molecular formula C3H7NO2S B12056343 L-Cysteine-13C3,15N,d3

L-Cysteine-13C3,15N,d3

カタログ番号: B12056343
分子量: 128.15 g/mol
InChIキー: XUJNEKJLAYXESH-UXVMDEDXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Cysteine-13C3,15N,d3 is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 128.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C3H7NO2S

分子量

128.15 g/mol

IUPAC名

(2R)-2-(15N)azanyl-2,3,3-trideuterio-3-sulfanyl(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i1+1D2,2+1D,3+1,4+1

InChIキー

XUJNEKJLAYXESH-UXVMDEDXSA-N

異性体SMILES

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])S)[15NH2]

正規SMILES

C(C(C(=O)O)N)S

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to L-Cysteine-¹³C₃,¹⁵N,d₃: Applications in Quantitative Proteomics and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Cysteine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid, and its applications in advanced research, particularly in the fields of quantitative proteomics, metabolomics, and drug development. This document details its physicochemical properties, provides exemplary experimental protocols for its use, and illustrates a key signaling pathway where its application is pivotal.

Core Concepts: Understanding L-Cysteine-¹³C₃,¹⁵N,d₃

L-Cysteine-¹³C₃,¹⁵N,d₃ is a non-radioactive, heavy-isotope-labeled variant of the amino acid L-cysteine. In this molecule, three carbon atoms are replaced with their heavy isotope, carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and three hydrogen atoms are substituted with deuterium (d or ²H). This labeling strategy results in a well-defined mass shift compared to its natural or "light" counterpart, making it an invaluable tool for mass spectrometry-based quantitative analysis.

Its primary application lies in its use as an internal standard or a tracer in metabolic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). By incorporating L-Cysteine-¹³C₃,¹⁵N,d₃ into the cellular proteome, researchers can accurately quantify changes in protein abundance, turnover, and post-translational modifications.

Data Presentation: Physicochemical Properties

The following table summarizes the key quantitative data for L-Cysteine-¹³C₃,¹⁵N,d₃, compiled from various suppliers.

PropertyValueSource
Molecular Formula ¹³C₃H₄D₃¹⁵NO₂S[1][2]
Molecular Weight 128.15 g/mol [1][2]
Labeled CAS Number 1994304-88-9[1][2]
Unlabeled CAS Number 52-90-4[1][2]
Isotopic Purity (¹³C) ≥99 atom %
Isotopic Purity (¹⁵N) ≥99 atom %
Isotopic Purity (D) ≥97 atom %[1]
Chemical Purity ≥98%
Appearance Solid
Storage Temperature 2-8°C
Mass Shift (vs. light) M+7Calculated

Experimental Protocols: A Workflow for Quantitative Cysteine Redox Proteomics

The unique reactivity of the cysteine thiol group makes it a crucial player in redox signaling and a common target for drug development. The following protocol outlines a general workflow for a SILAC-based experiment to quantify changes in cysteine oxidation and protein abundance, which can be adapted for use with L-Cysteine-¹³C₃,¹⁵N,d₃.

Cell Culture and Metabolic Labeling (SILAC)
  • Media Preparation: Prepare two types of SILAC media for the cell line of interest: "light" medium containing standard L-cysteine and "heavy" medium where the standard L-cysteine is replaced with L-Cysteine-¹³C₃,¹⁵N,d₃. The media should be deficient in the amino acid to be labeled.

  • Cell Adaptation: Culture cells for at least five to six passages in the respective "light" and "heavy" SILAC media to ensure near-complete incorporation of the labeled amino acid.

  • Experimental Treatment: Once labeling is complete, treat the "heavy" cell population with the experimental condition (e.g., oxidative stressor, drug candidate), while the "light" population serves as the control.

  • Cell Harvesting: After treatment, harvest both cell populations.

Sample Preparation for Mass Spectrometry
  • Cell Lysis and Protein Quantification: Lyse the cells using a suitable lysis buffer. Determine the protein concentration for both "light" and "heavy" lysates.

  • Protein Mixing: Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Reduction and Alkylation of Cysteine Residues:

    • To analyze the redox state of cysteines, a differential alkylation strategy is often employed. Initially, block the free, reduced cysteine thiols with a "light" alkylating agent like iodoacetamide (IAM).

    • Subsequently, reduce the reversibly oxidized cysteines (e.g., disulfides) using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Finally, alkylate the newly exposed thiol groups with a "heavy" isotopic version of the alkylating agent (e.g., ¹³C-labeled IAM).

  • Protein Digestion: Digest the protein mixture into peptides using a protease such as trypsin.

  • Peptide Desalting and Fractionation: Desalt the peptide mixture using C18 columns. For complex samples, offline fractionation using techniques like high-pH reversed-phase chromatography can be performed to reduce sample complexity.

LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis: Analyze the prepared peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Data Analysis: Utilize specialized proteomics software to identify peptides and quantify the relative abundance of the "light" and "heavy" labeled peptides. The ratio of heavy to light signals for a given peptide reflects the change in its abundance or modification state between the experimental and control conditions.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The KEAP1-NRF2 Signaling Pathway: A Target for Cysteine-Reactive Compounds

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response. KEAP1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress.[3][4] Modification of these cysteines leads to the stabilization and activation of NRF2, which then translocates to the nucleus to induce the expression of cytoprotective genes.[3] The use of isotopically labeled cysteine can help in quantifying the modification of specific KEAP1 cysteine residues upon treatment with NRF2 activators.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase NRF2->Cul3 Recruitment Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation Cul3->NRF2 Ubiquitination Stress Oxidative/Electrophilic Stress Stress->KEAP1 Modifies Cysteine Residues ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: The KEAP1-NRF2 signaling pathway under oxidative stress.

Experimental Workflow for Quantitative Cysteine Proteomics

The following diagram illustrates a typical experimental workflow for the quantitative analysis of cysteine-containing peptides using stable isotope labeling.

Cysteine_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Alkylation cluster_analysis Mass Spectrometry & Data Analysis A Control Cells ('Light' L-Cysteine) C Cell Lysis & Protein Extraction A->C B Treated Cells ('Heavy' L-Cysteine-¹³C₃,¹⁵N,d₃) B->C D Mix Equal Protein Amounts C->D E Block Reduced Cysteines (Light IAM) D->E F Reduce Oxidized Cysteines (DTT/TCEP) E->F G Label Newly Reduced Cysteines (Heavy IAM) F->G H Trypsin Digestion G->H I LC-MS/MS Analysis H->I J Peptide Identification & Quantification I->J K Determine Protein Abundance & Cysteine Oxidation Changes J->K

Caption: A typical workflow for quantitative cysteine proteomics.

Applications in Drug Development

L-Cysteine-¹³C₃,¹⁵N,d₃ and similar isotopic labeling strategies are instrumental in various stages of drug development:

  • Target Engagement Studies: By labeling cysteine residues, researchers can determine if a drug candidate covalently binds to its intended cysteine-containing protein target within a complex cellular environment.

  • Mechanism of Action Studies: Understanding how a drug modulates cellular pathways often involves quantifying changes in protein expression and post-translational modifications. L-Cysteine-¹³C₃,¹⁵N,d₃ enables the precise measurement of these changes, providing insights into the drug's mechanism of action.

  • Pharmacokinetic and Metabolic Profiling: While less common for amino acids themselves, the principle of using stable isotopes is fundamental in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drug molecules.

  • Biomarker Discovery: Quantitative proteomics workflows using labeled amino acids can identify proteins that are differentially expressed or modified in response to a disease or drug treatment, leading to the discovery of potential biomarkers.

References

An In-depth Technical Guide to L-Cysteine-¹³C₃,¹⁵N,d₃: Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and experimental applications of the stable isotope-labeled amino acid, L-Cysteine-¹³C₃,¹⁵N,d₃. This molecule is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of cysteine metabolism and incorporation into proteins.

Core Chemical Properties

L-Cysteine-¹³C₃,¹⁵N,d₃ is an isotopically enriched form of the amino acid L-cysteine, where three carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom is replaced with nitrogen-15 (¹⁵N), and three hydrogen atoms are replaced with deuterium (d). This labeling strategy results in a significant mass shift, facilitating its distinction from its unlabeled counterpart in mass spectrometry-based analyses.

Quantitative Data Summary

The key quantitative properties of L-Cysteine-¹³C₃,¹⁵N,d₃ are summarized in the table below. These values are aggregated from major suppliers and are typical for research-grade material.

PropertyValueReferences
Molecular Formula HS¹³CD₂¹³CD(¹⁵NH₂)¹³COOH[1]
Molecular Weight 128.15 g/mol [1]
Labeled CAS Number 1994304-88-9[1]
Unlabeled CAS Number 52-90-4[1]
Isotopic Purity (¹³C) ≥97-99%[1]
Isotopic Purity (¹⁵N) ≥97-99%[1]
Isotopic Purity (D) ≥97-99%[1]
Chemical Purity ≥98%[1]
Form Solid[1]
Storage Temperature +2°C to +8°C, protect from light[1]

Experimental Applications and Protocols

L-Cysteine-¹³C₃,¹⁵N,d₃ is primarily utilized in two major research areas: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and metabolic flux analysis to trace the fate of cysteine in various biochemical pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the quantitative analysis of proteomes. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing the isotopically labeled counterpart, such as L-Cysteine-¹³C₃,¹⁵N,d₃. After a specific experimental treatment, the protein lysates from the two populations are mixed, digested, and analyzed by mass spectrometry. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

SILAC_Workflow SILAC Experimental Workflow with L-Cysteine-¹³C₃,¹⁵N,d₃ cluster_adaptation Cell Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase light_culture Culture in 'Light' Medium (Natural L-Cysteine) control Control Condition light_culture->control heavy_culture Culture in 'Heavy' Medium (L-Cysteine-¹³C₃,¹⁵N,d₃) treatment Apply Experimental Treatment heavy_culture->treatment mix Mix Cell Lysates (1:1) treatment->mix control->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification of Light/Heavy Peptides) lcms->data

Caption: A generalized workflow for a SILAC experiment using L-Cysteine-¹³C₃,¹⁵N,d₃.

1. Media Preparation:

  • Prepare cysteine-deficient cell culture medium (e.g., DMEM or RPMI-1640 for SILAC).

  • For "light" medium, supplement with natural L-cysteine to a final concentration of approximately 0.2 mM.[2]

  • For "heavy" medium, supplement with L-Cysteine-¹³C₃,¹⁵N,d₃ to the same final concentration.

  • Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

2. Cell Adaptation:

  • Culture cells for at least five to six doublings in their respective "light" or "heavy" medium to ensure near-complete incorporation of the labeled amino acid.[2]

  • The incorporation efficiency can be verified by analyzing a small sample of protein lysate by mass spectrometry.

3. Experimental Treatment:

  • Once full incorporation is achieved, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

4. Sample Preparation for Mass Spectrometry:

  • Harvest cells and prepare protein lysates.

  • Combine equal amounts of protein from the "light" and "heavy" cell populations.

  • Reduce disulfide bonds using a reducing agent like dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).[2]

  • Digest the protein mixture into peptides using an enzyme such as trypsin.[2]

  • Desalt the resulting peptide mixture using a C18 column.[2]

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation spectra.

  • Specific precursor-to-product ion transitions (MRM/SRM) can be monitored for targeted quantification. For a peptide containing one L-Cysteine-¹³C₃,¹⁵N,d₃, the precursor ion will have a mass shift of +7 Da compared to its light counterpart.

6. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.

Metabolic Flux Analysis

Metabolic flux analysis using L-Cysteine-¹³C₃,¹⁵N,d₃ allows researchers to trace the metabolic fate of cysteine in various pathways. By monitoring the incorporation of the stable isotopes into downstream metabolites, it is possible to quantify the activity of these pathways under different physiological or pathological conditions.

1. Glutathione Synthesis: Cysteine is a rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[3][4] Tracing the incorporation of labeled cysteine into the glutathione pool provides a direct measure of glutathione synthesis rates.

Glutathione_Synthesis Glutathione Synthesis Pathway Cys L-Cysteine-¹³C₃,¹⁵N,d₃ gamma_GC γ-Glutamylcysteine (¹³C₃,¹⁵N,d₃ labeled) Cys->gamma_GC GCL Glutamate-Cysteine Ligase (GCL) Cys->GCL Glu L-Glutamate Glu->gamma_GC Glu->GCL Gly Glycine GSH Glutathione (GSH) (¹³C₃,¹⁵N,d₃ labeled) Gly->GSH GS Glutathione Synthetase (GS) Gly->GS gamma_GC->GSH gamma_GC->GS GCL->gamma_GC GS->GSH

Caption: The two-step enzymatic synthesis of glutathione from its precursor amino acids.[3][4][5]

2. KEAP1-NRF2 Signaling Pathway: The KEAP1-NRF2 pathway is a critical regulator of the cellular antioxidant response. KEAP1 acts as a sensor of oxidative stress through reactive cysteine residues.[6] Under basal conditions, KEAP1 targets the transcription factor NRF2 for degradation. Upon exposure to oxidative stress, these cysteine residues are modified, leading to the stabilization and activation of NRF2, which then promotes the transcription of antioxidant genes, including those involved in glutathione synthesis.[7][8] L-Cysteine-¹³C₃,¹⁵N,d₃ can be used to study how cysteine availability and metabolism influence the activity of this pathway.

KEAP1_NRF2_Pathway KEAP1-NRF2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 (Cysteine Residues) NRF2 NRF2 KEAP1->NRF2 Binds KEAP1->NRF2 Release Cul3 Cul3-Rbx1 E3 Ligase NRF2->Cul3 Recruits Proteasome Proteasome NRF2->Proteasome Degradation NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Cul3->NRF2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->KEAP1 Modifies Cysteines ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds Genes Antioxidant Gene Expression (e.g., GCL, GST) ARE->Genes Transcription

Caption: Simplified schematic of the KEAP1-NRF2 signaling pathway.[7][8][9]

1. Cell Culture and Labeling:

  • Culture cells in a medium containing a known concentration of L-Cysteine-¹³C₃,¹⁵N,d₃ for a specified period.

2. Metabolite Extraction:

  • Quench metabolic activity rapidly, for example, by washing cells with ice-cold phosphate-buffered saline (PBS) and adding a cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Derivatization (Optional but Recommended for GC-MS):

  • For analysis by gas chromatography-mass spectrometry (GC-MS), metabolites often require derivatization to increase their volatility.

4. LC-MS/MS or GC-MS Analysis:

  • Analyze the extracted metabolites using a mass spectrometer.

  • For targeted analysis, monitor the specific mass-to-charge (m/z) ratios for L-Cysteine-¹³C₃,¹⁵N,d₃ and its expected downstream metabolites (e.g., ¹³C₃,¹⁵N-labeled glutathione). The expected mass shift for glutathione containing one labeled cysteine would be +4 Da (from the ¹³C₃ and ¹⁵N).

5. Data Analysis:

  • Determine the fractional enrichment of the stable isotopes in the metabolite pools to calculate metabolic flux rates.

Conclusion

L-Cysteine-¹³C₃,¹⁵N,d₃ is a versatile and indispensable tool for researchers investigating the complex roles of cysteine in cellular physiology and disease. Its application in SILAC proteomics provides a robust method for quantifying changes in protein expression, while its use as a tracer in metabolic flux analysis offers deep insights into the dynamics of key metabolic pathways. The protocols and information provided in this guide serve as a foundation for the design and execution of rigorous and informative experiments using this powerful stable isotope-labeled compound.

References

In-Depth Technical Guide: L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of isotopically labeled L-Cysteine-¹³C₃,¹⁵N,d₃. This stable isotope-labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, enabling precise quantification and pathway analysis.

Understanding Isotopic Labeling

Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes. In the case of L-Cysteine-¹³C₃,¹⁵N,d₃, three carbon atoms are replaced with Carbon-13 (¹³C), the single nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and three hydrogen atoms are replaced with Deuterium (²H or D). This labeling results in a molecule with a greater mass than its unlabeled counterpart, allowing for its differentiation and quantification in complex biological samples using mass spectrometry.

Molecular Weight Determination

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the precise mass of the isotopes must be used for accurate calculation.

Standard L-Cysteine

The molecular formula for standard L-Cysteine is C₃H₇NO₂S.[1][2][3][4] Its molecular weight is approximately 121.16 g/mol .[4][5][6]

L-Cysteine-¹³C₃,¹⁵N,d₃

To calculate the molecular weight of the labeled compound, we substitute the atomic weights of the standard atoms with their corresponding stable isotopes.

Table 1: Atomic and Molecular Weight Data

ComponentStandard Atomic/Molecular Weight (Da)IsotopeIsotopic Atomic Weight (Da)Labeled Compound Molecular FormulaCalculated Monoisotopic Molecular Weight (Da)
L-Cysteine121.158--C₃H₇NO₂S-
Carbon12.011 (average)¹²C12.000000
¹³C13.003355[7][8]
Hydrogen1.008 (average)¹H1.007825
²H (D)2.014102[9][10][11][12][13]
Nitrogen14.007 (average)¹⁴N14.003074
¹⁵N15.000109[14][15][16][17]
Oxygen15.999 (average)¹⁶O15.994915
Sulfur32.06 (average)³²S31.972071
L-Cysteine-¹³C₃,¹⁵N,d₃ ---(¹³C)₃(¹²C)₀(¹H)₄(²H)₃(¹⁵N)₁(¹⁴N)₀(¹⁶O)₂(³²S)₁128.082

The calculated monoisotopic molecular weight of L-Cysteine-¹³C₃,¹⁵N,d₃ is 128.082 Da .

Experimental Protocols

The determination of the molecular weight of isotopically labeled compounds like L-Cysteine-¹³C₃,¹⁵N,d₃ is typically performed using high-resolution mass spectrometry.

Methodology: High-Resolution Mass Spectrometry

  • Sample Preparation: A dilute solution of L-Cysteine-¹³C₃,¹⁵N,d₃ is prepared in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. Electrospray ionization (ESI) is a common technique used to generate gas-phase ions of the analyte with minimal fragmentation.

  • Mass Analysis: The ions are then transferred to a high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. These instruments have the capability to measure mass-to-charge ratios (m/z) with high accuracy and resolving power.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the labeled L-Cysteine.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]⁺ ion of L-Cysteine-¹³C₃,¹⁵N,d₃. The monoisotopic mass is determined from the m/z value of this peak, taking into account the mass of the added proton (1.007276 Da).

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of the isotopically labeled L-Cysteine.

A Identify Molecular Formula of Standard L-Cysteine (C₃H₇NO₂S) C Define Isotopic Labeling Scheme (3 x ¹³C, 1 x ¹⁵N, 3 x ²H) A->C B Determine Atomic Weights of Stable Isotopes (¹³C, ¹⁵N, ²H) E Calculate Mass Contribution of Labeled Atoms (3 x ¹³C, 1 x ¹⁵N, 3 x ²H) B->E D Calculate Mass Contribution of Unlabeled Atoms (4 x ¹H, 2 x ¹⁶O, 1 x ³²S) C->D C->E F Sum All Atomic Masses D->F E->F G Final Molecular Weight of L-Cysteine-¹³C₃,¹⁵N,d₃ F->G

References

A Technical Guide to the Isotopic Enrichment of L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of L-Cysteine with ¹³C₃, ¹⁵N, and d₃ isotopes. This heavily labeled amino acid is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification in complex biological systems. This document outlines the core principles of its synthesis, presents relevant quantitative data, details experimental protocols, and visualizes key pathways and workflows.

Introduction to Isotopic Enrichment of L-Cysteine

Isotopically labeled L-Cysteine, particularly the multi-labeled variant L-Cysteine-¹³C₃,¹⁵N,d₃, serves as a stable, non-radioactive tracer for in vivo and in vitro studies. The incorporation of heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (d or ²H) allows for the unambiguous detection and quantification of cysteine and its metabolic derivatives by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications for this labeled compound include:

  • Metabolic Flux Analysis (MFA): To quantitatively track the metabolic fate of cysteine and understand its contribution to various pathways, such as glutathione and taurine synthesis.

  • Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), it is used to accurately quantify changes in protein expression and turnover.

  • Drug Development: To study the effect of drug candidates on cysteine metabolism and related pathways, and as an internal standard for pharmacokinetic studies.

L-Cysteine-¹³C₃,¹⁵N,d₃ is commercially available from various suppliers, ensuring its accessibility for research purposes.

Quantitative Data

The following tables summarize the key quantitative specifications for commercially available L-Cysteine-¹³C₃,¹⁵N,d₃ and typical enrichment levels achieved in metabolic labeling experiments.

ParameterSpecificationSource
Chemical Formula HSCD₂CD(NH₂)COOH[1][2]
Molecular Weight 128.15 g/mol [1][2]
Isotopic Purity
¹³C Enrichment97-99%[1]
¹⁵N Enrichment97-99%[1]
Deuterium (d₃) Enrichment97-99%[1]
Chemical Purity ≥98%[1]
Storage Conditions +2°C to +8°C, protect from light[1][2]

Table 1: Product Specifications for L-Cysteine-¹³C₃,¹⁵N,d₃.

ParameterTypical ValueAnalytical Method
SILAC Labeling Efficiency in Cells >95%Mass Spectrometry
Protein Incorporation in E. coli 98-100%Mass Spectrometry
Interday Accuracy (Plasma Spiking) ~97.3%LC-MS/MS
Coefficient of Variation (CV) < 5%LC-MS/MS

Table 2: Typical Quantitative Data in Isotopic Labeling Applications.[3]

Experimental Protocols

The production of L-Cysteine-¹³C₃,¹⁵N,d₃ is typically achieved through microbial fermentation using an auxotrophic Escherichia coli strain in a defined minimal medium supplemented with isotopically labeled precursors.

General Protocol for Isotopic Enrichment in E. coli

This protocol outlines the steps for producing triple-labeled L-Cysteine by culturing E. coli in a medium containing ¹³C-glucose, ¹⁵N-ammonium chloride, and deuterium oxide (D₂O).

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • M9 minimal medium components

  • [U-¹³C₆]-glucose (as the sole carbon source)

  • ¹⁵NH₄Cl (as the sole nitrogen source)

  • Deuterium oxide (D₂O, ≥99%)

  • Trace elements solution

  • Vitamins solution (e.g., biotin, thiamin)

  • Appropriate antibiotics

  • Inducing agent (e.g., IPTG)

Procedure:

  • Adaptation to D₂O: Gradually adapt the E. coli strain to high concentrations of D₂O by sequential passaging in media with increasing D₂O content (e.g., 25%, 50%, 75%, 99%). This is crucial as high concentrations of D₂O can inhibit cell growth.[4]

  • Pre-culture Preparation: Inoculate a single colony into 5 mL of M9 minimal medium prepared with 99% D₂O, [U-¹³C₆]-glucose, and ¹⁵NH₄Cl. Grow overnight at the appropriate temperature.

  • Main Culture: Inoculate 1 L of the same labeled M9 medium with the overnight pre-culture.

  • Cell Growth: Incubate the culture at the optimal temperature with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.

  • Induction: If using an inducible expression system for cysteine biosynthesis enzymes, add the inducer (e.g., IPTG) and continue cultivation for several hours.

  • Harvesting: Centrifuge the culture to pellet the cells.

  • Purification: The labeled L-Cysteine can be purified from the cell lysate or the culture supernatant, depending on the expression and export system used.

SILAC Protocol using Labeled L-Cysteine

This protocol describes the use of the produced L-Cysteine-¹³C₃,¹⁵N,d₃ in a typical SILAC experiment.

Materials:

  • Mammalian cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-cysteine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Cysteine (unlabeled)

  • "Heavy" L-Cysteine-¹³C₃,¹⁵N,d₃

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Protease and phosphatase inhibitors

Procedure:

  • Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the cysteine-deficient medium with either unlabeled L-Cysteine or L-Cysteine-¹³C₃,¹⁵N,d₃, respectively, along with dFBS and other necessary components.

  • Cell Culture and Labeling: Culture the cells in the "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the experimental treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells.

  • Cell Harvesting and Lysis: Harvest both cell populations, wash with ice-cold PBS, and lyse them in a suitable buffer containing inhibitors.

  • Protein Quantification and Pooling: Quantify the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the combined protein sample with an appropriate protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data to identify peptides and quantify the heavy-to-light ratios to determine relative protein abundance.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to the isotopic enrichment and application of L-Cysteine-¹³C₃,¹⁵N,d₃.

Cysteine_Biosynthesis cluster_glycolysis Glycolysis cluster_cysteine_synthesis Cysteine Biosynthesis 3_PGA 3-Phosphoglycerate Serine L-Serine (¹³C₃, ¹⁵N, dₓ) 3_PGA->Serine Serine Biosynthesis (incorporates ¹³C, ¹⁵N, d) OAS O-Acetylserine Serine->OAS Serine acetyltransferase (CysE) Cysteine L-Cysteine (¹³C₃, ¹⁵N, d₃) OAS->Cysteine Sulfide Sulfide Sulfide->Cysteine O-acetylserine sulfhydrylase (CysK/CysM)

Cysteine Biosynthesis Pathway.

The diagram above illustrates the de novo biosynthesis of L-Cysteine from the glycolytic intermediate 3-phosphoglycerate. In a labeling experiment, ¹³C from glucose, ¹⁵N from ammonium salts, and deuterium from D₂O are incorporated into L-Serine, which is then converted to L-Cysteine.

Glutathione_Biosynthesis Cysteine L-Cysteine (¹³C₃, ¹⁵N, d₃) gamma_GC γ-Glutamylcysteine Cysteine->gamma_GC Glutamate L-Glutamate Glutamate->gamma_GC Glutamate-cysteine ligase (GCL) Glycine Glycine Glutathione Glutathione (GSH) (labeled) Glycine->Glutathione Glutathione synthetase (GS) gamma_GC->Glutathione ADP1 ADP + Pi gamma_GC->ADP1 ADP2 ADP + Pi Glutathione->ADP2 ATP1 ATP ATP1->gamma_GC ATP2 ATP ATP2->Glutathione

Glutathione Biosynthesis Pathway.

This diagram shows the two-step enzymatic synthesis of glutathione (GSH), a key antioxidant. Labeled L-Cysteine is incorporated into γ-glutamylcysteine and subsequently into glutathione, allowing for the tracing of this critical metabolic pathway.[5][6][7]

SILAC_Workflow cluster_labeling Cell Culture and Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (Unlabeled Cysteine) Treatment Apply Experimental Treatment/Control Light_Culture->Treatment Heavy_Culture Culture in 'Heavy' Medium (L-Cysteine-¹³C₃,¹⁵N,d₃) Heavy_Culture->Treatment Harvest Harvest and Lyse Cells Treatment->Harvest Mix Combine Lysates (1:1) Harvest->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

SILAC Experimental Workflow.

The workflow for a typical SILAC experiment is depicted above. Two cell populations are cultured in media containing either "light" (unlabeled) or "heavy" (labeled) L-Cysteine. After experimental treatment, the samples are combined, processed, and analyzed by mass spectrometry to determine relative protein abundance.[2][8][9]

Conclusion

The isotopic enrichment of L-Cysteine with ¹³C₃, ¹⁵N, and d₃ provides a robust and versatile tool for the modern life scientist. Its application in metabolic flux analysis and quantitative proteomics offers unparalleled insights into complex biological processes. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the power of stable isotope labeling in their studies. As analytical technologies continue to advance, the utility of such precisely labeled compounds in drug discovery and development is expected to grow, paving the way for a deeper understanding of cellular metabolism and disease.

References

Technical Guide: L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth overview of L-Cysteine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid crucial for advanced research in metabolomics, proteomics, and drug development. This document details its chemical properties, CAS number, and applications, with a focus on its use as an internal standard for quantitative analysis and as a tracer in metabolic flux analysis. Detailed experimental protocols and key metabolic pathways involving L-cysteine are also presented to facilitate its practical application in a laboratory setting.

Compound Data and Specifications

L-Cysteine-¹³C₃,¹⁵N,d₃ is a non-radioactive, isotopically enriched form of the amino acid L-cysteine. The labeling with Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (d or ³H) allows for its precise detection and quantification in complex biological samples by mass spectrometry and NMR spectroscopy.

PropertyValueReference
CAS Number 1994304-88-9[1]
Molecular Formula HSCD₂CD(NH₂)COOH[1]
Molecular Weight 128.15 g/mol [1]
Isotopic Purity Typically ≥97-99% for ¹³C, ¹⁵N, and D
Chemical Purity ≥98%
Storage Conditions Store refrigerated (+2°C to +8°C), protected from light.[1]
Primary Applications Biomolecular NMR, Metabolism, Metabolomics, Proteomics, Internal Standard for Mass Spectrometry[1]

Key Applications in Research and Drug Development

The unique properties of L-Cysteine-¹³C₃,¹⁵N,d₃ make it an invaluable tool in various stages of research and drug development. Its primary applications stem from its utility as a tracer and an internal standard.

  • Metabolic Flux Analysis (MFA): As a stable isotope tracer, L-Cysteine-¹³C₃,¹⁵N,d₃ is used to investigate the flow of metabolites through various biochemical pathways.[2][3][4][5] By introducing the labeled cysteine into a biological system, researchers can track the incorporation of the heavy isotopes into downstream metabolites, providing a quantitative measure of the rates (fluxes) of metabolic reactions.[2][3][4][5] This is particularly important for understanding cellular metabolism in both healthy and diseased states, and for identifying potential drug targets.[2]

  • Quantitative Proteomics: In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique for the accurate quantification of proteins. While not a direct SILAC reagent itself, isotopically labeled cysteine can be used as an internal standard for the absolute quantification of proteins and peptides containing cysteine residues.

  • Internal Standard for Quantitative Analysis: L-Cysteine-¹³C₃,¹⁵N,d₃ serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based quantification of unlabeled L-cysteine in biological samples.[6] Since it has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[7]

Signaling and Metabolic Pathways

L-cysteine is a central node in cellular metabolism, participating in several critical pathways. The ability to trace the fate of L-Cysteine-¹³C₃,¹⁵N,d₃ provides valuable insights into the dynamics of these pathways.

Glutathione Synthesis Pathway

L-cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[8] The pathway involves two enzymatic steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS).[9][10]

Glutathione Synthesis Pathway cluster_0 Cytosol L-Glutamate L-Glutamate ATP1 L-Glutamate->ATP1 L-Cysteine L-Cysteine L-Cysteine->ATP1 gamma-Glutamylcysteine gamma-Glutamylcysteine ATP2 gamma-Glutamylcysteine->ATP2 Glycine Glycine Glycine->ATP2 Glutathione (GSH) Glutathione (GSH) GCL Glutamate-Cysteine Ligase (GCL) GCL->gamma-Glutamylcysteine adp_out1 ADP + Pi GCL->adp_out1 GS Glutathione Synthetase (GS) GS->Glutathione (GSH) adp_out2 ADP + Pi GS->adp_out2 ATP1->GCL ATP2->GS atp_in1 ATP atp_in1->GCL atp_in2 ATP atp_in2->GS

Glutathione Synthesis from L-Cysteine.
Hydrogen Sulfide (H₂S) Biosynthesis Pathway

L-cysteine is a primary substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles.[11][12][13] The main enzymes involved are cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-MST) in conjunction with cysteine aminotransferase (CAT).[11][12][13]

H2S_Biosynthesis cluster_cbs_cse Direct Conversion cluster_cat_3mst Two-Step Conversion LCys1 L-Cysteine CBS Cystathionine β-synthase (CBS) LCys1->CBS CSE Cystathionine γ-lyase (CSE) LCys1->CSE H2S1 H₂S CBS->H2S1 H2S2 H₂S CSE->H2S2 LCys2 L-Cysteine CAT Cysteine Aminotransferase (CAT) LCys2->CAT aKG α-Ketoglutarate aKG->CAT ThreeMP 3-Mercaptopyruvate CAT->ThreeMP Glu Glutamate CAT->Glu MST 3-Mercaptopyruvate Sulfurtransferase (3-MST) ThreeMP->MST H2S3 H₂S MST->H2S3

Hydrogen Sulfide Biosynthesis from L-Cysteine.

Experimental Protocols

Quantification of Cysteine in Biological Matrices using L-Cysteine-¹³C₃,¹⁵N,d₃ as an Internal Standard by LC-MS

This protocol provides a general framework for the quantification of L-cysteine in biological samples such as plasma or tissue homogenates.

Materials:

  • L-Cysteine-¹³C₃,¹⁵N,d₃ (Internal Standard - IS)

  • N-Ethylmaleimide (NEM)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • Ultrapure water

  • Biological sample (e.g., plasma, tissue homogenate)

Procedure:

  • Sample Preparation:

    • To prevent the auto-oxidation of cysteine to cystine, it is crucial to add a thiol-alkylating agent like NEM immediately after sample collection or thawing.[7]

    • For plasma/serum: To 100 µL of the sample, add 10 µL of a 10 mg/mL NEM solution in water and vortex briefly.

    • Add a known amount of L-Cysteine-¹³C₃,¹⁵N,d₃ working solution.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[7]

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable column for amino acid analysis, such as a hydrophilic interaction chromatography (HILIC) column.

    • Mobile Phase: A typical gradient elution would involve a mobile phase A (e.g., water with 0.1% formic acid) and a mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

    • MRM Transitions:

      • L-Cysteine (unlabeled): Optimize the precursor ion [M+H]⁺ (m/z ~122) and a suitable product ion (e.g., m/z ~76).

      • L-Cysteine-¹³C₃,¹⁵N,d₃ (IS): Optimize the precursor ion [M+H]⁺ (m/z ~128) and a corresponding product ion.

      • Note: The exact m/z values should be confirmed based on the specific isotopic enrichment of the standard.

  • Data Analysis:

    • Quantify the unlabeled L-cysteine by calculating the peak area ratio of the analyte to the internal standard.

    • Generate a calibration curve using known concentrations of unlabeled L-cysteine spiked with a constant amount of the internal standard.

Workflow for Metabolic Flux Analysis (MFA) using L-Cysteine-¹³C₃,¹⁵N,d₃

This workflow outlines the key steps for conducting a metabolic flux analysis experiment using isotopically labeled cysteine.

MFA_Workflow start Start: Define Experimental System labeling_exp 1. Isotope Labeling Experiment: Culture cells/organism with L-Cysteine-¹³C₃,¹⁵N,d₃ start->labeling_exp sampling 2. Sample Collection: Quench metabolism and extract metabolites at isotopic steady state labeling_exp->sampling analysis 3. Analytical Measurement: Analyze isotopic labeling patterns of key metabolites by LC-MS or GC-MS sampling->analysis data_proc 4. Data Processing: Correct for natural isotope abundance and determine Mass Isotopomer Distributions (MIDs) analysis->data_proc modeling 5. Computational Modeling: Construct a metabolic model and perform flux estimation by fitting MIDs to the model data_proc->modeling results 6. Flux Map and Interpretation: Generate a quantitative flux map and interpret the results in a biological context modeling->results end End: Biological Insights results->end

General Workflow for Metabolic Flux Analysis.

Conclusion

L-Cysteine-¹³C₃,¹⁵N,d₃ is a powerful and versatile tool for researchers and drug development professionals. Its application in quantitative mass spectrometry and metabolic flux analysis enables a deeper understanding of complex biological systems. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective implementation of this stable isotope-labeled compound in cutting-edge research.

References

The Power of Precision: A Technical Guide to Stable Isotope-Labeled Cysteine in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug discovery, the ability to accurately quantify and track proteins and their modifications is paramount. Stable isotope labeling has emerged as a powerful tool for these precise measurements, and among the various labeled amino acids, stable isotope-labeled cysteine offers unique advantages. Its reactive thiol group makes it a linchpin in cellular redox signaling and a prime target for covalent drug development, rendering its isotopic labeling a key strategy for in-depth biological investigation.

This technical guide provides a comprehensive overview of the benefits and applications of stable isotope-labeled cysteine. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to leverage this technology for groundbreaking discoveries. We will delve into core methodologies, present quantitative data, and provide detailed experimental protocols and visual workflows to facilitate the integration of these techniques into your research.

The Unique Advantages of Targeting Cysteine

While stable isotope labeling by amino acids in cell culture (SILAC) traditionally utilizes lysine and arginine, the strategic use of labeled cysteine provides distinct benefits:

  • Probing Redox Biology: Cysteine residues are central to cellular redox regulation through various oxidative post-translational modifications (PTMs) such as S-nitrosylation, S-glutathionylation, and disulfide bond formation.[1][2] Using stable isotope-labeled cysteine allows for the precise quantification of these modifications, offering a window into the cell's response to oxidative stress.[3]

  • Targeted Analysis: The relatively low abundance of cysteine in proteins compared to lysine and arginine simplifies mass spectrometry data. This targeted approach can enhance the identification and quantification of specific cysteine-containing peptides that are often of functional significance.[4]

  • Drug Development and Target Engagement: The thiol group of cysteine is a common target for covalent inhibitors.[5][6] Stable isotope-labeled cysteine can be employed in chemical proteomics to identify the targets of these drugs, assess their selectivity, and quantify target engagement within the complex cellular environment.[7][8]

Key Methodologies Employing Stable Isotope-Labeled Cysteine

Several powerful proteomic techniques leverage the unique properties of cysteine. Here, we explore three prominent methods: Isotope-Coded Affinity Tags (ICAT), Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA), and SILAC using labeled cysteine.

Isotope-Coded Affinity Tags (ICAT)

ICAT is a chemical labeling method that targets cysteine residues for quantitative proteomics. The ICAT reagent consists of three parts: a thiol-reactive group (typically iodoacetamide), an isotopically light or heavy linker, and an affinity tag (like biotin) for enrichment.[9][10] This technique allows for the relative quantification of proteins by comparing the signal intensities of the light and heavy isotopically labeled peptides in the mass spectrometer.[11]

Experimental Workflow for ICAT:

ICAT_Workflow cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) s1_proteins Protein Mixture s1_label Label with Light ICAT Reagent s1_proteins->s1_label mix Combine Samples s1_label->mix s2_proteins Protein Mixture s2_label Label with Heavy ICAT Reagent s2_proteins->s2_label s2_label->mix digest Proteolytic Digestion (e.g., Trypsin) mix->digest enrich Affinity Purification (Avidin Chromatography) digest->enrich ms LC-MS/MS Analysis enrich->ms quant Quantification (Peak Area Ratios) ms->quant SICyLIA_Workflow cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Oxidative Stress) s1_lysate Cell/Tissue Lysate s1_label Alkylate Reduced Thiols (Light IAM) s1_lysate->s1_label mix Combine Samples s1_label->mix s2_lysate Cell/Tissue Lysate s2_label Alkylate Reduced Thiols (Heavy IAM) s2_lysate->s2_label s2_label->mix reduce Reduce Reversibly Oxidized Thiols (DTT) mix->reduce alkylate2 Alkylate Newly Reduced Thiols (NEM) reduce->alkylate2 digest Proteolytic Digestion alkylate2->digest ms LC-MS/MS Analysis digest->ms quant Quantify Oxidation (Heavy/Light Ratio) ms->quant SILAC_Workflow cluster_light Cell Population 1 cluster_heavy Cell Population 2 light_culture Culture in 'Light' Medium (Natural Cysteine) treatment Apply Differential Treatment light_culture->treatment heavy_culture Culture in 'Heavy' Medium (Isotope-Labeled Cysteine) heavy_culture->treatment harvest Harvest and Combine Cells (1:1) treatment->harvest lyse Cell Lysis harvest->lyse digest Protein Digestion lyse->digest ms LC-MS/MS Analysis digest->ms quant Relative Quantification (Heavy/Light Peptide Ratio) ms->quant KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds KEAP1_mod KEAP1 (Modified) Cul3 Cul3-Rbx1 E3 Ligase NRF2->Cul3 Ubiquitination NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation Stress Oxidative/Electrophilic Stress (ROS) Stress->KEAP1 Modifies Cysteines KEAP1_mod->NRF2 Release sMaf sMaf NRF2_nuc->sMaf Dimerizes ARE ARE sMaf->ARE Binds Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Genes Transcription p38_MAPK_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) MAP3K MAP3K (e.g., ASK1, TAK1, MEKKs) Stress->MAP3K Activates MAP2K MKK3/6 MAP3K->MAP2K Phosphorylates p38 p38 MAPK MAP2K->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2, STAT1) p38->Substrates Phosphorylates Response Cellular Responses (Inflammation, Apoptosis, Differentiation) Substrates->Response

References

The Role of Labeled Amino Acids in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug discovery, understanding the intricate dynamics of the proteome is paramount. Labeled amino acids have emerged as a cornerstone technology in quantitative proteomics, enabling precise and robust measurement of protein abundance, turnover, and interactions. This technical guide provides a comprehensive overview of the core principles, experimental workflows, and applications of using labeled amino acids in proteomics, with a focus on techniques that are pivotal for target identification, biomarker discovery, and understanding disease mechanisms.

Core Principles of Proteomic Quantitation with Labeled Amino Acids

The fundamental principle behind using labeled amino acids in quantitative proteomics is the introduction of a stable, non-radioactive isotope into proteins. This creates a "heavy" version of a protein that is chemically identical to its natural "light" counterpart but can be distinguished by its mass in a mass spectrometer. By comparing the signal intensities of the heavy and light forms, researchers can accurately determine the relative abundance of proteins between different samples.[1][2]

There are two primary strategies for introducing these isotopic labels:

  • Metabolic Labeling: In this in vivo approach, cells are cultured in a medium where one or more essential amino acids are replaced with their heavy isotope-labeled counterparts.[1][3] As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the entire proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the most prominent metabolic labeling technique.[1]

  • Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to proteins or peptides after they have been extracted from cells or tissues.[4] Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are widely used chemical labeling techniques.[4]

Key Methodologies and Experimental Protocols

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and accurate method for quantitative proteomics that relies on metabolic incorporation of "heavy" amino acids.[1] It is particularly well-suited for studies involving cultured cells.

  • Adaptation Phase:

    • Two populations of cells are cultured in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., 12C6-Arginine, 12C6-Lysine).[5]

    • The second population is grown in a "heavy" medium where specific essential amino acids are replaced with their stable isotope-labeled versions (e.g., 13C6-Arginine, 13C615N2-Lysine).[5]

    • Cells are passaged for at least five to six generations to ensure near-complete incorporation of the heavy amino acids into the proteome.[3] The incorporation efficiency should be checked by mass spectrometry.[5]

  • Experimental Phase:

    • The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).[5]

    • After treatment, the "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein concentration.[6]

  • Sample Preparation and Analysis:

    • The combined cell lysate is then processed as a single sample. Proteins are extracted, denatured, reduced, and alkylated.

    • The protein mixture is digested into peptides, typically using trypsin.[3]

    • The resulting peptide mixture is fractionated, often by chromatography, to reduce complexity.[7]

    • Peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

  • Data Analysis:

    • The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the isotopic label.

    • The relative abundance of a protein is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[1] Software such as MaxQuant is commonly used for this analysis.[8]

Diagram of the SILAC Experimental Workflow

SILAC_Workflow A Cell Culture (Light Medium) (e.g., 12C6-Arg, 12C6-Lys) D Control A->D Control Condition B Cell Culture (Heavy Medium) (e.g., 13C6-Arg, 13C6,15N2-Lys) C Experimental Treatment B->C Treatment Condition E Combine Cell Populations (1:1) C->E D->E F Protein Extraction & Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification (Heavy/Light Ratio) G->H

Caption: A schematic of a typical two-plex SILAC experiment.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are chemical labeling techniques that use isobaric tags to label the primary amines of peptides.[4] This allows for the simultaneous analysis of multiple samples (up to 8 for iTRAQ and up to 16 for TMTpro).[9][10]

  • Protein Extraction and Digestion:

    • Proteins are extracted from each sample (e.g., different treatment groups, time points, or biological replicates).

    • Protein concentration is accurately determined for each sample.

    • Proteins are denatured, reduced, and alkylated.

    • Proteins are digested into peptides using an enzyme like trypsin.[11]

  • Peptide Labeling:

    • Each peptide digest is individually labeled with a different isobaric tag (e.g., iTRAQ 4-plex or TMT 10-plex).[11][12] The labeling reaction targets the N-terminus and lysine residues of the peptides.[4]

    • The reaction is quenched after a specific incubation period.[13]

  • Sample Pooling and Fractionation:

    • The labeled peptide samples are combined into a single mixture.[11]

    • The pooled sample is then fractionated using techniques like strong cation exchange or high-pH reversed-phase chromatography to reduce sample complexity.[7][12]

  • LC-MS/MS Analysis:

    • Each fraction is analyzed by LC-MS/MS.

    • In the MS1 scan, the isobarically tagged peptides appear as a single precursor ion.

    • During fragmentation (MS2 scan), the tags cleave to produce reporter ions of different masses, which are unique to each sample.[4]

  • Data Analysis:

    • The relative abundance of a peptide in each sample is determined by the intensity of its corresponding reporter ion in the MS2 spectrum.[9]

    • Specialized software is used to identify the peptides and quantify the reporter ion intensities.

Diagram of the iTRAQ/TMT Experimental Workflow

iTRAQ_TMT_Workflow cluster_samples Individual Samples cluster_labeling Isobaric Labeling A1 Sample 1 Protein Extraction & Digestion B1 Label 1 A1->B1 A2 Sample 2 Protein Extraction & Digestion B2 Label 2 A2->B2 A3 ... A4 Sample N Protein Extraction & Digestion B4 Label N A4->B4 C Combine Labeled Peptides B1->C B2->C B3 ... B4->C D Fractionation (e.g., SCX, High pH RP) C->D E LC-MS/MS Analysis D->E F Protein Identification & Quantification (Reporter Ion Intensity) E->F

Caption: General workflow for iTRAQ/TMT-based quantitative proteomics.

Quantitative Data Presentation

The primary output of these experiments is a list of identified proteins with their corresponding relative abundance ratios between the compared samples. This data is typically presented in tables to facilitate comparison and interpretation.

Table 1: Example of SILAC Quantitative Proteomics Data

Protein IDGene NameDescriptionHeavy/Light Ratiop-valueRegulation
P00533EGFREpidermal growth factor receptor3.50.001Up-regulated
P60709ACTBActin, cytoplasmic 11.10.85Unchanged
P08670VIMVimentin0.40.005Down-regulated
Q02750STAT3Signal transducer and activator of transcription 32.80.01Up-regulated
P16403HSP90AA1Heat shock protein HSP 90-alpha1.00.92Unchanged

This table is a representative example and does not reflect actual experimental data.

Table 2: Example of iTRAQ/TMT Quantitative Proteomics Data

Protein IDGene NameDescriptionSample 1 RatioSample 2 RatioSample 3 RatioSample 4 Ratio
P04637TP53Cellular tumor antigen p531.002.150.950.52
P31749AKT1RAC-alpha serine/threonine-protein kinase1.001.891.100.88
Q9Y243mTORSerine/threonine-protein kinase mTOR1.001.751.050.95
P42336MAPK3Mitogen-activated protein kinase 31.000.651.021.20
P27361MAPK1Mitogen-activated protein kinase 11.000.700.981.15

This table is a representative example and does not reflect actual experimental data. Ratios are typically normalized to a control sample (Sample 1).

Applications in Signaling Pathway Analysis

A significant application of labeled amino acid-based proteomics is the elucidation of cellular signaling pathways. By comparing the proteomes of cells in stimulated versus unstimulated states, researchers can identify proteins that are differentially expressed, post-translationally modified (e.g., phosphorylated), or part of dynamic protein complexes.[14][15]

Epidermal Growth Factor Receptor (EGFR) Signaling

SILAC has been instrumental in dissecting the EGFR signaling pathway. Upon stimulation with EGF, the EGFR undergoes autophosphorylation, creating docking sites for various signaling proteins.[16]

Diagram of EGFR Signaling Pathway Components Identified by SILAC

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY Shc Shc EGFR->Shc pY PI3K PI3K EGFR->PI3K pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Shc->Grb2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Nucleus->Proliferation

Caption: Key components of the EGFR signaling pathway elucidated by proteomics.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Quantitative proteomics using isobaric tags has been used to identify downstream targets of mTOR and understand its role in various cellular processes, including the DNA damage response.[17][18]

// Nodes GrowthFactors [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinSynthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CellGrowth [label="Cell Growth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Rapamycin [label="Rapamycin", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GrowthFactors -> Receptor; Receptor -> PI3K; PI3K -> Akt; Akt -> TSC1_TSC2 [arrowhead=tee]; TSC1_TSC2 -> Rheb [arrowhead=tee]; Rheb -> mTORC1; mTORC1 -> S6K1; mTORC1 -> _4EBP1 [arrowhead=tee]; S6K1 -> ProteinSynthesis; _4EBP1 -> ProteinSynthesis [style=dashed, arrowhead=none]; ProteinSynthesis -> CellGrowth; Rapamycin -> mTORC1 [arrowhead=tee];

}

Caption: The canonical TGF-β/SMAD signaling pathway.

Conclusion

The use of labeled amino acids has revolutionized quantitative proteomics, providing researchers with powerful tools to dissect the complexities of the cellular proteome. From metabolic labeling with SILAC to chemical tagging with iTRAQ and TMT, these techniques offer high accuracy and multiplexing capabilities, enabling in-depth analysis of protein expression, turnover, and signaling pathways. For professionals in drug development, these methodologies are invaluable for identifying novel drug targets, discovering predictive biomarkers, and understanding the mechanisms of drug action and resistance. As mass spectrometry technology continues to advance, the application of labeled amino acids in proteomics will undoubtedly continue to drive significant discoveries in both basic research and clinical applications.

References

Unlocking Molecular Insights: An In-depth Technical Guide to Isotopic Labeling for NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, offers a window into the structure, dynamics, and interactions of biomolecules at an atomic level. However, the inherent complexity of biological macromolecules often necessitates a clever strategy to simplify and enhance NMR spectra: isotopic labeling.

This technical guide provides a comprehensive overview of isotopic labeling for NMR studies, delving into the core principles, common labeling strategies, and detailed experimental protocols. By replacing naturally abundant isotopes with their heavier, NMR-active counterparts, researchers can selectively "highlight" specific atoms or regions of a molecule, paving the way for clearer, more informative NMR data. This is particularly crucial in the field of drug development, where a detailed understanding of drug-target interactions is fundamental to designing more effective and specific therapeutics.

Core Principles of Isotopic Labeling

The fundamental principle behind isotopic labeling in NMR lies in the magnetic properties of atomic nuclei. While the most abundant isotopes of key biological elements like carbon (¹²C) and nitrogen (¹⁴N) are not readily detectable by NMR, their stable, heavier isotopes, ¹³C and ¹⁵N, possess a nuclear spin of ½, making them NMR-active.[1] Similarly, deuterium (²H) can be used to replace protons (¹H) to simplify spectra and probe dynamics.[2] By introducing these isotopes into a biomolecule, researchers can exploit their unique magnetic properties to generate specific NMR signals, effectively filtering out the overwhelming background from unlabeled atoms.

Common Isotopes and Labeling Strategies

The choice of isotope and labeling strategy is dictated by the specific research question and the size of the biomolecule under investigation. The most commonly employed stable isotopes in biomolecular NMR are:

  • ¹⁵N (Nitrogen-15): With a natural abundance of only 0.37%, ¹⁵N labeling is often the first step in protein NMR. It allows for the acquisition of the relatively simple 2D ¹H-¹⁵N HSQC spectrum, which provides a unique signal for each amino acid residue (except proline), serving as a "fingerprint" of the protein's folded state.[3]

  • ¹³C (Carbon-13): With a natural abundance of 1.1%, ¹³C labeling is crucial for detailed structural studies. Double labeling with both ¹³C and ¹⁵N enables a suite of triple-resonance experiments that are essential for the sequential assignment of the protein backbone and side chains.

  • ²H (Deuterium): For larger proteins (>25-30 kDa), spectral overlap and rapid signal decay (relaxation) become significant challenges. Replacing protons with deuterium simplifies crowded proton spectra and slows down relaxation, leading to sharper signals and enabling the study of larger biomolecular systems.

These isotopes can be incorporated into biomolecules using several strategies:

  • Uniform Labeling: In this approach, the expression host (typically E. coli) is grown in a minimal medium where the sole nitrogen and/or carbon source is ¹⁵NH₄Cl and/or ¹³C-glucose, respectively.[4] This results in the incorporation of the isotope at all possible positions in the protein.

  • Selective Labeling: To simplify spectra and focus on specific regions of a protein, researchers can employ selective labeling. This can be achieved by providing a labeled amino acid in a background of unlabeled amino acids.[5]

  • Reverse Labeling (or Isotopic Unlabeling): Conversely, specific unlabeled amino acids can be added to a uniformly labeled growth medium. This results in the disappearance of signals from those specific residues, which can aid in resonance assignment.[1]

Quantitative Data on Isotopic Labeling

The cost of isotopic labeling is a significant consideration in planning NMR experiments. The price of labeled materials can vary depending on the isotope, the level of enrichment, and the supplier. The efficiency of incorporation is also a critical factor, with typical incorporation rates for uniform labeling in E. coli being high, often exceeding 95-98%.[2][6]

Below is a summary of approximate costs for common isotopic labeling reagents and a comparison of different labeling schemes.

ReagentIsotopeEnrichmentTypical Price (USD)Supplier Examples
Ammonium Chloride¹⁵N99%$115 - $799 / 1gSigma-Aldrich, Cambridge Isotope Laboratories
D-Glucose¹³C99% (U-¹³C₆)$170 - $1846 / 1gCambridge Isotope Laboratories, MedChemExpress, Sigma-Aldrich
Deuterium Oxide (D₂O)²H99.9 atom % D~$150 - $2500 / 1LSigma-Aldrich, Carl ROTH
Labeling SchemePrimary IsotopesTypical Cost per Liter of Culture (USD)Incorporation EfficiencyKey Applications
¹⁵N Uniform Labeling ¹⁵NLow>95%Protein folding assessment, ligand binding, dynamics
¹³C, ¹⁵N Uniform Labeling ¹³C, ¹⁵NHigh>93-98%De novo protein structure determination, detailed interaction studies
²H, ¹³C, ¹⁵N Uniform Labeling ²H, ¹³C, ¹⁵NVery High>95%Structural studies of large proteins and complexes (>30 kDa)
Selective Amino Acid Labeling ¹³C, ¹⁵NVariable (depends on amino acid)High (with appropriate host strains)Resonance assignment, probing specific sites

Note: Prices are approximate and can vary significantly based on vendor, purity, and quantity. The cost per liter of culture is an estimate and depends on the specific protocol and media composition.

Experimental Protocols

Detailed and reliable protocols are essential for successful isotopic labeling. Below are summarized methodologies for key labeling experiments.

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This protocol is a standard method for producing ¹⁵N-labeled proteins for initial NMR characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl (1 g/L).[7]

  • Glucose (4 g/L).

  • Trace elements solution.

  • MgSO₄ and CaCl₂ solutions.

  • Appropriate antibiotic.

  • IPTG (for induction).

Procedure:

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Pre-culture: The next day, inoculate 50 mL of M9 minimal medium (containing natural abundance NH₄Cl) with the overnight culture and grow to an OD₆₀₀ of ~0.6-0.8.

  • Main Culture: Inoculate 1 L of M9 minimal medium containing 1 g of ¹⁵NH₄Cl as the sole nitrogen source with the pre-culture.[7]

  • Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protocol 2: Uniform ¹³C, ¹⁵N Labeling of Proteins in E. coli

This protocol is used to produce protein samples for detailed structural studies.

Materials:

  • Same as Protocol 1, with the following modifications:

    • ¹³C-glucose (2 g/L) as the sole carbon source.

    • ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source.

Procedure:

  • The procedure is similar to Protocol 1. However, to maximize the incorporation of the expensive ¹³C-glucose, it is crucial to ensure that the cells fully utilize the provided labeled glucose for protein expression.

  • Some protocols recommend an initial growth phase in unlabeled medium to increase cell density before transferring the cells to the labeled medium for the expression phase.[4] This can be a more cost-effective approach.[4]

  • A common strategy involves growing a large pre-culture in rich media (like LB), pelleting the cells, and then resuspending them in the ¹³C/¹⁵N-labeled minimal media for induction and expression.[8]

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological context is crucial. The following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway studied by NMR.

Experimental_Workflow_for_Isotopic_Labeling cluster_prep Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis plasmid Gene of Interest in Expression Vector transformation Transformation into E. coli Expression Strain plasmid->transformation culture Cell Culture in Minimal Medium with Isotopes (¹⁵N, ¹³C, ²H) transformation->culture induction Induction of Protein Expression culture->induction harvest Cell Harvesting induction->harvest purification Protein Purification harvest->purification nmr_sample NMR Sample Preparation purification->nmr_sample nmr_exp NMR Spectroscopy nmr_sample->nmr_exp data_analysis Data Analysis and Structure Calculation nmr_exp->data_analysis

Caption: Experimental workflow for isotopic labeling and NMR analysis.

GPCR_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) (Isotopically Labeled) G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (Agonist) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified GPCR signaling pathway studied by NMR.

NMR_Structure_Determination_Logic cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis cluster_structure_calculation Structure Calculation & Validation sample Isotopically Labeled Protein Sample (¹³C, ¹⁵N) nmr_experiments Multidimensional NMR Experiments (e.g., HSQC, HNCA, NOESY) sample->nmr_experiments processing Spectral Processing (Fourier Transform, Phasing) nmr_experiments->processing assignment Resonance Assignment (Backbone & Sidechain) processing->assignment restraints Derivation of Structural Restraints (Distances, Angles) assignment->restraints calculation 3D Structure Calculation restraints->calculation refinement Structure Refinement calculation->refinement validation Structure Quality Validation refinement->validation Final_Structure Final Protein Structure Ensemble validation->Final_Structure

Caption: Logical flow of NMR data analysis for protein structure determination.

Conclusion

Isotopic labeling is an indispensable tool in modern biomolecular NMR spectroscopy, enabling researchers to tackle increasingly complex biological systems. From fundamental studies of protein folding and dynamics to the intricate details of drug-receptor interactions, the ability to selectively introduce NMR-active isotopes provides unparalleled insights at the atomic level. While the initial investment in labeled materials can be substantial, the wealth of information obtained is often invaluable for advancing our understanding of biology and for the rational design of new therapeutics. As labeling techniques and NMR methodologies continue to evolve, they will undoubtedly play an even more critical role in the future of biomedical research and drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for L-Cysteine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid. It is intended for researchers, scientists, and professionals in drug development who work with this compound. The toxicological and physical properties are expected to be nearly identical to those of unlabeled L-cysteine.

Section 1: Chemical and Physical Properties

L-Cysteine-¹³C₃,¹⁵N,d₃ is a form of L-cysteine where three carbon atoms are replaced with carbon-13, the nitrogen atom is replaced with nitrogen-15, and three hydrogen atoms are replaced with deuterium. These substitutions make it a valuable tool in metabolic research, proteomics, and biomolecular NMR.[1][2]

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaHS¹³CH₂¹³CH(¹⁵NH₂)¹³COOH
Molecular Weight~125.13 g/mol
AppearanceWhite solid[3]
Melting Point~220 °C (decomposes)
Water Solubility280 g/L (at 25°C)[3]
StorageStore refrigerated (+2°C to +8°C), protect from light[1][4][5]
StabilityAir sensitive[3]

Section 2: Safety and Hazard Information

To the best of current knowledge, the chemical, physical, and toxicological properties of L-Cysteine-¹³C₃,¹⁵N,d₃ have not been exhaustively investigated.[4] However, the hazards are expected to be similar to those of L-cysteine.

Table 2: Hazard Identification and GHS Classification

HazardClassificationPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed. P264: Wash thoroughly after handling.[6]
InhalationMay be harmfulMay cause respiratory tract irritation.[4]
Skin ContactMay be harmfulMay cause skin irritation.[4]
Eye ContactMay cause irritation-

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and could cause respiratory tract irritation.[4]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[4]

  • Eye Contact: May cause eye irritation.[4]

  • Ingestion: Harmful if swallowed.[4][6]

In repeated-dose toxicity studies on rats using unlabeled L-cysteine, toxicological effects were observed in the kidneys and stomach at high doses. The no-observed-adverse-effect level (NOAEL) for L-cysteine was determined to be less than 500 mg/kg/day.[7][8]

Section 3: Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[4]

  • Skin and Body Protection: Wear protective gloves and a lab coat. The choice of body protection should be based on the amount and concentration of the substance at the workplace.[4]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH/CEN approved respirator, such as a type N95 dust mask.

Hygiene Measures:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Wash hands before breaks and at the end of the workday.[4]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[9]

  • Keep away from food, drink, and animal feed.[6]

PPE_Selection_Workflow start Start: Handling L-Cysteine-¹³C₃,¹⁵N,d₃ risk_assessment Assess Risk of Exposure (e.g., dust generation, splashing) start->risk_assessment low_risk Low Risk (e.g., handling small, contained quantities) risk_assessment->low_risk Low high_risk High Risk (e.g., weighing, potential for aerosolization) risk_assessment->high_risk High ppe_low Standard PPE: - Safety glasses - Lab coat - Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Goggles/Face shield - Lab coat - Gloves - NIOSH-approved respirator high_risk->ppe_high end Proceed with Experiment ppe_low->end ppe_high->end

Section 4: First Aid and Emergency Procedures

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Flush eyes with water as a precaution.[4]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides, and sulfur oxides.[4]

  • Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Spill and Leak Procedures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, gas, or dust.[4]

  • Environmental Precautions: Prevent entry into sewers and public waters.[4]

  • Cleanup: Sweep up and place in a suitable, closed container for disposal.[3]

Spill_Cleanup_Procedure spill Spill of L-Cysteine-¹³C₃,¹⁵N,d₃ Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (respirator, gloves, goggles, lab coat) evacuate->ppe contain Contain the Spill ppe->contain cleanup Sweep up Solid Material contain->cleanup collect Place in a Labeled, Sealed Container for Disposal cleanup->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Section 5: Experimental Protocols and Applications

Detailed experimental protocols for L-Cysteine-¹³C₃,¹⁵N,d₃ are specific to the research application and are typically found in peer-reviewed scientific literature. The primary applications of this isotopically labeled compound are as a tracer in metabolic studies and as an internal standard for quantitative analysis.

General Experimental Workflow for Use as an Internal Standard:

Experimental_Workflow start Start: Quantitative Analysis prepare_standard Prepare a Known Concentration of L-Cysteine-¹³C₃,¹⁵N,d₃ Standard start->prepare_standard add_to_sample Spike the Biological Sample with the Standard prepare_standard->add_to_sample extract Extract Analytes (including labeled and unlabeled L-cysteine) add_to_sample->extract analyze Analyze by Mass Spectrometry (LC-MS or GC-MS) extract->analyze quantify Quantify Unlabeled L-Cysteine Based on the Ratio to the Labeled Standard analyze->quantify end End: Determine Analyte Concentration quantify->end

Metabolism and Biological Role: L-cysteine is a conditionally essential amino acid that serves as a precursor for biologically active molecules such as glutathione, taurine, and hydrogen sulfide (H₂S). It plays a crucial role in protein synthesis and various metabolic pathways.[1][5] Isotope-labeled L-cysteine is used to trace its metabolic fate and to study these pathways in detail.

Section 6: Disposal Considerations

Waste materials should be disposed of in accordance with federal, state, and local environmental control regulations.[4] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Section 7: Regulatory Information

Regulatory listings are primarily for chemical products, and only limited information may be available for isotopically labeled compounds. It is the user's responsibility to ensure the safe and legal use of the product. Some suppliers note that an export license may be required for shipment to certain countries.[1]

References

Methodological & Application

Application Notes and Protocols for L-Cysteine-13C3,15N,d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Cysteine is a semi-essential sulfur-containing amino acid pivotal to numerous physiological processes, including protein synthesis, detoxification, and antioxidant defense as a precursor to glutathione.[1] The accurate quantification of cysteine in biological matrices is essential for advancing research in clinical diagnostics, drug development, and nutritional science. A significant analytical challenge is the propensity of cysteine's thiol group to oxidize into its disulfide form, cystine, during sample handling and preparation.[1][2]

The isotope dilution mass spectrometry (ID-MS) method, employing a stable isotope-labeled internal standard, is the gold standard for quantitative analysis.[3] L-Cysteine-13C3,15N,d3, a heavy-labeled analog of L-cysteine, serves as an ideal internal standard. It co-elutes with the endogenous analyte and exhibits identical ionization efficiency, effectively compensating for variations in sample preparation, chromatography, and matrix effects. This ensures a high degree of accuracy and precision in quantification.[1][3][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantitative analysis of L-cysteine in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the quantification of L-cysteine in biological samples such as plasma, serum, and tissue homogenates.

Materials and Reagents
  • L-Cysteine (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • N-Ethylmaleimide (NEM)

  • Trichloroacetic acid (TCA)

  • Ammonium formate

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

Standard Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-cysteine in 0.1 M HCl.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a suitable solvent (e.g., 0.1 M HCl or mobile phase) to create calibration standards.

  • Internal Standard Working Solution (IS-WS): Dilute the internal standard stock solution to a final concentration of 1 µg/mL.

Sample Preparation

To prevent the auto-oxidation of cysteine, it is crucial to add a thiol-alkylating agent like N-Ethylmaleimide (NEM) immediately after sample collection or thawing.[1][5]

For Plasma/Serum:

  • To 100 µL of plasma or serum, add 10 µL of a 10 mg/mL NEM solution in water and vortex briefly.[1]

  • Spike with 10 µL of the IS-WS.[1]

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid for protein precipitation.[1]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[1]

For Tissue Homogenates:

  • Homogenize the tissue in a suitable buffer on ice.

  • To 100 µL of tissue homogenate, add 10 µL of a 10 mg/mL NEM solution.[1]

  • Spike with 10 µL of the IS-WS.[1]

  • Add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins.[1]

  • Vortex for 1 minute.[1]

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a new vial for LC-MS analysis.[1]

LC-MS/MS Method

The following are typical LC-MS/MS parameters and may require optimization for specific instruments.

Liquid Chromatography (LC) Conditions:

  • Column: HILIC or reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-5 min: 95% to 10% B

    • 5-7 min: 10% B

    • 7.1-10 min: Return to 95% B (equilibration)

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (example):

    • L-Cysteine: Precursor ion (m/z) -> Product ion (m/z)

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The exact m/z values will depend on the specific adduct and fragmentation pattern and should be optimized on the instrument.)

  • Ion Source Parameters:

    • Spray Voltage: 3.5-5.0 kV

    • Capillary Temperature: 275-350°C

    • Sheath Gas: 30-40 (arbitrary units)

    • Auxiliary Gas: 5-10 (arbitrary units)

Data Analysis

The concentration of L-cysteine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentrations of the prepared calibration standards. A linear regression analysis is then used to determine the concentration of L-cysteine in the unknown samples.[1]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of cysteine/cystine using a stable isotope-labeled internal standard. This data is representative of the expected performance of the described method.

Table 1: Linearity and Limits of Quantification

MatrixAnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
PlasmaCystine5 - 50005[5]
White Blood CellsCystine0.02 - 4 µM0.02 µM[6]

Table 2: Accuracy and Precision

MatrixLevelNominal ConcentrationAccuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
PlasmaLow10 ng/mL103.25.25.0[1]
PlasmaHigh4000 ng/mL97.34.13.8[1]
White Blood CellsLow0.06 µM103.25.25.0[1]
White Blood CellsHigh3 µM97.34.13.8[1]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the quantitative analysis of L-cysteine using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification sample_collection 1. Biological Sample Collection (Plasma, Tissue, etc.) thiol_alkylation 2. Thiol Alkylation (e.g., with NEM) sample_collection->thiol_alkylation is_spiking 3. Internal Standard Spiking (this compound) thiol_alkylation->is_spiking protein_precipitation 4. Protein Precipitation (Acetonitrile or TCA) is_spiking->protein_precipitation centrifugation 5. Centrifugation protein_precipitation->centrifugation supernatant_transfer 6. Supernatant Transfer & Evaporation centrifugation->supernatant_transfer reconstitution 7. Reconstitution supernatant_transfer->reconstitution lc_ms_analysis 8. LC-MS/MS Analysis (HILIC/Reversed-Phase, ESI+, MRM) reconstitution->lc_ms_analysis peak_integration 9. Peak Integration & Area Ratio Calculation (Analyte/Internal Standard) lc_ms_analysis->peak_integration calibration_curve 10. Calibration Curve Generation peak_integration->calibration_curve quantification 11. Concentration Determination calibration_curve->quantification

Caption: Workflow for L-Cysteine quantification by LC-MS.

Conclusion

This document provides a detailed and robust protocol for the quantitative analysis of L-cysteine in biological matrices using this compound as an internal standard with LC-MS/MS. The described method, which includes crucial sample stabilization steps, is sensitive, specific, and reliable. The provided quantitative data serves as a benchmark for method validation. This protocol is a valuable tool for researchers and scientists in various fields, enabling the accurate assessment of cysteine's role in biological systems.

References

Application Notes and Protocols for L-Cysteine-¹³C₃,¹⁵N,d₃ in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate mass spectrometry-based quantitative proteomics.[1][2] While traditionally reliant on labeled arginine and lysine, the use of isotopically labeled cysteine, such as L-Cysteine-¹³C₃,¹⁵N,d₃, offers unique advantages for studying specific biological processes. Cysteine residues are central to protein structure through disulfide bonds and are critical sites of post-translational modifications involved in redox signaling.[3] Therefore, Cysteine-SILAC is particularly well-suited for investigating cellular responses to oxidative stress, drug-target engagement of cysteine-modifying compounds, and the dynamics of proteins involved in redox homeostasis.[4][5]

L-Cysteine-¹³C₃,¹⁵N,d₃ is a stable isotope-labeled version of cysteine containing three ¹³C atoms, one ¹⁵N atom, and three deuterium (d) atoms, resulting in a significant mass shift that is readily detectable by mass spectrometry. This application note provides detailed protocols for the use of L-Cysteine-¹³C₃,¹⁵N,d₃ in SILAC experiments, from cell culture and labeling to data analysis and interpretation.

Key Applications

  • Redox Biology: Quantify changes in the expression of proteins involved in oxidative stress responses, such as the Keap1-Nrf2 pathway.[4]

  • Drug Development: Identify and quantify the targets of drugs that covalently modify cysteine residues.

  • Disulfide Bond Mapping: In conjunction with specific enrichment strategies, aid in the characterization of disulfide-linked peptides.[5]

  • Protein Turnover Studies: Monitor the synthesis and degradation rates of cysteine-containing proteins.

Experimental Protocols

Protocol 1: Cell Culture and SILAC Labeling

This protocol outlines the steps for adapting cells to SILAC media and achieving complete incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃.

Materials and Reagents:

  • Cell line of interest (e.g., A549, HEK293T)

  • Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • Penicillin-Streptomycin

  • L-Cysteine (for "light" medium)

  • L-Cysteine-¹³C₃,¹⁵N,d₃ (for "heavy" medium)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Media Preparation:

    • Light Medium: Prepare the cysteine-free medium and supplement it with 10% dFBS, 1% Penicillin-Streptomycin, and the standard concentration of "light" L-Cysteine (e.g., 0.2 mM).

    • Heavy Medium: Prepare the cysteine-free medium and supplement it with 10% dFBS, 1% Penicillin-Streptomycin, and L-Cysteine-¹³C₃,¹⁵N,d₃ at the same final concentration as the light medium.

  • Cell Adaptation:

    • Culture cells in the "light" and "heavy" SILAC media for at least 5-6 cell divisions to ensure near-complete incorporation of the respective amino acids.[4][6] This typically takes 1-2 weeks. The medium should be changed every 2-3 days.

  • Verification of Incorporation (Recommended):

    • After the adaptation period, harvest a small aliquot of cells from the "heavy" population.

    • Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >97% incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃.[6]

  • Experimental Treatment:

    • Once complete labeling is confirmed, plate the "light" and "heavy" labeled cells for the experiment.

    • Apply the desired treatment (e.g., drug compound, oxidative stressor) to one population while the other serves as a control.

  • Cell Harvest and Mixing:

    • After the treatment, wash the cells with ice-cold PBS and harvest them.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell count or total protein concentration.[4] This early-stage mixing minimizes experimental variability.[7]

G cluster_adaptation Cell Adaptation Phase cluster_experiment Experimental Phase cluster_downstream Downstream Processing Start Start Light_Culture Culture in 'Light' Medium (Natural Cysteine) Start->Light_Culture Heavy_Culture Culture in 'Heavy' Medium (L-Cysteine-¹³C₃,¹⁵N,d₃) Start->Heavy_Culture Adaptation Culture for 5-6 cell divisions Light_Culture->Adaptation Verify Verify >97% Incorporation Adaptation->Verify Treatment Apply Experimental Treatment (e.g., Drug, Stressor) Verify->Treatment Control Control Condition Verify->Control Harvest_Mix Harvest and Mix 1:1 Ratio Treatment->Harvest_Mix Control->Harvest_Mix Lysis Cell Lysis Harvest_Mix->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis End Results Data_Analysis->End

Experimental workflow for a Cysteine-SILAC experiment.
Protocol 2: Protein Extraction, Digestion, and Desalting

This protocol details the preparation of protein samples for mass spectrometry analysis.

Materials and Reagents:

  • Combined "light" and "heavy" cell pellet

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 desalting columns

Procedure:

  • Cell Lysis:

    • Lyse the combined cell pellet in an appropriate lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.[4]

  • Protein Reduction and Alkylation:

    • To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[4]

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[4]

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis

This section provides general parameters for the mass spectrometry analysis. Specific settings should be optimized for the instrument used.

Instrumentation:

  • High-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

LC-MS/MS Settings (Example):

ParameterSetting
MS1 (Full Scan)
Resolution120,000
AGC Target3e6
Maximum IT50 ms
Scan Range350-1500 m/z
MS2 (Data-Dependent Acquisition)
Resolution15,000
Isolation Window1.6 m/z
Collision EnergyHCD at 28%
AGC Target1e5
Maximum IT100 ms

Data Analysis

The raw mass spectrometry data can be processed using software such as MaxQuant or Proteome Discoverer.

  • Database Search:

    • Search the raw data against a relevant protein database (e.g., UniProt).

    • Enzyme: Trypsin/P.

    • Variable Modifications: Oxidation (M), Acetyl (Protein N-term).

    • Fixed Modifications: Carbamidomethyl (C).

    • SILAC Labels: Specify the mass shift for L-Cysteine-¹³C₃,¹⁵N,d₃.

  • Protein Quantification and Statistical Analysis:

    • The software will calculate the heavy-to-light (H/L) ratios for identified proteins.

    • Normalize the H/L ratios to correct for any mixing inaccuracies.

    • Perform statistical tests (e.g., t-test) to identify proteins with statistically significant changes in abundance.

    • Visualize the results using volcano plots.

  • Pathway and Functional Analysis:

    • Utilize bioinformatics tools (e.g., DAVID, Metascape, StringDB) for gene ontology and pathway enrichment analysis to gain biological insights from the list of significantly regulated proteins.[4]

Quantitative Data Presentation

The following tables present hypothetical quantitative data from a Cysteine-SILAC experiment investigating the cellular response to oxidative stress induced by DEM (diethyl maleate) in A549 cells.

Table 1: Labeling Efficiency of L-Cysteine-¹³C₃,¹⁵N,d₃

ProteinPeptide SequenceIncorporation Efficiency (%)
GAPDHVGPSGNEKCY(¹³C₃,¹⁵N,d₃)DSR98.5
ACTBDLYANTVLSGGTTMY(¹³C₃,¹⁵N,d₃)PGIADR99.1
TUBA1AFVEHWY(¹³C₃,¹⁵N,d₃)ISGTSVGSK98.8

Table 2: Quantified Proteins in the Nrf2-Keap1 Pathway in Response to DEM Treatment

ProteinGeneUniProt IDH/L Ratio (DEM/Control)p-valueRegulation
Kelch-like ECH-associated protein 1KEAP1Q141450.980.85Unchanged
Nuclear factor erythroid 2-related factor 2NFE2L2Q162362.540.001Upregulated
Heme oxygenase 1HMOX1P096014.12<0.0001Upregulated
NAD(P)H quinone dehydrogenase 1NQO1P155593.78<0.0001Upregulated
Glutamate-cysteine ligase catalytic subunitGCLCP485062.910.0005Upregulated
Thioredoxin reductase 1TXNRD1Q168812.150.002Upregulated

Signaling Pathway Visualization

The Nrf2-Keap1 pathway is a key regulator of the cellular response to oxidative stress and is an excellent example of a biological system that can be interrogated using Cysteine-SILAC.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Basal State Keap1_mod Keap1 (Cys modification) Proteasome Proteasomal Degradation Ub->Proteasome Stress Oxidative Stress (e.g., DEM) Stress->Keap1_mod Nrf2_free Nrf2 Keap1_mod->Nrf2_free Nrf2 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Transcription Transcription of Antioxidant Genes (e.g., HMOX1, NQO1) ARE->Transcription Proteins Antioxidant Proteins Transcription->Proteins

The Nrf2-Keap1 signaling pathway.

Troubleshooting

IssuePossible CauseRecommendation
Low Incorporation Efficiency Insufficient cell divisions in SILAC media.Extend the cell adaptation period for at least two more passages and re-verify incorporation.
Non-dialyzed serum used.Ensure only dialyzed FBS is used to avoid unlabeled amino acids from the serum.[6]
High Variability in H/L Ratios Inaccurate mixing of "light" and "heavy" samples.Ensure accurate cell counting or protein quantification before mixing. Normalize data based on the median H/L ratio of all quantified proteins.
Poor Protein Identification Low protein input.Increase the amount of starting material.
Inefficient digestion.Optimize the trypsin-to-protein ratio and digestion time.

Conclusion

The use of L-Cysteine-¹³C₃,¹⁵N,d₃ in SILAC-based quantitative proteomics is a valuable strategy for investigating biological systems where cysteine metabolism and redox signaling are of interest. The protocols and guidelines presented here provide a comprehensive framework for researchers to design and execute robust experiments, leading to high-quality, reproducible quantitative proteomic data. Careful optimization of cell-line-specific conditions and thorough data analysis are paramount for obtaining meaningful biological insights.

References

Application Notes and Protocols for Metabolic Flux Analysis with Labeled Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine is a semi-essential, sulfur-containing amino acid that serves as a critical node in cellular metabolism. Beyond its role as a building block for proteins, cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] It also contributes to the production of other vital molecules like taurine, coenzyme A, and the gasotransmitter hydrogen sulfide (H₂S).[3][4][5] Cells acquire cysteine through the uptake and reduction of its oxidized dimer, cystine, or via de novo synthesis from methionine and serine through the transsulfuration pathway.[1][3]

Given the central role of cysteine in maintaining redox homeostasis and supporting biosynthesis, many diseases, particularly cancer, exhibit altered cysteine metabolism to meet increased demand.[1][6] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the fate of metabolites through specific pathways.[7][8] This application note provides a detailed protocol for conducting MFA experiments using stable isotope-labeled cysteine to elucidate the dynamics of its utilization in cultured cells.

Principle of the Method

Stable isotope tracing involves replacing a standard nutrient in cell culture medium with a "heavy" isotope-labeled version.[9] In this protocol, cells are cultured in a medium containing labeled cysteine, such as U-¹³C₃-L-cysteine or U-¹³C₆-L-cystine. The labeled carbon atoms are incorporated into downstream metabolites as cysteine is consumed.[1][10]

By measuring the mass shifts in these metabolites using mass spectrometry (MS), we can determine their mass isotopomer distribution (MID).[11] This data reveals the relative contribution of cysteine to various metabolic endpoints.[12] For example, tracking the ¹³C label from cysteine into the GSH pool provides a direct measure of the rate of GSH synthesis.[6] This approach allows for a quantitative understanding of how different conditions or therapeutic interventions affect cysteine metabolic pathways.[6][13]

Key Metabolic Pathways of Cysteine

The following diagram illustrates the central metabolic pathways involving cysteine, including its uptake, synthesis, and major catabolic fates.

G cluster_extracellular Extracellular cluster_cellular Intracellular Cystine_ext Cystine (Extracellular) Cystine_int Cystine (Intracellular) Cystine_ext->Cystine_int xCT Antiporter (SLC7A11) Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Transmethylation Cystathionine Cystathionine Homocysteine->Cystathionine CBS Serine Serine Serine->Cystathionine CBS Cysteine L-Cysteine Cystathionine->Cysteine CSE/CGL (Transsulfuration) Glutathione Glutathione (GSH) Cysteine->Glutathione GCL, GSS Taurine Taurine Cysteine->Taurine CDO, CSAD H2S H₂S + Pyruvate Cysteine->H2S CSE/CBS Protein Protein Synthesis Cysteine->Protein Translation Cystine_int->Cysteine Reduction

Caption: Overview of major cysteine metabolic pathways.

Experimental Workflow for Cysteine Metabolic Flux Analysis

The diagram below outlines the sequential steps of the experimental protocol, from cell preparation to data analysis.

G node_culture 1. Cell Culture (Reach 80-90% Confluency) node_label 2. Isotope Labeling (Incubate with ¹³C-Cysteine) node_culture->node_label node_quench 3. Quench Metabolism (Rapid chilling) node_label->node_quench node_extract 4. Metabolite Extraction (Cold Solvent + Alkylation) node_quench->node_extract node_lcms 5. LC-MS/MS Analysis (Detect Mass Isotopomers) node_extract->node_lcms node_data 6. Data Processing (Peak Integration, MID calculation) node_lcms->node_data node_flux 7. Flux Calculation (Metabolic Modeling) node_data->node_flux

Caption: Experimental workflow for ¹³C-cysteine tracing.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the preparation of cells and the introduction of the stable isotope tracer.

  • Cell Seeding: Plate cells (e.g., 3 x 10⁶ cells for a 10 cm dish) and grow in standard complete medium until they reach 80-90% confluency.[10] Ensure multiple biological replicates for each condition.

  • Prepare Labeling Medium: Prepare custom DMEM/RPMI-1640 medium that lacks L-cystine and L-cysteine. Supplement this base medium with dialyzed fetal bovine serum (10%), penicillin-streptomycin, and all other necessary amino acids at their standard concentrations.

  • Add Labeled Cysteine: Just before the experiment, supplement the cysteine-free medium with the desired concentration of labeled tracer (e.g., 100 µM U-¹³C₂-L-cystine or 100 µM U-¹³C₃-L-cysteine).[10]

  • Labeling: Aspirate the standard medium from the cells and wash once with pre-warmed, sterile phosphate-buffered saline (PBS).[10] Immediately add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a defined period. The incubation time should be determined based on the expected turnover rate of the pathway of interest; a time course experiment (e.g., 0, 4, 8, 24 hours) is recommended.[14][15] For many cancer cell lines, significant labeling in downstream metabolites like GSH can be observed within 4-8 hours.[10][15]

Protocol 2: Metabolite Extraction

Rapidly quenching metabolic activity and preventing the auto-oxidation of cysteine's thiol group are critical for accurate analysis.

  • Quenching: At the end of the incubation period, rapidly aspirate the labeling medium. Place the culture dish on dry ice and immediately add 1.5 mL of ice-cold (-80°C) 80% methanol to quench all enzymatic activity.[14]

  • Cell Lysis and Scraping: Scrape the cells in the cold methanol using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Thiol Protection (Optional but Recommended): To prevent the oxidation of free cysteine, samples can be derivatized with a thiol-alkylating agent like N-Ethylmaleimide (NEM).[16] This step should be optimized for the specific experimental goals.

  • Homogenization: Vortex the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet protein and cell debris.[16]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.[16]

  • Storage: Store the dried metabolite pellets at -80°C until LC-MS analysis.[1]

Protocol 3: LC-MS/MS Analysis

This protocol provides a general framework for analyzing labeled metabolites using Liquid Chromatography-Mass Spectrometry.

  • Sample Reconstitution: Reconstitute the dried metabolite pellets in 100 µL of an appropriate solvent, typically the initial mobile phase of the chromatography gradient (e.g., 5% acetonitrile in water with 0.1% formic acid).[16] Vortex and centrifuge to pellet any insoluble debris.

  • Liquid Chromatography: Transfer the reconstituted sample to an autosampler vial for injection into an LC-MS/MS system.

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide) is commonly used for separating polar metabolites like amino acids.[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute polar compounds.

    • Flow Rate: 0.3 mL/min.[16]

    • Injection Volume: 5 µL.[16]

  • Mass Spectrometry:

    • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[17][18]

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for cysteine and related metabolites.[16]

    • Detection Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole for targeted analysis or full scan mode on a high-resolution instrument.[10] The specific MRM transitions (precursor/product ion pairs) for unlabeled (M+0) and all possible labeled isotopologues (M+1, M+2, etc.) of cysteine, glutathione, and other target metabolites must be determined.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peak areas for each isotopologue of every target metabolite.

  • Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of ¹³C and other heavy isotopes using established algorithms.

  • Calculate Mass Isotopomer Distribution (MID): For each metabolite, calculate the fractional abundance of each isotopologue. For example, for glutathione (GSH) derived from U-¹³C₃-cysteine, the M+3 isotopologue represents newly synthesized GSH. The fractional enrichment is calculated as: Fractional Enrichment (M+3) = Area(M+3) / [Area(M+0) + Area(M+1) + ... + Area(M+n)]

  • Metabolic Flux Calculation: Use the corrected MID data as input for metabolic modeling software (e.g., INCA, Metran) to calculate absolute or relative flux rates through the metabolic network.[12][19]

Representative Data

The following table summarizes hypothetical quantitative data from a ¹³C₃-cysteine tracing experiment in two different cancer cell lines, demonstrating differential cysteine metabolism.

MetaboliteIsotopologueCell Line A (e.g., Lung Cancer)Cell Line B (e.g., Pancreatic Cancer)
Cysteine M+395.2% ± 2.1%96.5% ± 1.8%
Glutathione (GSH) M+345.7% ± 3.5%72.1% ± 4.2%
Taurine M+215.3% ± 1.9%8.9% ± 1.1%
Cystathionine M+0>99%>99%
Data represents the mean fractional enrichment ± standard deviation after 8 hours of labeling. M+3 in cysteine indicates successful tracer uptake. M+3 in GSH reflects the flux from cysteine into glutathione synthesis.[1] M+2 in taurine indicates flux through the cysteine dioxygenase pathway. M+0 in cystathionine indicates a lack of active de novo cysteine synthesis from serine under these conditions.[1][15]

This table illustrates that while both cell lines efficiently take up labeled cysteine, Cell Line B exhibits a significantly higher flux towards glutathione synthesis, a common feature in tumors under high oxidative stress.[1] Conversely, Cell Line A directs more cysteine towards taurine production.

References

Application Note: L-Cysteine-13C3,15N,d3 for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics for the accurate determination of relative protein abundances between different cell populations.[1] This method relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. L-Cysteine-13C3,15N,d3 is a specially designed stable isotope-labeled amino acid for use in SILAC-based quantitative proteomics. The incorporation of this "heavy" cysteine variant into proteins results in a distinct mass shift that can be readily detected by mass spectrometry, enabling precise quantification of changes in protein expression, turnover, and post-translational modifications, particularly those involving cysteine residues such as redox-regulated signaling pathways.

This document provides detailed protocols and application notes for the use of this compound in a quantitative proteomics workflow, with a specific focus on investigating the KEAP1-NRF2 signaling pathway, a critical regulator of cellular responses to oxidative stress.

Product Specifications

  • Product Name: this compound

  • Isotopic Labeling: Three 13C atoms, one 15N atom, and three deuterium (d) atoms.

  • Molecular Formula (labeled): H¹³S¹³CH₂¹³CH(¹⁵NH₂)¹³COOH with deuterium substitutions on the beta-carbon (CD₂) and alpha-carbon (CD).[1]

  • Mass Shift: +7.02 Da (3 x 1.00335 Da for ¹³C + 1 x 0.99703 Da for ¹⁵N + 3 x 1.00628 Da for ²H)

Application: Interrogation of the KEAP1-NRF2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a key regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, KEAP1, a cysteine-rich protein, targets NRF2 for ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative stress, specific cysteine residues in KEAP1 are modified, leading to a conformational change that inhibits its ability to target NRF2 for degradation. This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of antioxidant and cytoprotective genes.

The use of this compound in a SILAC experiment allows for the precise quantification of changes in the abundance of proteins within the KEAP1-NRF2 pathway in response to oxidative stress, providing valuable insights into the mechanisms of cellular protection and drug action.

Experimental Workflow

The overall experimental workflow for a SILAC experiment using this compound is depicted below.

G cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Data Acquisition & Analysis A Light Culture (unlabeled L-Cysteine) C Control A->C B Heavy Culture (this compound) D Treatment (e.g., Oxidative Stressor) B->D E Cell Lysis & Protein Extraction C->E D->E F Combine Light & Heavy Lysates (1:1) E->F G Protein Digestion (Trypsin) F->G H Peptide Desalting G->H I LC-MS/MS Analysis H->I J Peptide Identification & Quantification I->J K Data Interpretation J->K G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 Dimer CUL3 CUL3-RBX1 KEAP1->CUL3 Recruitment NRF2 NRF2 NRF2->KEAP1 Binding Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->NRF2 Ubiquitination Stress Oxidative Stress (e.g., Electrophiles, ROS) Stress->KEAP1 Cysteine Modification MAF sMaf NRF2_n->MAF Heterodimerization ARE ARE (DNA) NRF2_n->ARE Binding MAF->ARE Binding TargetGenes Antioxidant Genes (HMOX1, NQO1, etc.) ARE->TargetGenes Transcription Activation

References

Application Notes and Protocols for Cell Culture Media Preparation with L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics.[1][2] This method involves the metabolic incorporation of "heavy" amino acids containing stable isotopes into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "heavy" versus "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance.[3][4]

While arginine and lysine are the most commonly used amino acids in SILAC experiments, the use of isotopically labeled L-cysteine, such as L-Cysteine-¹³C₃,¹⁵N,d₃, offers unique advantages for studying specific biological processes.[5][6] Cysteine plays a critical role in protein structure through disulfide bond formation, enzymatic catalysis, and cellular redox homeostasis via its incorporation into glutathione (GSH).[7][8] Labeling with L-Cysteine-¹³C₃,¹⁵N,d₃ allows for the precise tracking of cysteine metabolism and its role in various signaling pathways.

These application notes provide detailed protocols for the preparation of cell culture media with L-Cysteine-¹³C₃,¹⁵N,d₃, subsequent cell labeling, and sample preparation for mass spectrometry analysis.

Data Presentation

Quantitative data from SILAC experiments using L-Cysteine-¹³C₃,¹⁵N,d₃ should be summarized in a clear and organized manner to facilitate interpretation and comparison. The following tables provide templates for presenting key experimental parameters and results.

Table 1: Properties of L-Cysteine Isotopologues

FeatureL-Cysteine (Light)L-Cysteine-¹³C₃,¹⁵N,d₃ (Heavy)
Molecular Formula C₃H₇NO₂S¹³C₃H₄D₃¹⁵NO₂S
Monoisotopic Mass 121.0197 g/mol 128.0357 g/mol
Mass Shift -+7.016 g/mol
Isotopic Purity >99%>98%
Storage Room Temperature2-8°C, protect from light[9][10]

Table 2: Recommended Starting Concentrations for L-Cysteine in SILAC Media

Cell LineBasal MediumL-Cysteine Concentration (Light & Heavy)Reference
HEK293TDMEM0.2 mM[5]
A549RPMI-16400.2 mM[5]
CHOCHO-specific mediaEmpirically determined (start at 0.1-0.4 mM)[7]

Table 3: Example of Quantified Proteins in a Cysteine-Labeling SILAC Experiment

Protein AccessionGene NamePeptide SequenceH/L Ratiop-valueRegulation
P04637TP53...C[+7.02]...2.150.001Upregulated
P62937NFE2L2 (NRF2)...C[+7.02]...1.890.005Upregulated
Q14145KEAP1...C[+7.02]...0.950.85Unchanged
P00338G6PD...C[+7.02]...0.450.002Downregulated

Experimental Protocols

Protocol 1: Preparation of "Heavy" and "Light" SILAC Media

This protocol describes the preparation of cysteine-deficient cell culture medium supplemented with either natural L-cysteine ("light") or L-Cysteine-¹³C₃,¹⁵N,d₃ ("heavy").

Materials:

  • SILAC-grade DMEM or RPMI-1640, deficient in L-cysteine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Cysteine (light)

  • L-Cysteine-¹³C₃,¹⁵N,d₃ (heavy)

  • Penicillin-Streptomycin solution (100X)

  • Sterile, cell culture-grade water

  • 0.22 µm sterile filters

Procedure:

  • Reconstitute Media: If using powdered media, reconstitute it in sterile, cell culture-grade water according to the manufacturer's instructions.

  • Prepare "Light" Medium:

    • To the appropriate volume of cysteine-deficient basal medium, add dFBS to a final concentration of 10%.

    • Add Penicillin-Streptomycin to a final concentration of 1X.

    • Prepare a stock solution of "light" L-cysteine in sterile water. The concentration should be determined based on the cell line, typically starting at 0.2 mM.[5]

    • Sterile filter the L-cysteine stock solution.

    • Add the appropriate volume of the "light" L-cysteine stock solution to the basal medium.

    • Sterile filter the complete "light" medium.

  • Prepare "Heavy" Medium:

    • To a separate volume of cysteine-deficient basal medium, add dFBS and Penicillin-Streptomycin as described for the "light" medium.

    • Carefully weigh the L-Cysteine-¹³C₃,¹⁵N,d₃. Due to the expense and small quantities, it is advisable to prepare a concentrated stock solution in sterile water.

    • Sterile filter the "heavy" L-Cysteine stock solution.

    • Add the "heavy" L-Cysteine-¹³C₃,¹⁵N,d₃ stock solution to the basal medium to the same final concentration as the "light" L-cysteine.

    • Sterile filter the complete "heavy" medium.

  • Storage: Store both "light" and "heavy" media at 4°C, protected from light. Due to the potential for cysteine oxidation, it is recommended to use freshly prepared media.[11]

Protocol 2: Metabolic Labeling of Cells

This protocol outlines the procedure for adapting and labeling cells for a SILAC experiment.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, A549, CHO)

  • Complete "light" and "heavy" SILAC media (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks or plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Adaptation:

    • Thaw and culture the cells in standard complete growth medium.

    • Once the cells are healthy and actively dividing, split them into two populations.

    • Begin culturing one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.

  • Cell Labeling:

    • Culture the cells for at least 5-6 cell divisions to ensure near-complete (>97%) incorporation of the labeled amino acid.[5] This typically takes 1-2 weeks.

    • Passage the cells as needed, always maintaining them in their respective "light" or "heavy" medium.

  • Verification of Incorporation (Recommended):

    • After 5-6 passages, harvest a small number of cells from the "heavy" population.

    • Extract proteins and digest them with trypsin (see Protocol 3).

    • Analyze the peptides by mass spectrometry to confirm >97% incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃.

  • Experimental Treatment:

    • Once complete labeling is confirmed, the cells are ready for the experimental treatment (e.g., drug exposure, growth factor stimulation).

    • Apply the treatment to one or both cell populations as required by the experimental design.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol details the steps for protein extraction, digestion, and peptide cleanup prior to LC-MS/MS analysis.

Materials:

  • Labeled and unlabeled cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate (50 mM)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Cell Harvest and Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Harvest the cells and combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet in an appropriate lysis buffer.

    • Clarify the lysate by centrifugation.

  • Protein Reduction and Alkylation:

    • To the combined protein lysate, add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[5]

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with 0.1% formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution of 5% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_media_prep Media Preparation cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Analysis light_media Prepare 'Light' Medium (Natural L-Cysteine) light_cells Culture Cells in 'Light' Medium light_media->light_cells heavy_media Prepare 'Heavy' Medium (L-Cysteine-¹³C₃,¹⁵N,d₃) heavy_cells Culture Cells in 'Heavy' Medium heavy_media->heavy_cells treatment Experimental Treatment light_cells->treatment heavy_cells->treatment mix Mix Cell Populations (1:1) treatment->mix lysis Cell Lysis mix->lysis digest Protein Digestion lysis->digest desalt Peptide Desalting digest->desalt lcms LC-MS/MS Analysis desalt->lcms quant Protein Identification & Quantification lcms->quant

Figure 1: Experimental workflow for SILAC using L-Cysteine-¹³C₃,¹⁵N,d₃.

glutathione_synthesis cluster_pathway Glutathione (GSH) Synthesis Pathway Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine L-Cysteine (¹³C₃,¹⁵N,d₃ labeled) Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GSS Glutathione Synthetase (GS) gamma_GC->GSS Glycine Glycine Glycine->GSS GSH Glutathione (GSH) (labeled) GSS->GSH

Figure 2: The Glutathione (GSH) synthesis pathway, highlighting the incorporation of labeled L-Cysteine.

transsulfuration_pathway cluster_pathway Transsulfuration Pathway Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM SAH S-Adenosylhomocysteine SAM->SAH Homocysteine Homocysteine SAH->Homocysteine CBS Cystathionine β-synthase (CBS) Homocysteine->CBS Serine Serine Serine->CBS Cystathionine Cystathionine CBS->Cystathionine CGL Cystathionine γ-lyase (CGL) Cystathionine->CGL Cysteine L-Cysteine CGL->Cysteine alpha_KB α-ketobutyrate CGL->alpha_KB keap1_nrf2_pathway cluster_basal Basal Conditions cluster_stress Oxidative Stress Nrf2_basal Nrf2 Keap1_basal Keap1 Nrf2_basal->Keap1_basal binding Proteasome_basal Proteasomal Degradation Nrf2_basal->Proteasome_basal Cul3 Cul3-Rbx1 E3 Ligase Keap1_basal->Cul3 recruits Cul3->Nrf2_basal ubiquitination ROS Oxidants / Electrophiles Keap1_stress Keap1 ROS->Keap1_stress Cys_mod Cysteine Modification Keap1_stress->Cys_mod Nrf2_stress Nrf2 Cys_mod->Nrf2_stress dissociation Nucleus Nucleus Nrf2_stress->Nucleus translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant Gene Expression ARE->Genes activation

References

Application Notes and Protocols for the Incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃ in Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in proteomics and metabolomics for the accurate quantification of proteins and the elucidation of metabolic pathways. L-Cysteine-¹³C₃,¹⁵N,d₃ is a stable isotope-labeled analog of the amino acid L-Cysteine, where three carbon atoms are replaced with ¹³C, the nitrogen atom is replaced with ¹⁵N, and three hydrogen atoms are replaced with deuterium (d). This heavy-labeled cysteine serves as a tracer in metabolic labeling experiments, enabling the differentiation and quantification of proteins synthesized under different conditions. Its primary applications include quantitative proteomics, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), analysis of protein turnover, and as an internal standard for mass spectrometry (MS)-based applications.[1] In drug development, it is used to trace the metabolism of cysteine-containing molecules and to study the effects of drugs on protein synthesis and degradation.

Core Applications

The incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃ into proteins allows for a wide range of applications in biological and pharmaceutical research:

  • Quantitative Proteomics (SILAC): By growing cells in media containing "heavy" L-Cysteine-¹³C₃,¹⁵N,d₃ and comparing them to cells grown in "light" (unlabeled) media, researchers can accurately quantify differences in protein abundance between different cellular states.[2][3]

  • Protein Turnover Studies: Pulse-chase experiments using heavy cysteine can be employed to measure the synthesis and degradation rates of specific proteins.

  • Drug Metabolism and Pharmacokinetics: Labeled cysteine can be incorporated into cysteine-containing drugs or their metabolites to trace their fate in biological systems.[4]

  • Structural Biology: Isotope labeling is a prerequisite for certain Nuclear Magnetic Resonance (NMR) spectroscopy techniques used to determine the three-dimensional structure of proteins.

  • Metabolic Flux Analysis: Tracing the incorporation of the heavy labels from cysteine into downstream metabolites like glutathione and taurine provides insights into the activity of these metabolic pathways.

Data Presentation

Table 1: Properties of L-Cysteine-¹³C₃,¹⁵N,d₃
PropertyValue
Molecular Formula HS¹³CD₂¹³CD(¹⁵NH₂)¹³COOH
Molecular Weight 128.15 g/mol
Isotopic Purity Typically ≥98%
Chemical Purity Typically ≥98%
Storage 2-8°C, protect from light

Source: Cambridge Isotope Laboratories, Inc.[5]

Table 2: Quantitative Data on Heavy Cysteine Incorporation in SILAC
ParameterFindingReference
Incorporation Efficiency >99.5% saturation of ¹³C₃,¹⁵N-Cysteine in IgG1 antibodies produced in CHO cells.--INVALID-LINK--[6]
Labeling Plateau Labeling efficiency reached a plateau of approximately 90% after the second cell passage in primary endothelial cells using ¹³C₆L-lysine and ¹³C₆¹⁵N₄L-arginine.--INVALID-LINK--[7]
Mass Shift A completely isotopically labeled IgG1 structure with 32 cysteine residues showed a mass increase of 128.6 Da, consistent with the expected mass difference.--INVALID-LINK--[6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells using L-Cysteine-¹³C₃,¹⁵N,d₃ (Adapted from Cysteine-SILAC)

This protocol describes the labeling of two cell populations for a typical SILAC experiment. One population is grown in "light" medium containing natural L-cysteine, while the other is grown in "heavy" medium containing L-Cysteine-¹³C₃,¹⁵N,d₃.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, CHO)

  • SILAC-grade DMEM or RPMI-1640 deficient in L-cysteine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Cysteine (light)

  • L-Cysteine-¹³C₃,¹⁵N,d₃ (heavy)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

Procedure:

  • Media Preparation:

    • Light Medium: Prepare the cysteine-deficient SILAC medium supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and the standard concentration of light L-Cysteine (e.g., 0.2 mM).

    • Heavy Medium: Prepare the cysteine-deficient SILAC medium as above, but instead of light L-Cysteine, supplement with heavy L-Cysteine-¹³C₃,¹⁵N,d₃ at the same final concentration.

  • Cell Adaptation:

    • Culture the cells in the appropriate complete growth medium until they are healthy and actively dividing.

    • Split the cells into two populations. Culture one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.

    • Culture the cells for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid. This typically takes 1-2 weeks.

  • Verification of Incorporation (Recommended):

    • After 5-6 passages, harvest a small number of cells from the "heavy" population.

    • Extract proteins, digest with trypsin, and analyze by mass spectrometry to confirm >95% incorporation of the heavy cysteine.

  • Experimental Treatment:

    • Once full incorporation is confirmed, treat the "light" and "heavy" cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).

  • Sample Harvesting and Mixing:

    • After treatment, wash the cells with ice-cold PBS and harvest them.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein mixture with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Desalt the resulting peptide mixture using a C18 column.

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify peptide pairs (light and heavy) using appropriate software (e.g., MaxQuant). The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the protein.

Protocol 2: Cell-Free Protein Synthesis with L-Cysteine-¹³C₃,¹⁵N,d₃

This protocol outlines the general steps for incorporating heavy cysteine into a target protein using a commercially available E. coli-based cell-free protein synthesis kit.

Materials:

  • Cell-free protein synthesis kit (e.g., from E. coli S30 extract)

  • DNA template (plasmid or linear PCR product) encoding the protein of interest with an appropriate promoter (e.g., T7)

  • Amino acid mixture lacking L-cysteine

  • L-Cysteine-¹³C₃,¹⁵N,d₃

  • RNase inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • On ice, combine the components of the cell-free synthesis reaction according to the manufacturer's instructions. This typically includes the S30 extract, reaction buffer, and energy source.

    • Add the amino acid mixture lacking L-cysteine.

    • Add L-Cysteine-¹³C₃,¹⁵N,d₃ to the desired final concentration.

    • Add the DNA template encoding the protein of interest.

    • Add RNase inhibitor.

    • Adjust the final volume with nuclease-free water.

  • Incubation:

    • Incubate the reaction mixture at the recommended temperature (e.g., 37°C) for the specified time (typically 1-4 hours).

  • Analysis of Protein Synthesis:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the synthesis of the target protein. The protein can be visualized by Coomassie staining or Western blotting if an antibody is available.

  • Purification of the Labeled Protein:

    • If required, purify the newly synthesized, heavy-labeled protein using an appropriate method based on the protein's properties (e.g., affinity chromatography if the protein has a tag).

  • Mass Spectrometry Verification:

    • Digest the purified protein with trypsin and analyze the resulting peptides by mass spectrometry to confirm the incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling (SILAC) cluster_processing Sample Processing Light Culture Light Culture Treatment A Treatment A Light Culture->Treatment A Heavy Culture Heavy Culture Treatment B Treatment B Heavy Culture->Treatment B Cell Lysis Cell Lysis Treatment A->Cell Lysis Treatment B->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Mix Equal Amounts Mix Equal Amounts Protein Quantification->Mix Equal Amounts Protein Digestion Protein Digestion Mix Equal Amounts->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical experimental workflow for a SILAC-based quantitative proteomics experiment.

signaling_pathway Oxidative Stress Oxidative Stress KEAP1 KEAP1 Oxidative Stress->KEAP1 inactivates NRF2 NRF2 KEAP1->NRF2 sequesters Ubiquitination Ubiquitination KEAP1->Ubiquitination promotes Proteasomal Degradation Proteasomal Degradation NRF2->Proteasomal Degradation Nucleus Nucleus NRF2->Nucleus translocates Ubiquitination->NRF2 ARE Antioxidant Response Element Nucleus->ARE Gene Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene Expression

Caption: The KEAP1-NRF2 signaling pathway, a key regulator of cellular antioxidant response.

logical_relationship cluster_inputs Inputs cluster_pathways Metabolic Pathways cluster_outputs Outputs Methionine Methionine Transsulfuration Pathway Transsulfuration Pathway Methionine->Transsulfuration Pathway Serine Serine Serine->Transsulfuration Pathway Cysteine Cysteine Transsulfuration Pathway->Cysteine Glutathione Synthesis Glutathione Synthesis Cysteine->Glutathione Synthesis Taurine Synthesis Taurine Synthesis Cysteine->Taurine Synthesis Glutathione Glutathione Glutathione Synthesis->Glutathione Taurine Taurine Taurine Synthesis->Taurine

Caption: Simplified metabolic pathways involving L-Cysteine.

Application in Drug Development: A Case Study

Case Study: Analysis of Disulfide Bond Scrambling in Bispecific Antibodies using Cysteine-SILAC

Background: Bispecific antibodies (bsAbs) are a promising class of therapeutic proteins that can simultaneously bind to two different antigens. During the manufacturing process of some bsAbs, a phenomenon known as Fab-arm exchange can occur, where half-molecules of two different IgG antibodies exchange to form a bsAb. However, incorrect disulfide bond formation can lead to "scrambled" species, which can impact the efficacy and safety of the drug.

Methodology: Researchers utilized a Cysteine-SILAC approach to accurately quantify the extent of disulfide bond scrambling.[6] They produced two parental antibodies, one in a "light" medium and the other in a "heavy" medium containing ¹³C₃,¹⁵N-Cysteine. The heavy cysteine incorporation was determined to be greater than 99.5%.[6] The light and heavy antibodies were then mixed under conditions that promote Fab-arm exchange.

Results and Impact: The resulting mixture was analyzed by mass spectrometry. Peptides containing inter-chain disulfide bonds from correctly formed bsAbs would consist of one light and one heavy chain, resulting in a distinct mass signature. In contrast, scrambled species would result in peptides with either two light or two heavy chains. By quantifying the relative abundance of these different peptide species, the researchers were able to precisely determine the percentage of correctly formed bsAbs versus scrambled byproducts. This quantitative information is critical for optimizing the manufacturing process to maximize the yield of the desired therapeutic product and to ensure its quality and safety. This case study highlights how L-Cysteine stable isotope labeling is a valuable tool in the development and quality control of complex biotherapeutics.

References

Application Notes: Targeted Proteomics Assay Using L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted proteomics has emerged as a powerful technique for the accurate quantification of specific proteins in complex biological samples. This approach offers high sensitivity and specificity, making it invaluable for biomarker discovery, drug development, and understanding disease mechanisms. The use of stable isotope-labeled internal standards is a cornerstone of targeted proteomics, enabling precise quantification by correcting for variations in sample preparation and mass spectrometry analysis. L-Cysteine-¹³C₃,¹⁵N,d₃ is a stable isotope-labeled version of the amino acid cysteine, where three carbon atoms are replaced with ¹³C, the nitrogen atom is replaced with ¹⁵N, and three hydrogen atoms are replaced with deuterium. This heavy-labeled cysteine serves as an ideal internal standard for the quantification of cysteine-containing peptides.

Principle of the Assay

The assay is based on the principle of stable isotope dilution mass spectrometry. A known amount of L-Cysteine-¹³C₃,¹⁵N,d₃ is spiked into a biological sample. The proteins in the sample are then extracted and digested, typically with trypsin, to generate peptides. During mass spectrometry analysis, the mass spectrometer detects both the naturally occurring ("light") cysteine-containing peptides and their "heavy" counterparts containing L-Cysteine-¹³C₃,¹⁵N,d₃. The ratio of the signal intensity of the heavy peptide to the light peptide is used to accurately quantify the amount of the target protein in the original sample.

Applications in Research and Drug Development

The targeted proteomics assay using L-Cysteine-¹³C₃,¹⁵N,d₃ has a wide range of applications:

  • Biomarker Discovery and Validation: This assay can be used to accurately quantify potential protein biomarkers in various biological fluids and tissues. The high precision of the method is crucial for validating candidate biomarkers and for their potential use in clinical diagnostics.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In drug development, this assay can be used to measure the concentration of a therapeutic protein or its target over time. This information is critical for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile and for establishing its dose-response relationship.

  • Studying Post-Translational Modifications (PTMs): Cysteine residues are often subject to various PTMs, such as oxidation, nitrosylation, and disulfide bond formation, which can modulate protein function.[1] This targeted assay can be adapted to quantify specific PTMs on cysteine-containing peptides, providing insights into cellular signaling and disease pathogenesis.

  • Protein Turnover Studies: By incorporating L-Cysteine-¹³C₃,¹⁵N,d₃ into cell culture media, the rate of synthesis and degradation of specific proteins can be monitored. This is valuable for understanding protein homeostasis in health and disease.

  • Quantification of Low-Abundance Proteins: Cysteine-containing peptides can be selectively enriched, which, when combined with a targeted mass spectrometry approach, enhances the ability to detect and quantify proteins that are present at low levels in the cell.[2]

Experimental Protocols

This section provides a general protocol for a targeted proteomics assay using L-Cysteine-¹³C₃,¹⁵N,d₃. The specific details may need to be optimized based on the sample type and the target protein.

1. Preparation of L-Cysteine-¹³C₃,¹⁵N,d₃ Internal Standard Stock Solution

  • Obtain high-purity L-Cysteine-¹³C₃,¹⁵N,d₃.

  • Accurately weigh a small amount of the labeled cysteine and dissolve it in an appropriate solvent (e.g., 0.1% formic acid in water) to create a stock solution of known concentration.

  • Store the stock solution at -80°C.

2. Sample Preparation

  • Cell Lysis: For cell culture samples, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Tissue Homogenization: For tissue samples, homogenize the tissue in a lysis buffer using a mechanical homogenizer.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Spiking of Internal Standard: Add a known amount of the L-Cysteine-¹³C₃,¹⁵N,d₃ internal standard to each sample. The amount of internal standard should be optimized to be in a similar concentration range as the endogenous target peptide.

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) and incubating at 60°C. Then, alkylate the free cysteine residues with iodoacetamide (IAM) in the dark to prevent the reformation of disulfide bonds.[3]

  • Protein Digestion: Digest the proteins into peptides using a protease, most commonly trypsin. Incubate the samples overnight at 37°C.

  • Sample Cleanup: After digestion, clean up the peptide mixture using a solid-phase extraction (SPE) method to remove salts and other contaminants.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC): Separate the peptides using a reverse-phase LC column. The gradient and flow rate should be optimized to achieve good separation of the target peptides.

  • Mass Spectrometry (MS): Analyze the eluting peptides using a tandem mass spectrometer operating in a targeted mode, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

    • SRM/MRM Method Development: For each target peptide (both light and heavy), select a precursor ion (the intact peptide) and several fragment ions (product ions) that are specific to that peptide. This creates a highly specific "transition" that is monitored by the mass spectrometer.

  • Data Acquisition: Acquire the data by monitoring the selected transitions for both the light and heavy peptides.

4. Data Analysis

  • Peak Integration: Integrate the peak areas for the transitions of both the light and heavy peptides.

  • Ratio Calculation: Calculate the ratio of the peak area of the heavy peptide to the light peptide.

  • Quantification: Use a calibration curve, generated by analyzing samples with known concentrations of the target protein and a fixed amount of the internal standard, to determine the concentration of the target protein in the unknown samples.

Data Presentation

Table 1: Quantitative Analysis of Protein X in Control vs. Treated Samples

Sample IDGroupPeak Area (Light Peptide)Peak Area (Heavy Peptide)Heavy/Light RatioConcentration of Protein X (ng/mL)
CTRL-1Control1.50E+067.50E+050.5010.2
CTRL-2Control1.62E+068.10E+050.5010.5
CTRL-3Control1.45E+067.25E+050.509.9
TRT-1Treated3.10E+067.75E+050.2520.8
TRT-2Treated3.30E+068.25E+050.2522.1
TRT-3Treated2.98E+067.45E+050.2519.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) Lysis Cell Lysis / Tissue Homogenization Sample->Lysis Quant Protein Quantification Lysis->Quant Spike Spike Heavy Cysteine Standard Quant->Spike Reduce Reduction (DTT) Spike->Reduce Alkylate Alkylation (IAM) Reduce->Alkylate Digest Tryptic Digestion Alkylate->Digest Cleanup SPE Cleanup Digest->Cleanup LCMS LC-MS/MS Analysis (SRM/MRM) Cleanup->LCMS Inject Peptides Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for targeted proteomics using heavy-labeled cysteine.

quantification_principle cluster_sample In Sample cluster_ms Mass Spectrometer cluster_quant Quantification Light Endogenous 'Light' Peptide (Natural Cysteine) MS_Detect Detect & Measure Peak Areas Light->MS_Detect Heavy Added 'Heavy' Peptide (L-Cysteine-¹³C₃,¹⁵N,d₃) Heavy->MS_Detect Ratio Calculate Peak Area Ratio (Heavy / Light) MS_Detect->Ratio Concentration Determine Absolute Concentration Ratio->Concentration

Caption: Principle of quantification using stable isotope-labeled internal standards.

Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 (Cysteine-rich) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Nrf2->Cul3 Presented for Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Proteasome 26S Proteasome Cul3->Proteasome Degradation of Nrf2 ARE Antioxidant Response Element (ARE) in DNA Transcription Gene Transcription (e.g., NQO1, HO-1) ARE->Transcription Nrf2_nuc->ARE Binds Stress Oxidative Stress (Electrophiles, ROS) Stress->Keap1 Modifies Cysteine Residues

Caption: The Keap1-Nrf2 signaling pathway, regulated by cysteine modifications.

References

Application Notes and Protocols for Sample Preparation of Labeled Cysteine for LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The analysis of cysteine-containing proteins and peptides by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern proteomics, crucial for understanding protein structure, function, and regulation. Cysteine residues, with their reactive thiol groups, are frequent targets of post-translational modifications and play vital roles in enzyme catalysis and protein stability through disulfide bond formation. Chemical labeling of these residues is a critical step in sample preparation, preventing re-oxidation and enabling accurate quantification.

These application notes provide detailed protocols for the preparation of protein samples with labeled cysteine residues for subsequent LC-MS analysis. The focus is on methods utilizing iodoacetamide (IAM) and its isotopically labeled variants, common reagents for quantitative proteomics. Both in-solution and filter-aided sample preparation (FASP) methodologies are presented, offering flexibility for various sample types and research goals.

Quantitative Data on Cysteine Labeling Reagents

The choice of alkylating agent is critical for successful cysteine labeling. The following table summarizes the characteristics of common reagents used in proteomics.

FeatureIodoacetamide (IAM) / Iodoacetic Acid (IAA)N-Ethylmaleimide (NEM)Chloroacetamide (CAA)Acrylamide
Primary Target Cysteine ThiolsCysteine ThiolsCysteine ThiolsCysteine Thiols
Reaction Type SN2 AlkylationMichael AdditionSN2 AlkylationMichael Addition
Relative Reactivity ModerateHighLower than IodoacetamideModerate
Optimal pH 7.5 - 8.5~7.0AlkalineAlkaline
Specificity Good, but side reactions can occur.[1]More thiol-selective than iodoacetamides.[1]Higher specificity than iodoacetamide.[1]Good
Known Side Reactions Alkylation of Met, Lys, His, N-terminus.[1]Alkylation of Lys, His at alkaline pH; ring hydrolysis.[1]Fewer off-target reactions than iodoacetamide.[1]Alkylation of N-terminus.[1]

Experimental Protocols

Two primary workflows are detailed below: in-solution digestion and filter-aided sample preparation (FASP). The choice between these methods depends on the nature of the sample, with FASP being particularly advantageous for samples containing detergents and other contaminants.[2][3]

Protocol 1: In-Solution Digestion for Cysteine Labeling

This protocol is suitable for purified proteins or simple protein mixtures.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM) or isotopically labeled IAM

  • Trypsin (MS-grade)

  • Formic Acid (FA)

  • Acetonitrile (ACN)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in a buffer containing 8 M urea and 50 mM Tris-HCl (pH 8).[4]

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 60°C for 30 minutes to reduce disulfide bonds.[4]

    • Allow the sample to cool to room temperature.

  • Alkylation (Cysteine Labeling):

    • Prepare a fresh solution of iodoacetamide. Add it to the protein solution to a final concentration of 20-25 mM (approximately a 2-fold molar excess over DTT).[1]

    • Incubate at room temperature for 15-45 minutes in the dark.[1][4]

  • Quenching and Digestion:

    • To quench the alkylation reaction, add DTT to a final concentration of 40 mM.[4]

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.[4]

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).[4]

    • Incubate overnight at 37°C.[4]

  • Sample Cleanup:

    • Acidify the reaction with formic acid to a final concentration of 0.1-1% to stop the digestion.

    • Desalt the peptide mixture using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method.

    • Dry the sample in a vacuum centrifuge.

    • Reconstitute the peptides in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

Protocol 2: Filter-Aided Sample Preparation (FASP) for Cysteine Labeling

FASP is a robust method for processing complex protein lysates, including those containing detergents like SDS.[2][3][5]

Materials:

  • Protein lysate

  • SDT Lysis Buffer (4% SDS, 100 mM Tris/HCl pH 7.6, 0.1 M DTT)

  • Urea solution (UA): 8 M urea in 0.1 M Tris/HCl pH 8.5[2]

  • Iodoacetamide (IAA) solution: 0.05 M iodoacetamide in UA solution[2]

  • Ammonium Bicarbonate (ABC) solution: 0.05 M NH4HCO3 in water[2]

  • Trypsin (MS-grade)

  • Microcon or Amicon Ultra centrifugal filter units (10 kDa or 30 kDa MWCO)[2][5]

Procedure:

  • Lysis and Reduction:

    • Lyse cells or tissues in SDT Lysis Buffer. For tissues, homogenization may be required.[2]

    • Heat the lysate at 95°C for 5 minutes.[2][5]

    • Sonicate the sample to shear DNA and reduce viscosity.[2]

    • Clarify the lysate by centrifugation at 16,000 x g for 5 minutes.[2]

  • Protein Capture and Washing:

    • Mix up to 30 µL of the protein extract with 200 µL of UA solution in the filter unit.[2]

    • Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.[2][5]

    • Add another 200 µL of UA solution to the filter and centrifuge again. Repeat this wash step.[2]

  • Alkylation (Cysteine Labeling):

    • Add 100 µL of IAA solution to the filter unit.[2]

    • Mix on a thermomixer at 600 rpm for 1 minute and then incubate without mixing for 20 minutes in the dark.[2]

    • Centrifuge at 14,000 x g for 10 minutes.[2]

  • Buffer Exchange:

    • Wash the filter unit twice with 100 µL of UA solution, centrifuging at 14,000 x g for 15 minutes each time.[2]

    • Wash the filter unit twice with 100 µL of ABC solution, centrifuging at 14,000 x g for 10 minutes each time.[2]

  • Digestion:

    • Transfer the filter unit to a new collection tube.

    • Add 40 µL of ABC solution containing trypsin (enzyme to protein ratio of 1:100) to the filter.[2]

    • Incubate in a wet chamber at 37°C for 4-18 hours.[2]

  • Peptide Elution and Cleanup:

    • Centrifuge the filter unit at 14,000 x g for 10 minutes to collect the peptides.[2]

    • Add another 40 µL of ABC solution and centrifuge again to maximize peptide recovery.[2]

    • Acidify the combined flow-through with formic acid.

    • Desalt the peptides using a C18 StageTip or similar.

    • Dry the sample and reconstitute for LC-MS analysis.

Visualizations

Experimental Workflow: In-Solution Cysteine Labeling and Digestion

InSolutionWorkflow ProteinSample Protein Sample DenatureReduce Denaturation & Reduction (Urea, DTT) ProteinSample->DenatureReduce Alkylation Alkylation (Iodoacetamide) DenatureReduce->Alkylation QuenchDilute Quench & Dilute Alkylation->QuenchDilute Digestion Tryptic Digestion QuenchDilute->Digestion Cleanup Desalting (C18) Digestion->Cleanup LCMS LC-MS Analysis Cleanup->LCMS

Caption: Workflow for in-solution sample preparation with cysteine labeling.

Experimental Workflow: FASP Cysteine Labeling and Digestion

FASPWorkflow cluster_Filter On-Filter Steps ProteinCapture Protein Capture & Wash (UA) Alkylation Alkylation (IAA in UA) ProteinCapture->Alkylation BufferExchange Buffer Exchange (ABC) Alkylation->BufferExchange Digestion Tryptic Digestion BufferExchange->Digestion PeptideElution Peptide Elution Digestion->PeptideElution Lysate Cell/Tissue Lysate (SDS, DTT) Lysate->ProteinCapture Cleanup Desalting (C18) PeptideElution->Cleanup LCMS LC-MS Analysis Cleanup->LCMS CysteineRedox ROS Reactive Oxygen Species (ROS) ReducedCys Protein-SH (Reduced Cysteine) ROS->ReducedCys Oxidation OxidizedCys Protein-SOH, -SO2H, -SO3H (Oxidized Cysteine) ReducedCys->OxidizedCys Disulfide Protein-S-S-Protein (Disulfide Bond) ReducedCys->Disulfide Formation/ Reduction OxidizedCys->ReducedCys Reduction Reductants Cellular Reductants (e.g., Glutathione) Reductants->OxidizedCys Reductants->Disulfide

References

Application Notes and Protocols for L-Cysteine-¹³C₃,¹⁵N,d₃ in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteine-¹³C₃,¹⁵N,d₃ is a stable isotope-labeled amino acid that serves as a powerful tool in metabolomics research. This non-radioactive tracer enables the precise tracking and quantification of cysteine metabolism and its downstream pathways in various biological systems. Its use is pivotal in metabolic flux analysis (MFA), allowing researchers to elucidate the dynamics of metabolic networks, identify novel drug targets, and understand disease pathogenesis. This document provides detailed application notes and experimental protocols for the effective use of L-Cysteine-¹³C₃,¹⁵N,d₃ in metabolomics studies.

L-Cysteine is a semi-essential amino acid central to numerous cellular processes, including protein synthesis, detoxification through glutathione (GSH) production, and the synthesis of other important metabolites like taurine and hydrogen sulfide (H₂S). By incorporating stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (²H or d), L-Cysteine-¹³C₃,¹⁵N,d₃ allows for the unambiguous differentiation of the tracer from its endogenous, unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Applications in Metabolomics

The primary applications of L-Cysteine-¹³C₃,¹⁵N,d₃ in metabolomics include:

  • Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) through cysteine-related pathways, providing a dynamic view of cellular metabolism.[1]

  • Tracer for Biosynthetic Pathways: Tracing the incorporation of cysteine into downstream metabolites such as glutathione, taurine, and proteins.

  • Internal Standard for Quantification: Serving as an ideal internal standard for accurate and precise quantification of L-cysteine and its metabolites in complex biological samples by isotope dilution mass spectrometry.[1][2]

  • Disease Mechanism Studies: Investigating alterations in cysteine metabolism in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

  • Drug Development: Assessing the effect of drug candidates on cysteine metabolic pathways.

Experimental Protocols

The following are generalized protocols for the application of L-Cysteine-¹³C₃,¹⁵N,d₃ in cell culture-based metabolomics experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol 1: Stable Isotope Labeling of Cultured Cells

This protocol describes the labeling of mammalian cells with L-Cysteine-¹³C₃,¹⁵N,d₃ to trace its incorporation into intracellular metabolites.

Materials:

  • Mammalian cells of interest

  • Cell culture medium deficient in L-cysteine

  • Fetal Bovine Serum (FBS), dialyzed

  • L-Cysteine-¹³C₃,¹⁵N,d₃

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, pre-chilled to -80°C

  • Water, HPLC grade

  • Chloroform, HPLC grade

  • Cell scraper

Procedure:

  • Cell Culture Preparation: Culture cells to the desired confluency (typically 80-90%) in standard growth medium.

  • Media Preparation: Prepare the labeling medium by supplementing L-cysteine-deficient medium with L-Cysteine-¹³C₃,¹⁵N,d₃ to the desired final concentration (e.g., physiological concentration). Add dialyzed FBS and other necessary supplements.

  • Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells from the plate in the extraction solvent.

    • Transfer the cell lysate to a microcentrifuge tube.

    • For a biphasic extraction, add water and chloroform to the methanol extract, vortex thoroughly, and centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.

    • Collect the polar phase containing amino acids and other polar metabolites.

  • Sample Preparation for LC-MS Analysis:

    • Dry the collected polar extracts under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

Protocol 2: LC-MS/MS Analysis for Labeled Metabolites

This protocol provides a general framework for the analysis of L-Cysteine-¹³C₃,¹⁵N,d₃ and its labeled downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

LC Conditions (Example):

  • Column: A reverse-phase column suitable for polar metabolite analysis (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate cysteine and its metabolites.

  • Flow Rate: Dependent on the column dimensions.

  • Injection Volume: 2-10 µL.

MS Conditions (Example for a Triple Quadrupole MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for unlabeled and labeled cysteine and its expected downstream metabolites. The specific m/z values will depend on the labeling pattern.

Theoretical Mass Transitions for L-Cysteine-¹³C₃,¹⁵N,d₃ and its Metabolites:

Due to the presence of ³²S, ³³S, and ³⁴S isotopes, the mass spectra of sulfur-containing amino acids are complex. The following table provides theoretical m/z values for the primary isotopologues.

CompoundLabelingFormulaMonoisotopic Mass (M+H)⁺Precursor Ion (m/z)Product Ion (m/z) (example)
L-CysteineUnlabeledC₃H₇NO₂S122.0270122.076.0
L-Cysteine¹³C₃,¹⁵N,d₃¹³C₃H₄D₃¹⁵NO₂S129.0492129.082.0
Glutathionefrom ¹³C₃,¹⁵N-CysC₁₀H₁₇N₃O₆S308.0911308.1179.1
Glutathionefrom ¹³C₃,¹⁵N-Cys¹³C₃C₇H₁₇¹⁵N₂N O₆S312.1022312.1183.1

Note: The exact product ions will depend on the collision energy and the specific mass spectrometer used. These values should be empirically determined.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Isotopic Enrichment Data

This table illustrates how to present the percentage of labeled L-cysteine over a time course experiment.

Time (hours)% Labeled L-Cysteine (M+7)
00.5 ± 0.1
145.2 ± 3.1
485.7 ± 2.5
895.1 ± 1.8
2498.6 ± 0.9

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: Example of Fractional Contribution to Glutathione

This table shows the fractional contribution of the labeled cysteine to the glutathione pool.

Time (hours)Fractional Contribution to GSH (M+4)
00.0
115.3 ± 2.2
442.8 ± 4.5
865.9 ± 5.1
2480.4 ± 3.7

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the experimental design and the biological context of the results.

Cysteine Metabolism Signaling Pathway

The following DOT script generates a diagram of the central pathways of cysteine metabolism.

Cysteine_Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_extracellular Extracellular Uptake cluster_downstream Downstream Metabolism Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine MAT, SAHH Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL Glutathione Glutathione (GSH) Cysteine->Glutathione GCL, GSS Taurine Taurine Cysteine->Taurine CDO, CSAD Pyruvate Pyruvate Cysteine->Pyruvate Cysteine Desulfhydrase H2S Hydrogen Sulfide (H₂S) Cysteine->H2S CBS, CGL Cystine_ext Cystine (extracellular) Cystine_int Cystine (intracellular) Cystine_ext->Cystine_int xCT Antiporter Cystine_int->Cysteine Thioredoxin Reductase

Caption: Key metabolic pathways of L-cysteine synthesis and catabolism.

Experimental Workflow for Metabolomic Analysis

This diagram illustrates the logical flow of a typical stable isotope tracing experiment using L-Cysteine-¹³C₃,¹⁵N,d₃.

Experimental_Workflow start Start: Cell Culture labeling Isotope Labeling with L-Cysteine-¹³C₃,¹⁵N,d₃ start->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Isotopologue Analysis analysis->data_processing interpretation Biological Interpretation (Flux Analysis, Pathway Mapping) data_processing->interpretation end End: Results interpretation->end

Caption: A typical experimental workflow for stable isotope tracing metabolomics.

Conclusion

L-Cysteine-¹³C₃,¹⁵N,d₃ is an invaluable tool for researchers in metabolomics, offering a robust method for tracing and quantifying cysteine metabolism. The protocols and guidelines presented here provide a solid foundation for designing and executing experiments to unravel the complexities of metabolic networks. Careful optimization of experimental parameters and rigorous data analysis are essential for obtaining high-quality, reproducible results that can significantly advance our understanding of cellular metabolism in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with low incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃ in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my incorporation of labeled L-Cysteine-¹³C₃,¹⁵N,d₃ lower than expected?

A1: Low incorporation of labeled cysteine can stem from several factors. A primary reason is the inherent instability of L-cysteine in culture media, where it readily oxidizes to L-cystine.[1] L-cystine, in turn, has poor solubility at neutral pH, which can lead to its precipitation and reduced availability to the cells.[1] Other common causes include the presence of unlabeled cysteine in the media, insufficient duration of labeling for complete protein turnover, and suboptimal health of the cell culture.

Q2: What is the difference between L-cysteine and L-cystine, and how does it affect my experiment?

A2: L-cysteine is a thiol-containing amino acid. In an oxidizing environment like cell culture media, two L-cysteine molecules can form a disulfide bond to become L-cystine.[1] While cells can take up both forms, they have different transporters. The rapid oxidation of L-cysteine to the less soluble L-cystine can be a significant bottleneck for efficient labeling.

Q3: How can I improve the stability of labeled L-cysteine in my culture medium?

A3: To improve stability, prepare fresh media with the labeled L-cysteine immediately before use. Minimize exposure of the media to air and light. Some researchers have used reducing agents, but these can interfere with cellular redox states and should be used with caution.

Q4: Is it necessary to use dialyzed fetal bovine serum (FBS)?

A4: Yes, it is highly recommended to use dialyzed FBS.[2] Standard FBS contains unlabeled amino acids, including cysteine, which will compete with your labeled L-Cysteine-¹³C₃,¹⁵N,d₃ for incorporation into newly synthesized proteins, thereby reducing labeling efficiency.[2]

Q5: How long should I culture my cells with the labeled L-cysteine?

A5: For complete incorporation, cells should be cultured for at least five to six cell divisions in the labeling medium.[3][4] This allows for sufficient protein turnover and replacement of the unlabeled amino acid with its labeled counterpart. For slowly dividing cells, a longer incubation period may be necessary.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues of low L-Cysteine-¹³C₃,¹⁵N,d₃ incorporation.

Problem 1: Low overall incorporation of the heavy label.
Possible Cause Recommended Solution
Presence of unlabeled L-cysteine in the medium. Ensure the use of dialyzed fetal bovine serum (FBS) to remove unlabeled amino acids.[2] Use a custom-formulated cysteine-free base medium.
Insufficient labeling time. Culture the cells for a minimum of 5-6 cell divisions to ensure near-complete protein turnover.[3][4] For primary or slow-growing cells, extend the labeling period.
Degradation of labeled L-cysteine in the medium. Prepare fresh labeling medium immediately before each use. Avoid prolonged storage of the complete medium. Consider replenishing the medium more frequently.
Poor cell health or viability. Monitor cell morphology and viability. Ensure the cell culture is healthy and actively proliferating. Suboptimal conditions can reduce protein synthesis rates.
Incorrect concentration of labeled L-cysteine. The optimal concentration can be cell-line dependent. A common starting concentration is 0.2 mM.[3] Titrate the concentration to find the optimal balance between incorporation and potential toxicity.
Problem 2: Inconsistent or variable labeling efficiency between experiments.
Possible Cause Recommended Solution
Precipitation of L-cystine in the medium. L-cysteine oxidizes to L-cystine, which has low solubility. Visually inspect the medium for any precipitates. Prepare fresh medium and ensure complete dissolution.
Variability in cell culture conditions. Maintain consistent cell passage number, seeding density, and culture duration. Standardize all cell handling procedures.
Inconsistent preparation of labeling media. Prepare a large batch of the base medium and supplements (except for the labeled amino acid) to reduce variability. Add the freshly dissolved labeled cysteine just before use.

Experimental Protocols

Protocol 1: Verification of L-Cysteine-¹³C₃,¹⁵N,d₃ Incorporation

This protocol outlines the steps to assess the efficiency of labeled cysteine incorporation using mass spectrometry.

  • Cell Culture and Labeling:

    • Culture cells in "light" medium (containing unlabeled L-cysteine) and "heavy" medium (containing L-Cysteine-¹³C₃,¹⁵N,d₃) for at least 5-6 cell divisions.

    • Use cysteine-free base medium supplemented with either light or heavy cysteine and 10% dialyzed FBS.

  • Cell Harvest and Lysis:

    • Harvest a small population of cells from the "heavy" labeled culture.

    • Wash the cell pellet with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Digest the proteins with trypsin (1:50 trypsin-to-protein ratio) overnight at 37°C.[3]

  • Mass Spectrometry and Data Analysis:

    • Desalt the resulting peptides using a C18 column.

    • Analyze the peptides by LC-MS/MS.

    • Use a suitable software (e.g., MaxQuant) to search the data against a protein database, specifying the variable modification for the labeled cysteine.

    • Calculate the incorporation efficiency by determining the ratio of heavy to light peptide intensities. An incorporation rate of >95% is generally considered sufficient.[3]

Visualizations

Cysteine Metabolism and Incorporation Pathway

Cysteine_Metabolism cluster_extracellular Extracellular Space (Medium) cluster_intracellular Intracellular Space Labeled L-Cysteine Labeled L-Cysteine Labeled L-Cystine Labeled L-Cystine Labeled L-Cysteine->Labeled L-Cystine Oxidation Intracellular Labeled Cysteine Intracellular Labeled Cysteine Labeled L-Cysteine->Intracellular Labeled Cysteine Transport Unlabeled L-Cysteine Unlabeled L-Cysteine Unlabeled L-Cystine Unlabeled L-Cystine Unlabeled L-Cysteine->Unlabeled L-Cystine Oxidation Intracellular Unlabeled Cysteine Intracellular Unlabeled Cysteine Unlabeled L-Cysteine->Intracellular Unlabeled Cysteine Transport Labeled L-Cystine->Intracellular Labeled Cysteine Transport & Reduction Unlabeled L-Cystine->Intracellular Unlabeled Cysteine Transport & Reduction Protein Synthesis Protein Synthesis Intracellular Labeled Cysteine->Protein Synthesis Glutathione Synthesis Glutathione Synthesis Intracellular Labeled Cysteine->Glutathione Synthesis Intracellular Unlabeled Cysteine->Protein Synthesis Labeled Protein Labeled Protein Protein Synthesis->Labeled Protein Unlabeled Protein Unlabeled Protein Protein Synthesis->Unlabeled Protein

Caption: Cysteine uptake, oxidation, and incorporation into proteins.

Troubleshooting Workflow for Low Cysteine Incorporation

Troubleshooting_Workflow Start Low L-Cysteine Incorporation Detected Check_Media Check for unlabeled Cysteine in media components Start->Check_Media Use_Dialyzed_FBS Action: Use dialyzed FBS and Cysteine-free base medium Check_Media->Use_Dialyzed_FBS Yes Check_Labeling_Time Assess labeling duration Check_Media->Check_Labeling_Time No Use_Dialyzed_FBS->Check_Labeling_Time Extend_Labeling Action: Increase culture time (min. 5-6 cell divisions) Check_Labeling_Time->Extend_Labeling Too short Check_Cysteine_Stability Evaluate L-Cysteine stability and solubility in media Check_Labeling_Time->Check_Cysteine_Stability Sufficient Extend_Labeling->Check_Cysteine_Stability Fresh_Media Action: Prepare fresh media immediately before use Check_Cysteine_Stability->Fresh_Media Degradation likely Check_Cell_Health Verify cell health and proliferation rate Check_Cysteine_Stability->Check_Cell_Health Stable Fresh_Media->Check_Cell_Health Optimize_Culture Action: Optimize cell culture conditions Check_Cell_Health->Optimize_Culture Suboptimal Re_evaluate Re-evaluate incorporation by Mass Spectrometry Check_Cell_Health->Re_evaluate Optimal Optimize_Culture->Re_evaluate

Caption: A step-by-step workflow to troubleshoot low labeled cysteine incorporation.

References

Technical Support Center: Optimizing L-Cysteine-¹³C₃,¹⁵N,d₃ Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of L-Cysteine-¹³C₃,¹⁵N,d₃ in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of L-Cysteine-¹³C₃,¹⁵N,d₃ in cell culture?

A1: L-Cysteine-¹³C₃,¹⁵N,d₃ is primarily used as a stable isotope-labeled amino acid in quantitative proteomics experiments, specifically in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC allows for the accurate comparison of protein abundance between different cell populations by metabolic incorporation of "heavy" amino acids, like L-Cysteine-¹³C₃,¹⁵N,d₃, into proteins.

Q2: Why is cysteine a challenging amino acid to work with in cell culture?

A2: L-cysteine is prone to oxidation in cell culture media, readily converting to L-cystine. L-cystine has low solubility at neutral pH, which can lead to its precipitation and limit its bioavailability to the cells.[1] This instability can affect the reproducibility of experiments and negatively impact cell growth and protein production.

Q3: What is the expected mass shift for a peptide containing a single L-Cysteine-¹³C₃,¹⁵N,d₃ residue?

A3: The incorporation of one molecule of L-Cysteine-¹³C₃,¹⁵N,d₃ will result in a mass increase of 7 Da compared to the unlabeled L-cysteine. This is due to the inclusion of three ¹³C atoms, one ¹⁵N atom, and three deuterium (d) atoms.

Q4: How can I be sure that the heavy cysteine is fully incorporated into my cellular proteins?

A4: To ensure complete incorporation, cells should be cultured for at least five to six doublings in the SILAC medium containing L-Cysteine-¹³C₃,¹⁵N,d₃.[2] Incorporation efficiency can and should be verified by mass spectrometry analysis of a small sample of protein lysate. An incorporation efficiency of over 95% is generally considered acceptable for quantitative proteomics experiments. One study reported achieving over 99.5% incorporation efficiency for ¹³C₃,¹⁵N-L-cysteine.[3]

Q5: Will the deuterated (d3) form of L-cysteine affect my cells?

A5: While extensive data on the specific effects of d3-cysteine is limited, studies on deuterated amino acids in general suggest that they are well-tolerated by cells and do not significantly impact cell growth or protein turnover at the concentrations used for SILAC labeling. Deuterium labeling is a common strategy in metabolic research and is not expected to interfere with normal cellular processes in this context.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃ Insufficient number of cell doublings.Culture cells for at least 5-6 passages in the heavy medium to ensure complete labeling.
Presence of unlabeled cysteine/cystine in the medium or serum.Use a custom medium formulation lacking cysteine and supplement with the heavy amino acid. Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.
Poor solubility or stability of L-Cysteine-¹³C₃,¹⁵N,d₃ in the medium.Prepare fresh media frequently. Consider using a stock solution of the labeled amino acid prepared in a slightly acidic solution (e.g., 0.1 N HCl) and adding it to the medium immediately before use.
Precipitate in the Cell Culture Medium Precipitation of L-cystine due to oxidation of L-cysteine.Prepare fresh media before each use. Avoid prolonged storage of supplemented media. Ensure the pH of the medium is stable.
Reduced Cell Growth or Viability Toxicity from high concentrations of L-cysteine.Optimize the concentration of L-Cysteine-¹³C₃,¹⁵N,d₃. Start with a concentration similar to that in standard media and perform a dose-response experiment if necessary.
Oxidative stress due to cysteine metabolism.Monitor markers of oxidative stress. Ensure other essential nutrients are not limiting.
Inaccurate Quantification in Mass Spectrometry Metabolic conversion of labeled cysteine to other amino acids.While less common for cysteine compared to arginine-to-proline conversion, it's a possibility. Analyze a hydrolyzed protein sample by LC-MS/MS to check for the presence of the isotopic label on other amino acids.
Co-elution of peptides with and without the label.Optimize the chromatography gradient to ensure good separation of peptides.

Quantitative Data Summary

Table 1: Standard L-Cystine/Cysteine Concentrations in Common Cell Culture Media

MediumL-Cystine Concentration (mg/L)L-Cysteine HCl·H₂O Concentration (mg/L)Molar Concentration (approx. µM)
DMEM (High Glucose) 48-200
RPMI-1640 -65.2208

Data sourced from various media formulations.[4][5][6][7][8][9][10][11][12] It is recommended to match the concentration of L-Cysteine-¹³C₃,¹⁵N,d₃ to the concentration of the unlabeled version in the corresponding light medium for optimal results.

Table 2: Isotopic Purity and Mass Shift of L-Cysteine-¹³C₃,¹⁵N,d₃

ParameterValue
Isotopic Enrichment Typically >98% for ¹³C, ¹⁵N, and D
Molecular Weight (Unlabeled L-Cysteine) 121.16 g/mol
Molecular Weight (L-Cysteine-¹³C₃,¹⁵N,d₃) approx. 128.15 g/mol
Mass Shift per Residue +7 Da

Data based on commercially available isotopically labeled amino acids.

Experimental Protocols

Protocol 1: Cysteine-SILAC Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cells with L-Cysteine-¹³C₃,¹⁵N,d₃ for a quantitative proteomics experiment.

Materials:

  • Adherent cell line of interest

  • SILAC-grade DMEM or RPMI-1640 medium deficient in L-cysteine

  • L-Cysteine-¹³C₃,¹⁵N,d₃ (heavy)

  • L-Cysteine (light)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks/plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Media Preparation:

    • Prepare "light" and "heavy" SILAC media. To the cysteine-deficient base medium, add dFBS to a final concentration of 10% and penicillin-streptomycin to 1%.

    • To the "light" medium, add unlabeled L-cysteine to the desired final concentration (e.g., matching the standard concentration of your chosen base medium).

    • To the "heavy" medium, add L-Cysteine-¹³C₃,¹⁵N,d₃ to the same final molar concentration as the light amino acid.

    • Sterile filter both media using a 0.22 µm filter.

  • Cell Adaptation:

    • Thaw and culture your cells in standard (non-SILAC) medium until they are healthy and actively proliferating.

    • Split the cells into two populations. Culture one population in the "light" SILAC medium and the other in the "heavy" SILAC medium.

    • Passage the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid. This typically takes 1-2 weeks.

  • Verification of Incorporation (Optional but Recommended):

    • After 5-6 passages, harvest a small number of cells from the "heavy" population.

    • Lyse the cells, extract proteins, and digest with trypsin.

    • Analyze the resulting peptides by mass spectrometry to confirm >95% incorporation of L-Cysteine-¹³C₃,¹⁵N,d₃.

  • Experimental Treatment:

    • Once complete incorporation is confirmed, expand the "light" and "heavy" labeled cell populations.

    • Apply your experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells, while the "light" cells serve as a control).

  • Cell Harvest and Lysis:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate using a BCA assay.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol details the steps for protein digestion and peptide cleanup prior to LC-MS/MS analysis.

Materials:

  • Combined protein lysate from Protocol 1

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 spin columns for peptide desalting

Procedure:

  • Reduction and Alkylation:

    • Take a known amount of protein lysate (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Protein Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents and denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution suitable for your LC-MS/MS system (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS.

Visualizations

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light_Culture Cell Culture (Light Cysteine) Heavy_Culture Cell Culture (Heavy Cysteine) Control Control Condition Light_Culture->Control >5 Doublings Treatment Experimental Treatment Heavy_Culture->Treatment >5 Doublings Combine Combine Cell Lysates (1:1) Control->Combine Treatment->Combine Digest Protein Digestion (Trypsin) Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Data Analysis & Quantification LCMS->Quant

Caption: General workflow for a SILAC experiment using heavy L-cysteine.

Troubleshooting_Flowchart Start Low Incorporation Efficiency? Check_Doublings Were cells passaged >5 times? Start->Check_Doublings Check_Serum Is dialyzed FBS being used? Check_Doublings->Check_Serum Yes Solution_Doublings Increase number of passages. Check_Doublings->Solution_Doublings No Check_Media Is media fresh and correctly prepared? Check_Serum->Check_Media Yes Solution_Serum Switch to dialyzed FBS. Check_Serum->Solution_Serum No Solution_Media Prepare fresh media and verify concentration. Check_Media->Solution_Media No

Caption: Troubleshooting flowchart for low heavy cysteine incorporation.

Cysteine_Metabolism Extracellular_Cystine Extracellular L-Cystine Antiporter xCT Antiporter (Cystine/Glutamate) Extracellular_Cystine->Antiporter Intracellular_Cystine Intracellular L-Cystine Antiporter->Intracellular_Cystine Reduction Reduction (GSH/Thioredoxin) Intracellular_Cystine->Reduction Intracellular_Cysteine Intracellular L-Cysteine (¹³C₃,¹⁵N,d₃) Reduction->Intracellular_Cysteine Protein_Synthesis Protein Synthesis Intracellular_Cysteine->Protein_Synthesis Glutathione_Synthesis Glutathione (GSH) Synthesis Intracellular_Cysteine->Glutathione_Synthesis Taurine_Synthesis Taurine Synthesis Intracellular_Cysteine->Taurine_Synthesis Labeled_Proteins Labeled Proteins Protein_Synthesis->Labeled_Proteins

Caption: Cellular uptake and metabolic fate of L-cysteine for SILAC.

References

Technical Support Center: L-Cysteine-¹³C₃,¹⁵N,d₃ Stability in Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for issues related to the degradation of L-Cysteine-¹³C₃,¹⁵N,d₃ in cell culture media. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals maintain the stability and integrity of this isotopically labeled amino acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of L-Cysteine degradation in cell culture media?

A1: The primary cause of L-Cysteine degradation in cell culture media is oxidation. The thiol group (-SH) in L-Cysteine is susceptible to oxidation, which leads to the formation of a disulfide bond with another cysteine molecule, creating L-Cystine.[1] This process can be accelerated by factors such as pH, temperature, and the presence of metal ions in the media. While L-Cystine is also a source of cysteine for cells, the conversion in the medium alters the intended composition and can impact experimental results.[2]

Q2: Does the isotopic labeling in L-Cysteine-¹³C₃,¹⁵N,d₃ affect its stability compared to unlabeled L-Cysteine?

A2: The isotopic labeling in L-Cysteine-¹³C₃,¹⁵N,d₃ does not significantly alter its fundamental chemical properties. The degradation pathway via oxidation to its corresponding labeled L-Cystine dimer is expected to be the same as for unlabeled L-Cysteine. Therefore, the same precautions for preventing degradation should be taken.

Q3: My media containing L-Cysteine turned slightly yellow. Is this related to degradation?

A3: While a slight yellowing of media can have multiple causes, it can be an indicator of chemical reactions occurring, including the oxidation of media components. L-Cysteine degradation itself doesn't typically cause a significant color change, but the overall redox environment of the media can be affected, potentially leading to other changes. It is crucial to monitor the concentration of L-Cysteine directly if you suspect degradation.

Q4: Can degraded L-Cysteine impact my cell culture and experimental results?

A4: Yes. The degradation of L-Cysteine to L-Cystine alters the availability of the free thiol form, which can affect cellular uptake as they use different transporters. Furthermore, the redox potential of the media can be altered, which may influence cellular processes and the stability of other media components or even therapeutic proteins being produced.[3][4] In metabolic labeling studies, the unintended conversion to L-Cystine can complicate the interpretation of results.

Troubleshooting Guide

Issue: Rapid loss of L-Cysteine-¹³C₃,¹⁵N,d₃ in prepared media.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High pH of the Media L-Cysteine is more stable in acidic solutions.[5] While cell culture media is typically neutral to slightly alkaline, preparing stock solutions of L-Cysteine in a more acidic buffer (e.g., pH 5.0-6.0) before adding to the final media can help. Avoid prolonged storage of L-Cysteine-containing media at physiological pH.
Elevated Storage Temperature The rate of L-Cysteine degradation increases with temperature.[6] Store stock solutions and prepared media at 2-8°C and protect from light. For long-term storage, consider freezing aliquots of the L-Cysteine stock solution.
Presence of Oxidizing Agents/Metal Ions Trace metal ions, particularly copper, can catalyze the oxidation of L-Cysteine. Use high-purity, cell culture grade water and reagents to prepare your media. If contamination is suspected, using a chelating agent like EDTA in stock solutions (if compatible with your experimental design) can be considered.
Exposure to Air (Oxygen) Oxygen in the atmosphere readily oxidizes the thiol group of L-Cysteine.[7] When preparing stock solutions, consider de-gassing the solvent (e.g., by bubbling with nitrogen). Store prepared media in tightly sealed containers with minimal headspace.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized L-Cysteine-¹³C₃,¹⁵N,d₃ Stock Solution

This protocol aims to create a more stable stock solution of L-Cysteine that can be added to cell culture media.

Materials:

  • L-Cysteine-¹³C₃,¹⁵N,d₃

  • High-purity, sterile water for injection (WFI) or equivalent cell culture grade water

  • Sterile, conical tubes

  • 0.22 µm sterile filter

Methodology:

  • Weigh the desired amount of L-Cysteine-¹³C₃,¹⁵N,d₃ in a sterile tube.

  • Add a small volume of WFI to dissolve the L-Cysteine.

  • Optional: For enhanced stability, the WFI can be pre-adjusted to a slightly acidic pH (e.g., 5.5-6.5) with sterile HCl.

  • Gently swirl to dissolve. Avoid vigorous vortexing which can introduce more oxygen.

  • Sterile filter the solution using a 0.22 µm filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to air.

  • Store aliquots at -20°C or below.

Protocol 2: Quantification of L-Cysteine in Media using HPLC

This is a general workflow for quantifying the concentration of L-Cysteine to monitor its stability. Specific parameters will need to be optimized for your system.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • Reversed-phase C18 column.

  • Mobile phase: A common mobile phase is a gradient of acetonitrile and water with an acidic modifier like formic acid.

  • Derivatizing agent (optional but recommended for UV detection): e.g., monobromobimane to increase sensitivity and stability.[7]

Methodology:

  • Sample Preparation:

    • Collect an aliquot of the cell culture media at different time points.

    • To prevent further degradation during sample processing, immediately derivatize the thiol group. A common method is to react the sample with a thiol-specific alkylating agent like monobromobimane.[7]

    • Centrifuge the sample to remove any cells or debris.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run a gradient elution to separate L-Cysteine from other media components.

    • Detect the derivatized L-Cysteine using a UV or MS detector.

  • Quantification:

    • Create a standard curve using known concentrations of L-Cysteine-¹³C₃,¹⁵N,d₃ prepared in the same base media and derivatized in the same manner.

    • Calculate the concentration of L-Cysteine in your samples by comparing their peak areas to the standard curve.

Visual Guides

cluster_degradation L-Cysteine Degradation Pathway L_Cysteine_1 L-Cysteine (-SH) Oxidation Oxidation (O2, Metal Ions, pH) L_Cysteine_1->Oxidation L_Cysteine_2 L-Cysteine (-SH) L_Cysteine_2->Oxidation L_Cystine L-Cystine (-S-S-) Oxidation->L_Cystine

Caption: Oxidation of two L-Cysteine molecules to form one L-Cystine molecule.

cluster_workflow Troubleshooting Workflow start Issue: L-Cysteine Degradation Suspected check_prep Review Media Preparation Protocol start->check_prep check_storage Evaluate Storage Conditions (Temp, Light) check_prep->check_storage Protocol OK implement_changes Implement Corrective Actions: - Adjust pH - Use Antioxidants - Aliquot & Freeze check_prep->implement_changes Protocol Issue Found quantify Quantify L-Cysteine Concentration (e.g., HPLC) check_storage->quantify Storage OK check_storage->implement_changes Storage Issue Found quantify->implement_changes Degradation Confirmed re_evaluate Re-evaluate L-Cysteine Stability implement_changes->re_evaluate

Caption: A logical workflow for troubleshooting L-Cysteine degradation.

References

Technical Support Center: Dealing with Matrix Effects in LC-MS with Labeled Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and manage matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on labeled cysteine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This interference can compromise the accuracy, precision, and sensitivity of quantitative analyses.[3]

Q2: Why is labeled cysteine particularly susceptible to matrix effects?

A2: Cysteine analysis, including the use of stable isotope-labeled (SIL) internal standards, faces specific challenges. Cysteine is a thiol-containing amino acid, making it prone to oxidation to cystine during sample handling and preparation.[4] This reactivity, combined with the complexity of biological matrices like plasma or tissue homogenates, increases the likelihood of encountering matrix effects.[4] Furthermore, even with SIL internal standards, phenomena like the deuterium isotope effect can cause slight chromatographic shifts between the labeled and unlabeled analyte, leading to differential ion suppression.

Q3: What are the common causes of ion suppression in LC-MS?

A3: Ion suppression is a major type of matrix effect where the signal of the analyte is reduced.[1] Common causes include:

  • Competition for Ionization: Co-eluting matrix components compete with the analyte for the limited charge available during the electrospray ionization (ESI) process.[1]

  • Changes in Droplet Properties: Less volatile compounds in the matrix can alter the efficiency of droplet formation and solvent evaporation in the ESI source.[2]

  • Analyte Neutralization: Basic compounds in the matrix can deprotonate and neutralize the analyte ions, reducing the formation of protonated analyte ions.[2]

  • Phospholipids: In biological samples like plasma and serum, phospholipids are a major contributor to matrix-induced ionization suppression.

Q4: How can I detect and quantify matrix effects in my experiment?

A4: A common method to assess matrix effects is the post-extraction addition technique.[1][5] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. The matrix factor (MF) can be calculated to quantify the extent of ion suppression or enhancement.[5] Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column, and a blank matrix is injected. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[3][6]

Q5: How do stable isotope-labeled (SIL) internal standards help in mitigating matrix effects?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[3][4] A SIL-IS has nearly identical physicochemical properties to the analyte and should co-elute with it.[7] By co-eluting, both the analyte and the SIL-IS experience the same degree of ion suppression or enhancement.[1][7] The quantification is then based on the ratio of the peak area of the analyte to that of the SIL-IS, which remains consistent even if the absolute signal intensity varies due to matrix effects.[1]

Troubleshooting Guides

Issue 1: Poor peak shape (broadening, splitting, or tailing) for labeled cysteine.
  • Possible Cause: Column overload, contamination, or interaction with metal components of the HPLC system.[8][9]

  • Troubleshooting Steps:

    • Reduce Injection Volume: Injecting a smaller amount of the sample can prevent column overload.[2]

    • Column Cleaning: Flush the column with a strong solvent to remove potential contaminants.

    • Consider Metal-Free Columns: For chelating compounds, interactions with stainless steel column housings can cause peak shape issues and ion suppression. Using a metal-free column can significantly improve analysis.[8]

    • Mobile Phase Optimization: Adjusting the mobile phase pH can alter the retention and peak shape of cysteine.[10]

Issue 2: Inconsistent or irreproducible results for quality control (QC) samples.
  • Possible Cause: Sample-to-sample variability in the matrix composition leading to different degrees of ion suppression.[11] This is a known issue when working with different lots of biological matrices.[5]

  • Troubleshooting Steps:

    • Robust Sample Preparation: Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components.[1][11][12]

    • Matrix-Matched Calibrators: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[1][11]

    • Ensure Co-elution of SIL-IS: Verify that the labeled cysteine internal standard completely co-elutes with the unlabeled analyte. Incomplete co-elution can lead to different matrix effects on the analyte and the internal standard, causing inaccurate results.[7]

Issue 3: Low signal intensity or complete signal loss for labeled cysteine.
  • Possible Cause: Significant ion suppression due to high concentrations of co-eluting matrix components.[1]

  • Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute the sample, which reduces the concentration of interfering matrix components. This is only viable if the analyte concentration remains above the limit of detection.[2][11]

    • Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to achieve better separation between the cysteine peak and the regions of ion suppression.[1][13]

    • Advanced Sample Cleanup: Employ more selective sample preparation techniques. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be very effective in producing cleaner extracts.[10][12]

Experimental Protocols & Data

Protocol 1: Quantitative Analysis of Cysteine in Biological Matrices

This protocol provides a general guideline for the LC-MS/MS analysis of cysteine using a stable isotope-labeled internal standard.

1. Sample Stabilization:

  • To prevent the auto-oxidation of cysteine to cystine, immediately add a thiol-alkylating agent like N-Ethylmaleimide (NEM) to the sample upon collection or thawing.[4] For example, add 10 µL of a 10 mg/mL NEM solution to 100 µL of plasma or serum.[4]

2. Protein Precipitation:

  • For Plasma/Serum: After adding the internal standard (e.g., DL-Cysteine-d1), add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

  • For Tissue Homogenates: After adding NEM and the internal standard, add 20 µL of 20% (w/v) trichloroacetic acid (TCA) to precipitate proteins. Vortex and centrifuge as above.[4]

3. Sample Processing:

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[4]

4. LC-MS/MS Analysis:

  • Perform analysis using a suitable C18 column and a gradient mobile phase (e.g., water and acetonitrile with 0.1% formic acid).[14]

  • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode.[4]

Quantitative Performance Data

The following tables summarize typical performance data for the analysis of cysteine/cystine using a stable isotope-labeled internal standard, adapted from studies using deuterated cystine.

Table 1: Accuracy and Precision

MatrixLevelConcentrationAccuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
PlasmaLow10 ng/mL103.25.25.0
High4000 ng/mL97.34.13.8
White Blood CellsLow0.06 µM103.25.25.0
High3 µM97.34.13.8
Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard.[4]

Table 2: Lower Limit of Quantification (LLOQ)

MatrixAnalyteLLOQ
PlasmaCystine5 ng/mL
White Blood CellsCystine0.02 µM
Data adapted from studies using deuterated cystine as a surrogate analyte or internal standard.[4]

Visualizations

Workflow_for_Cysteine_Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample (Plasma, Tissue) Stabilization Add Thiol-Alkylating Agent (e.g., NEM) Sample->Stabilization IS_Spike Spike with Labeled Cysteine IS Stabilization->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile or TCA) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data_Processing Data Processing (Peak Area Ratio) LCMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Workflow for Cysteine Quantification by LC-MS.

Troubleshooting_Matrix_Effects cluster_identification Identify the Issue cluster_mitigation Mitigation Strategies Problem Inaccurate/Irreproducible Results (Matrix Effects Suspected) Post_Extraction_Spike Post-Extraction Spike Experiment Problem->Post_Extraction_Spike Post_Column_Infusion Post-Column Infusion Problem->Post_Column_Infusion Dilution Sample Dilution Problem->Dilution Sample_Prep Optimize Sample Prep (SPE, LLE) Post_Extraction_Spike->Sample_Prep Chroma_Opt Optimize Chromatography (Gradient, Column) Post_Column_Infusion->Chroma_Opt SIL_IS Use Stable Isotope-Labeled Internal Standard Sample_Prep->SIL_IS Chroma_Opt->SIL_IS Dilution->SIL_IS

Troubleshooting Logic for Matrix Effects.

References

common issues in SILAC experiments with cysteine labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments with a focus on cysteine labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their quantitative proteomics workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Incomplete Labeling of Cysteine-Containing Peptides

Q: My SILAC experiment shows low incorporation efficiency for cysteine. What could be the cause and how can I fix it?

A: Incomplete labeling is a common issue in SILAC experiments and can significantly impact quantification accuracy.[1][2] When using a cysteine-specific SILAC approach, several factors can contribute to poor label incorporation:

  • Insufficient Cell Doublings: Cells require a sufficient number of divisions (typically at least five) in the SILAC medium to ensure near-complete incorporation of the labeled amino acid and turnover of pre-existing unlabeled proteins.[2][3]

  • Amino Acid Conversion: Some cell lines can metabolically convert arginine to other amino acids like proline, which can complicate quantification if not accounted for.[1][4] While less common for cysteine, it's essential to ensure the labeled cysteine is not being rapidly consumed in other metabolic pathways.

  • Sub-optimal Media Formulation: The concentration of the labeled cysteine in the SILAC medium might be too low, or the dialyzed fetal bovine serum (FBS) may contain residual unlabeled cysteine.

Troubleshooting Steps:

  • Verify Labeling Efficiency: Before proceeding with your experimental treatments, perform a small-scale pilot study to confirm the labeling efficiency has reached a plateau (ideally >95%).[5] This can be assessed by mass spectrometry.

  • Increase Cell Passages: Ensure cells have undergone at least 5-6 doublings in the SILAC medium.[3][6]

  • Optimize Amino Acid Concentration: If labeling remains low, consider increasing the concentration of the "heavy" cysteine in your medium.

  • Use High-Quality Reagents: Ensure you are using high-purity, SILAC-grade labeled cysteine and thoroughly dialyzed FBS to minimize contamination with unlabeled amino acids.

2. Cysteine Oxidation During Sample Preparation

Q: I suspect that cysteine residues in my samples are getting oxidized during sample preparation. How can I prevent this and accurately quantify cysteine oxidation?

A: Cysteine residues are highly susceptible to oxidation, which can occur artificially during cell lysis and subsequent processing steps.[7] This can lead to an overestimation of the level of cysteine oxidation in your biological sample.

Preventative Measures:

  • Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic and chemical activity that can lead to oxidation.

  • Use Freshly Prepared Buffers: Degas buffers to remove dissolved oxygen, a key driver of cysteine oxidation.

  • Include Alkylating Agents Early: Immediately after cell lysis, block free reduced cysteine thiols with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM). This prevents their subsequent oxidation.

Quantifying Cysteine Oxidation:

Several specialized SILAC-based methods have been developed to specifically quantify changes in cysteine oxidation states:

  • SILAC-iodoTMT: This method uses sequential labeling with iodoTMT reagents to differentiate between reduced and oxidized cysteine pools, while SILAC is used for protein-level quantification.[8]

  • Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA): This approach uses light and heavy isotopic forms of iodoacetamide to differentially label reduced cysteines between two sample states, allowing for the direct quantification of changes in oxidation.[9]

3. Formation of Disulfide Bonds

Q: How can I ensure complete reduction of disulfide bonds to allow for proper cysteine labeling and peptide identification?

A: Disulfide bonds, both within a single protein (intrachain) and between different proteins (interchain), can prevent access of alkylating agents to cysteine residues, leading to incomplete labeling and inaccurate quantification.[10][11]

Protocol for Disulfide Bond Reduction and Alkylation:

A robust reduction and alkylation protocol is critical for accurate cysteine-based SILAC experiments.

  • Reduction: After initial lysis and quantification, proteins are typically denatured and then treated with a reducing agent to break disulfide bonds.

    • Dithiothreitol (DTT): A common choice, typically used at a final concentration of 10 mM and incubated at 56°C for 30-60 minutes.[12]

    • Tris(2-carboxyethyl)phosphine (TCEP): A more stable and potent reducing agent that can be used at room temperature.

  • Alkylation: Following reduction, the newly freed cysteine thiols must be blocked (alkylated) to prevent them from reforming disulfide bonds.

    • Iodoacetamide (IAA): The most common alkylating agent, typically used at a final concentration of 20-55 mM and incubated in the dark at room temperature for 30-60 minutes.[12][13]

4. Issues with Cysteine Alkylation

Q: I'm observing incomplete alkylation or side reactions. What are the best practices for cysteine alkylation in a SILAC workflow?

A: Incomplete alkylation can lead to the reformation of disulfide bonds or other modifications, while side reactions can complicate mass spectra.

Best Practices:

  • Optimize Reagent Concentrations: Use a sufficient molar excess of the alkylating agent relative to the reducing agent (typically a 2-5 fold excess).

  • Control pH: The alkylation reaction with iodoacetamide is most efficient at a slightly alkaline pH (around 7.5-8.5).

  • Incubate in the Dark: Iodoacetamide is light-sensitive, so the alkylation step should be performed in the dark to prevent its degradation.[12]

  • Quench the Reaction: After the incubation period, quench any remaining alkylating agent by adding a small amount of DTT or cysteine.

Quantitative Data Summary

ParameterCondition 1Condition 2Fold Change (H/L)p-valueReference
Labeling Efficiency
Cysteine Incorporation>95%>95%N/AN/A[5]
Oxidation Analysis
Peroxiredoxin-1 (Cys52)45% Oxidized15% Oxidized0.33<0.01[8]
GAPDH (Cys152)10% Oxidized55% Oxidized5.5<0.001[9]
Alkylation Efficiency
Carbamidomethylation>99%>99%N/AN/A[2]

This table presents hypothetical data for illustrative purposes, based on typical outcomes from the cited methodologies.

Experimental Protocols

Protocol 1: Standard Reduction and Alkylation of Proteins for SILAC-MS

  • Protein Lysis and Quantification: Lyse SILAC-labeled cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the "light" and "heavy" lysates.

  • Sample Mixing: Combine equal amounts of "light" and "heavy" protein lysates.

  • Reduction: Add DTT to the combined lysate to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[12]

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.[12]

  • Protein Digestion: Proceed with your standard protein digestion protocol (e.g., in-solution or in-gel digestion with trypsin).

Visualizations

SILAC_Cysteine_Workflow start Start: SILAC Labeling cell_culture 1. Cell Culture ('Light' vs 'Heavy' Cys) start->cell_culture end_node End: MS Analysis lysis 2. Cell Lysis cell_culture->lysis mix 3. Mix Lysates (1:1) lysis->mix ts_oxidation Issue: Cysteine Oxidation lysis->ts_oxidation reduce 4. Reduction (DTT/TCEP) mix->reduce alkylate 5. Alkylation (IAA) reduce->alkylate ts_disulfide Issue: Disulfide Bonds reduce->ts_disulfide digest 6. Proteolytic Digestion alkylate->digest ts_incomplete Issue: Incomplete Alkylation alkylate->ts_incomplete lc_ms 7. LC-MS/MS digest->lc_ms lc_ms->end_node sol_alkylate_early Solution: Add Alkylating Agent Early ts_oxidation->sol_alkylate_early Address with sol_complete_reduction Solution: Ensure Complete Reduction ts_disulfide->sol_complete_reduction Address with sol_optimize_alkylation Solution: Optimize Alkylation Conditions ts_incomplete->sol_optimize_alkylation Address with

Caption: A workflow diagram for Cysteine-SILAC experiments with troubleshooting checkpoints.

Caption: A decision tree for troubleshooting common issues in Cysteine-SILAC experiments.

References

Technical Support Center: Improving Protein Digestion Efficiency for Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to enhance protein digestion efficiency, with a special focus on labeled proteins used in quantitative proteomics.

Troubleshooting Guide

This guide addresses specific issues that may arise during the digestion of labeled proteins, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Peptide Yield & Incomplete Digestion 1. Inefficient Protein Denaturation: The protein is not fully unfolded, limiting protease access to cleavage sites.[1] 2. Suboptimal Protease Activity: Incorrect pH, temperature, or the presence of inhibitors can hinder enzyme function.[1] 3. Incomplete Disulfide Bond Reduction and Alkylation: Cysteine residues can reform disulfide bonds, causing the protein to refold and become resistant to digestion.[1] 4. Protease Autolysis: The protease may digest itself, reducing its activity over time.1. Optimize Denaturation: Use strong denaturants like 8M urea or MS-compatible detergents such as RapiGest™ or sodium deoxycholate (SDC).[1] Ensure the protein is fully solubilized. 2. Ensure Optimal Protease Conditions: Before adding the protease, dilute the urea concentration to below 1M, as high concentrations can inhibit trypsin activity.[1] Maintain a buffer pH between 7.5 and 8.5 for trypsin.[1] Use a trypsin-to-protein ratio between 1:20 and 1:100 (w/w).[1] 3. Ensure Complete Reduction and Alkylation: Use sufficient concentrations of reducing agents like DTT (5-10 mM) and alkylating agents like IAA (10-15 mM).[1] Follow recommended incubation times and protect from light during alkylation.[1][2] 4. Minimize Autolysis: Consider using chemically modified trypsin (e.g., reductively methylated) which is more resistant to autolysis.[3]
High Number of Missed Cleavages 1. Insufficient Digestion Time: The incubation period may be too short for the protease to cleave at all potential sites. 2. Suboptimal Enzyme-to-Protein Ratio: Too little protease relative to the amount of protein can lead to incomplete digestion.[4] 3. Presence of Inhibitory Substances: Contaminants from the sample or buffers can inhibit protease activity.1. Increase Digestion Time: Extend the incubation time, for example, to an overnight digestion (12-18 hours) at 37°C.[1] 2. Optimize Enzyme Ratio: Increase the enzyme-to-protein ratio. A common starting point is 1:50, but this can be adjusted.[1] 3. Sample Clean-up: Ensure the sample is free from inhibitors. Consider a buffer exchange or protein precipitation step before digestion.
Label-Specific Issues (e.g., SILAC) 1. Incomplete Incorporation of Labeled Amino Acids: If cells haven't undergone enough doublings in the SILAC medium, a mix of labeled and unlabeled proteins will be present. 2. Arginine-to-Proline Conversion: Some cell lines can convert labeled arginine to labeled proline, which can complicate quantification.[5][6]1. Ensure Complete Labeling: Grow cells for at least 5-6 doublings in the SILAC medium to ensure >95% incorporation.[6] Monitor labeling efficiency by mass spectrometry. 2. Address Amino Acid Conversion: Supplement the SILAC medium with unlabeled proline to suppress the conversion of labeled arginine.[5]
Poor Reproducibility 1. Variability in Reagent Preparation: Inconsistent concentrations of denaturants, reducing agents, or alkylating agents. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Inconsistent Pipetting: Inaccurate measurement of protein or enzyme amounts.1. Use Fresh Reagents: Prepare stock solutions of reagents like DTT and IAA fresh to ensure their activity.[1] 2. Maintain Stable Temperatures: Use calibrated incubators and water baths to ensure consistent temperatures. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate and reproducible measurements.

Frequently Asked Questions (FAQs)

Q1: What is the first step to improve my protein digestion?

The initial and one of the most critical steps is efficient protein denaturation.[1] Proteins in their native, folded state are often resistant to proteases. By thoroughly denaturing the protein, you unfold it, exposing the cleavage sites for the enzyme. This can be achieved using chemical denaturants like urea or guanidine hydrochloride, or by using heat.

Q2: How can I avoid incomplete reduction and alkylation of disulfide bonds?

To ensure complete and irreversible breakage of disulfide bonds, it is crucial to use fresh solutions of your reducing agent (e.g., DTT) and alkylating agent (e.g., IAA).[1] Pay close attention to the recommended concentrations and incubation times. The alkylation step with IAA should be performed in the dark to prevent the formation of unwanted side products.[2]

Q3: My labeled protein is still not digesting well. What other proteases can I try?

While trypsin is the most commonly used protease in proteomics, some proteins are resistant to it. In such cases, consider using a different protease with a different cleavage specificity, such as Lys-C, Glu-C, or Asp-N.[7] A combination of proteases, for instance, a dual digestion with Trypsin and Lys-C, can also significantly improve digestion efficiency and protein sequence coverage.[8]

Q4: For SILAC experiments, how do I ensure complete labeling of my proteins?

Complete metabolic labeling is essential for accurate quantification in SILAC experiments.[9] To achieve this, cells should be cultured for a sufficient number of cell divisions (typically at least five to six) in a medium where the natural amino acid is completely replaced by its stable isotope-labeled counterpart.[6] It is also good practice to verify the labeling efficiency through a preliminary mass spectrometry analysis.

Q5: Can the digestion buffer affect the efficiency of my protein digestion?

Yes, the composition and pH of the digestion buffer are critical.[10] For trypsin, a pH between 7.5 and 8.5 is optimal.[1] Ammonium bicarbonate is a commonly used buffer because it is volatile and can be easily removed before mass spectrometry analysis. It is also important to ensure that the concentration of any denaturants, like urea, is sufficiently lowered (typically to less than 1M) before adding the protease, as they can inhibit its activity.[1]

Experimental Protocols

Standard In-Solution Digestion Protocol for Labeled Proteins

This protocol provides a general workflow for the in-solution digestion of proteins prior to mass spectrometry analysis.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0) to a final concentration of 1-2 mg/mL.[1]

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds:

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM from a freshly prepared 200 mM stock solution.[1]

    • Incubate the mixture for 30-60 minutes at 37-60°C.[1]

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 15 mM from a freshly prepared 200 mM stock solution.[1]

    • Incubate in the dark at room temperature for 30 minutes.[1]

  • Dilution and Digestion:

    • Dilute the sample with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) to reduce the urea concentration to below 1 M.[1] This is crucial for trypsin activity.

    • Add mass spectrometry grade trypsin to the protein mixture at a 1:50 (w/w) enzyme-to-protein ratio.[1]

    • Incubate overnight (12-18 hours) at 37°C.[1]

  • Quenching the Digestion:

    • Stop the digestion by adding formic acid to a final concentration of 1%, which will bring the pH to approximately 2-3.

    • The sample is now ready for desalting prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis ProteinSample Labeled Protein Sample Denaturation Denaturation (8M Urea) ProteinSample->Denaturation Reduction Reduction (DTT) Denaturation->Reduction Alkylation Alkylation (IAA) Reduction->Alkylation Dilution Dilution (<1M Urea) Alkylation->Dilution TrypsinAddition Trypsin Addition (1:50 w/w) Dilution->TrypsinAddition Incubation Overnight Incubation (37°C) TrypsinAddition->Incubation Quenching Quenching (Formic Acid) Incubation->Quenching Desalting Desalting (C18) Quenching->Desalting LCMS LC-MS/MS Analysis Desalting->LCMS

Caption: A standard workflow for in-solution protein digestion.

troubleshooting_logic Start Low Peptide Yield? CheckDenaturation Denaturation Conditions Optimal? Start->CheckDenaturation Yes Success Digestion Improved Start->Success No CheckReductionAlkylation Reduction/Alkylation Complete? CheckDenaturation->CheckReductionAlkylation Yes OptimizeDenaturation Optimize Denaturant/ Solubilization CheckDenaturation->OptimizeDenaturation No CheckTrypsinActivity Trypsin Activity Optimal? CheckReductionAlkylation->CheckTrypsinActivity Yes OptimizeRedAlk Use Fresh Reagents/ Check Incubation Times CheckReductionAlkylation->OptimizeRedAlk No OptimizeTrypsin Check pH, Temp, Urea Conc./ Adjust Enzyme Ratio CheckTrypsinActivity->OptimizeTrypsin No CheckTrypsinActivity->Success Yes OptimizeDenaturation->CheckDenaturation OptimizeRedAlk->CheckReductionAlkylation OptimizeTrypsin->CheckTrypsinActivity

Caption: Troubleshooting logic for low peptide yield.

References

Technical Support Center: Minimizing Isotopic Scrambling in Metabolic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize isotopic scrambling in your metabolic labeling experiments, ensuring the accuracy and reliability of your results.

Troubleshooting Guide

Quantitative Analysis of Arginine-to-Proline Conversion in SILAC

One of the most common forms of isotopic scrambling in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is the metabolic conversion of labeled arginine to labeled proline. The following table summarizes the impact of proline supplementation on this conversion in HeLa cells.

L-Proline Concentration in SILAC MediaAverage Signal Contribution from Converted Proline
0 mg/L (Standard SILAC Media)28%
50 mg/L9%
100 mg/L3%
200 mg/L2% (Undetectable in some cases)[1]

Data adapted from Bendall et al., 2008. The study demonstrates that supplementing SILAC media with at least 200 mg/L of L-proline can effectively prevent the conversion of arginine to proline.[1]

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem?

A1: Isotopic scrambling is the metabolic conversion of a labeled compound into other molecules, leading to the incorporation of the isotope into unintended downstream metabolites.[2] This can obscure the true metabolic fate of the tracer, making it difficult to accurately determine metabolic fluxes and pathway activities.[3]

Q2: What are the primary causes of isotopic scrambling?

A2: The primary causes of isotopic scrambling are interconnected metabolic pathways. For example, in SILAC, some cell lines can metabolically convert labeled arginine into proline.[4][5][6] In ¹³C labeling experiments, central carbon metabolism pathways like the Krebs cycle and pentose phosphate pathway can lead to the redistribution of ¹³C atoms among various metabolites.

Q3: How can I detect isotopic scrambling in my experiment?

A3: Isotopic scrambling can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can identify unexpected mass shifts or labeling patterns in metabolites that are not the direct products of the pathway being investigated.[3]

Q4: Besides proline supplementation in SILAC, what are other general strategies to minimize scrambling?

A4: Other strategies include:

  • Using auxotrophic cell lines: These cell lines are deficient in specific metabolic pathways, preventing the conversion of the labeled amino acid.

  • Careful selection of labeled precursors: Choosing precursors that enter metabolic pathways at points that minimize downstream branching can reduce scrambling.

  • Optimizing labeling time: Shorter labeling times can sometimes reduce the extent of scrambling by limiting the time for labeled metabolites to enter alternative pathways.

  • Rapid quenching and extraction: Immediately stopping all metabolic activity at the time of harvest is crucial to prevent scrambling during sample preparation.

Q5: Is it possible to completely eliminate isotopic scrambling?

A5: In many biological systems, completely eliminating scrambling is challenging due to the highly interconnected nature of metabolic networks. However, by implementing the strategies outlined in this guide, it is possible to significantly minimize scrambling to levels that do not interfere with the interpretation of the experimental results.

Experimental Protocols

Protocol 1: Minimizing Arginine-to-Proline Conversion in SILAC

This protocol is designed to minimize the common issue of labeled arginine being converted to proline in SILAC experiments.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-arginine and L-lysine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-arginine and L-lysine

  • "Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine

  • Unlabeled L-proline

  • Cell line of interest (e.g., HeLa, HEK293T)

Procedure:

  • Prepare SILAC Media:

    • Reconstitute the SILAC-grade medium according to the manufacturer's instructions.

    • Supplement the "light" medium with "light" L-arginine and L-lysine at their normal concentrations.

    • Supplement the "heavy" medium with "heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.

    • Crucially, supplement both "light" and "heavy" media with 200 mg/L of unlabeled L-proline. [1]

    • Add 10% dFBS and other necessary supplements (e.g., penicillin/streptomycin, glutamine).

  • Cell Culture and Labeling:

    • Culture the cells in the prepared "light" and "heavy" SILAC media for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.[4]

    • Monitor cell health and morphology during the labeling period.

  • Experimental Treatment and Harvest:

    • Once fully labeled, apply your experimental treatment to the cells.

    • Harvest the cells using your standard protocol (see Protocol 2 for a recommended harvesting procedure).

  • Sample Preparation and Analysis:

    • Combine "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration.

    • Proceed with your standard proteomics workflow (e.g., protein digestion, peptide fractionation, LC-MS/MS analysis).

Protocol 2: Rapid Quenching and Metabolite Extraction for Adherent Cells

This protocol is designed to rapidly halt metabolic activity and efficiently extract metabolites, thereby minimizing post-labeling isotopic scrambling.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Ice-cold 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Washing:

    • Aspirate the culture medium from the cell culture dish.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Metabolic Quenching:

    • Immediately after the final wash, place the dish on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells and halt all metabolic activity.

  • Metabolite Extraction:

    • Add a sufficient volume of pre-chilled 80% methanol to the frozen cells to cover the entire surface of the dish.

    • Use a cell scraper to scrape the frozen cells and lysate into the methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Cell Debris Removal:

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge the tube at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

  • Sample Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

    • Store the metabolite extract at -80°C until analysis by mass spectrometry or NMR.

Visualizing Metabolic and Signaling Pathways

Understanding the flow of metabolites and the signaling cascades that regulate metabolism is crucial for designing and interpreting metabolic labeling experiments. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways relevant to this field.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P PGI F16BP Fructose-1,6-BP F6P->F16BP PFK-1 DHAP DHAP F16BP->DHAP Aldolase G3P Glyceraldehyde-3-P F16BP->G3P Aldolase DHAP->G3P TPI BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The Glycolysis Pathway.

mTOR_Signaling_Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: The mTOR Signaling Pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Proliferation Proliferation GeneExpression->Proliferation

Caption: The EGFR Signaling Pathway.

References

addressing poor signal-to-noise with L-Cysteine-13C3,15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteine-13C3,15N,d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the use of this stable isotope-labeled amino acid in mass spectrometry-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments, with a focus on resolving poor signal-to-noise ratios.

Q1: I am observing a very low signal-to-noise (S/N) ratio for my this compound labeled peptides. What are the potential causes and how can I improve it?

A1: A low S/N ratio for your labeled peptides can stem from several factors, ranging from sample preparation to mass spectrometry settings. Here’s a troubleshooting guide:

  • Incomplete Reduction and Alkylation: Disulfide bonds that are not fully reduced will not be available for labeling, leading to a weaker signal for your target peptide. Similarly, inefficient alkylation can result in a heterogeneous sample, further dividing the signal.

    • Solution: Ensure your reducing agent (e.g., DTT or TCEP) is fresh and used at a sufficient concentration. The subsequent alkylation step, which is crucial for preventing the reformation of disulfide bonds, should be performed with a fresh solution of an alkylating agent like iodoacetamide (IAM) and carried out in the dark to prevent degradation of the reagent.[1][2]

  • Poor Ionization Efficiency: The intrinsic properties of some cysteine-containing peptides can lead to poor ionization in the mass spectrometer.[1]

    • Solution: Chemical derivatization of cysteine residues can enhance their ionization efficiency. Using "ionization tags" or reagents like iodoacetanilide (IAA) instead of iodoacetamide has been shown to significantly boost signal intensity.[1]

  • Ion Suppression: Co-eluting compounds, such as contaminants from solvents, plastics, or detergents, can compete with your labeled peptides for ionization, thereby suppressing their signal.[1][3][4]

    • Solution: Implement a rigorous sample cleanup protocol using C18 desalting tips to remove salts and other interfering substances.[1] Use high-purity, MS-grade solvents and additives, and avoid plastics that can leach plasticizers like phthalates.[3][4][5]

  • Low Abundance of the Target Protein: If the protein of interest is in low abundance, the signal from its corresponding labeled peptides will also be low.

    • Solution: Consider using enrichment strategies for your protein of interest before digestion and labeling. This could involve immunoprecipitation or other affinity-based purification methods.

Q2: My mass spectrum for a single labeled peptide is showing multiple unexpected peaks. What is happening?

A2: This is a classic sign of uncontrolled disulfide bond formation or incomplete labeling.[1] Without proper reduction and alkylation, cysteine-containing peptides can form various disulfide-linked dimers and multimers, resulting in a complex and difficult-to-interpret spectrum.

  • Troubleshooting Steps:

    • Review Your Reduction/Alkylation Protocol: This is the most critical step for ensuring sample homogeneity.[1][6]

    • Use Fresh Reagents: DTT, TCEP, and IAM can degrade over time. Prepare fresh solutions for each experiment.

    • Control pH: The thiol-disulfide exchange that leads to scrambling is more prevalent at neutral or alkaline pH. Performing sample handling and digestion at a lower pH can help suppress this.[7]

    • Immediate Alkylation: Alkylate the free cysteine residues immediately after reduction to prevent them from reforming disulfide bonds.[7]

Q3: I am seeing high background noise in my LC-MS chromatogram. What are the common sources of contamination?

A3: High background noise is often due to chemical contaminants introduced during sample preparation or from the LC-MS system itself.[8]

  • Common Contaminants and Their Sources:

    • Polyethylene Glycols (PEGs): Often introduced from detergents used to clean glassware or from certain plastics.[3][4]

    • Phthalates: These are plasticizers that can leach from plastic tubes and containers.[3][5]

    • Keratins: Human skin and hair are major sources of keratin contamination.[3]

    • Solvent Adducts and Clusters: Impurities in solvents or additives can lead to the formation of adducts with your analyte or form clusters that increase background noise.[8][9]

  • Strategies to Minimize Contamination:

    • Use glassware that has been thoroughly rinsed with high-purity water and organic solvent.

    • Use polypropylene tubes certified to be low-leaching.

    • Wear gloves and work in a clean environment to minimize keratin contamination. A laminar flow hood is recommended.[3]

    • Always use MS-grade solvents and fresh additives.[4]

Q4: My quantitative data shows higher-than-expected isotopic enrichment. What could be causing this?

A4: Overestimation of isotopic enrichment can arise from several factors related to the raw data and the correction calculations.

  • Potential Causes:

    • Underestimation of Natural Abundance: If your calculations do not accurately account for the natural abundance of heavy isotopes (like 13C), their contribution will not be fully subtracted, leading to an artificially high enrichment value.[10]

    • Isotopic Impurity of Reagents: Other reagents used in your sample preparation might contain isotopic impurities that contribute to the signal at the mass of your labeled analyte.[10]

    • Overlapping Peaks: A co-eluting compound with a mass-to-charge ratio similar to your labeled peptide can artificially inflate its measured intensity.[10]

  • Troubleshooting Steps:

    • Verify Isotope Abundances: Double-check the natural isotope abundance values used in your correction algorithm against a reliable source.[10]

    • Check Tracer Purity: If possible, analyze a pure standard of your this compound to determine its actual isotopic distribution and purity.[10]

    • Improve Chromatographic Resolution: Optimize your LC gradient to better separate your peptide of interest from any co-eluting interferences.

Quantitative Data Summary

The following table summarizes typical parameters and considerations for experiments involving stable isotope labeling. Actual values will be instrument and experiment-dependent.

ParameterTypical Value/RangeKey Consideration
Labeling Efficiency > 95%Incomplete labeling reduces the signal-to-noise ratio for the fully labeled species.[11]
Labeling Specificity > 95%Poor selectivity can result in off-target labeling, complicating spectra.[11]
Mass Spectrometer Resolution 60,000 - 240,000Higher resolution is often required to distinguish labeled peptides from background ions.
Mass Tolerance for Peptide ID 5 - 20 ppmA narrow mass tolerance increases the specificity of peptide identification.[12]
Collision Energy (for MS/MS) 25 - 40 VThis needs to be optimized for each peptide to achieve the best fragmentation pattern for identification and quantification.[13]

Experimental Protocols

Protocol 1: In-Solution Digestion and Labeling of Proteins

This protocol outlines a general workflow for preparing protein samples for LC-MS analysis using this compound in a chemical labeling approach.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein extract in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate, pH 8.5).

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C.

  • Alkylation of Cysteine Residues:

    • This step is for the "light" sample if a comparative analysis is being performed. For a single sample experiment using the labeled cysteine as an internal standard, this step may be modified.

    • Add iodoacetamide (IAM) to a final concentration of 55 mM.

    • Incubate for 45 minutes at room temperature in the dark.

    • Note: For labeling with a thiol-reactive tag containing the this compound, the protocol would be adapted to use this specific reagent.

  • Quenching Excess Alkylating Reagent:

    • Add DTT to a final concentration of 20 mM to quench any unreacted IAM.

  • Dilution and Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Acidification and Desalting:

    • Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.

    • Desalt the peptide mixture using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) and analyze by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis protein_extraction Protein Extraction & Denaturation reduction Reduction (e.g., DTT) protein_extraction->reduction alkylation Alkylation with This compound tag reduction->alkylation digestion Proteolytic Digestion (e.g., Trypsin) alkylation->digestion desalting Desalting (e.g., C18 ZipTip) digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis (Peptide ID & Quant) lc_ms->data_analysis

Caption: A generalized workflow for proteomic analysis using heavy-labeled cysteine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Signal-to-Noise cause1 Low Ionization start->cause1 cause2 Ion Suppression start->cause2 cause3 Incomplete Labeling start->cause3 cause4 Sample Loss start->cause4 solution1 Use Ionization-Enhancing Derivatization cause1->solution1 solution2 Improve Sample Cleanup (e.g., Desalting) cause2->solution2 solution3 Optimize Labeling Protocol (Fresh Reagents, pH) cause3->solution3 solution4 Minimize Transfer Steps Use Low-Binding Tubes cause4->solution4

Caption: Troubleshooting logic for addressing poor signal-to-noise issues.

References

Technical Support Center: L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteine-¹³C₃,¹⁵N,d₃. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information on the stability and long-term storage of this isotopically labeled amino acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid L-Cysteine-¹³C₃,¹⁵N,d₃?

For optimal long-term stability, solid (lyophilized) L-Cysteine-¹³C₃,¹⁵N,d₃ should be stored at -20°C or colder, protected from light, and in a desiccated environment.[1] Some suppliers also recommend storage at 2-8°C.[2][3][4] For extended periods, storage at -80°C is a viable option to minimize any potential degradation.[1]

Q2: How should I store solutions of L-Cysteine-¹³C₃,¹⁵N,d₃?

Solutions of L-Cysteine are significantly less stable than the solid form and are prone to oxidation.[1][5] It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than one week.[1] For longer-term storage, prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can accelerate degradation.[1] The use of oxygen-free solvents for dissolution is crucial.[1]

Q3: What is the primary degradation pathway for L-Cysteine-¹³C₃,¹⁵N,d₃?

The primary degradation pathway for L-Cysteine is the oxidation of its thiol (-SH) group.[1] This leads to the formation of a disulfide bond with another cysteine molecule, forming cystine.[1] This dimerization is the most common stability issue. Further oxidation can lead to the formation of other products such as pyruvate and hydrogen sulfide.

Q4: Is L-Cysteine-¹³C₃,¹⁵N,d₃ sensitive to light?

Yes, it is recommended to protect L-Cysteine-¹³C₃,¹⁵N,d₃ from light during storage and handling to prevent potential photodegradation.[2][3][4]

Q5: What solvents are recommended for dissolving L-Cysteine-¹³C₃,¹⁵N,d₃?

For dissolving L-Cysteine-¹³C₃,¹⁵N,d₃, it is best to use sterile, oxygen-free water or buffers (e.g., PBS, Tris, phosphate buffers).[1] The pH of the solution can impact stability, with acidic solutions generally showing greater stability against oxidation than neutral or alkaline solutions.[5]

Troubleshooting Guide

Issue 1: Precipitate observed in my L-Cysteine-¹³C₃,¹⁵N,d₃ solution after storage.

  • Possible Cause: The most likely cause is the oxidation of L-Cysteine to L-Cystine. L-Cystine has significantly lower solubility in aqueous solutions compared to L-Cysteine and will precipitate out.[6]

  • Solution:

    • Prepare Fresh Solutions: The best practice is to prepare L-Cysteine solutions immediately before use.

    • Short-Term Storage: If you must store a solution, keep it at 2-8°C for no more than a few days.[1]

    • Aliquot and Freeze: For longer-term needs, aliquot the stock solution into single-use vials and store them at -80°C.[1] This prevents repeated freeze-thaw cycles.

    • Use Oxygen-Free Solvents: Prepare your solutions using de-gassed, oxygen-free buffers to minimize oxidation.

    • Consider a Reducing Agent: For some applications, the addition of a small amount of a reducing agent like Dithiothreitol (DTT) can help to keep the cysteine in its reduced form, though this may interfere with downstream applications.[6]

Issue 2: Inconsistent results in experiments using L-Cysteine-¹³C₃,¹⁵N,d₃.

  • Possible Cause 1: Degradation of the L-Cysteine solution. As mentioned, L-Cysteine in solution is prone to oxidation, which would lead to a lower effective concentration of the reduced form over time.

    • Solution: Always use freshly prepared solutions for quantitative experiments. If using a stock solution, validate its concentration and purity before each set of experiments.

  • Possible Cause 2: Improper storage of the solid compound. Exposure to moisture and air can lead to gradual degradation of the solid material.

    • Solution: Ensure the solid compound is stored in a tightly sealed container, in a desiccator, at the recommended temperature (-20°C or below), and protected from light.[1] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[1]

  • Possible Cause 3: Contamination. Contamination from enzymes or bacteria can degrade the amino acid.

    • Solution: Use sterile handling techniques, including sterile solvents, pipette tips, and tubes when preparing and handling solutions.[1]

Stability Data

While specific quantitative long-term stability data for L-Cysteine-¹³C₃,¹⁵N,d₃ is not extensively published, the stability is expected to be comparable to that of unlabeled L-Cysteine. Stable isotopes themselves do not decay and are considered stable for long-term storage.[7] The chemical stability is the primary concern.

Table 1: Recommended Storage Conditions and Expected Stability of L-Cysteine-¹³C₃,¹⁵N,d₃

Storage ConditionFormExpected Stability (Time to >95% Purity)Primary Degradation Product
-80°C, desiccated, dark, under inert gasSolid (Lyophilized)> 5 yearsNegligible
-20°C, desiccated, darkSolid (Lyophilized)> 2 years[1]Negligible
2-8°C, desiccated, darkSolid (Lyophilized)1-2 yearsMinimal oxidation
Room Temperature, darkSolid (Lyophilized)< 1 yearOxidation to Cystine
-80°C, oxygen-free buffer, single-use aliquotsSolutionSeveral months[1][6]Oxidation to Cystine
2-8°C, oxygen-free bufferSolution< 1 week[1]Oxidation to Cystine
Room Temperature, aqueous solutionSolution< 24 hoursOxidation to Cystine

Note: The stability timelines are estimations based on general knowledge of L-Cysteine and isotopically labeled compounds. For critical applications, it is recommended to perform in-house stability studies.

Experimental Protocols

Protocol: Assessment of L-Cysteine-¹³C₃,¹⁵N,d₃ Solution Stability

This protocol outlines a general method to assess the stability of your L-Cysteine-¹³C₃,¹⁵N,d₃ solutions under your specific experimental conditions.

  • Solution Preparation:

    • Allow the lyophilized L-Cysteine-¹³C₃,¹⁵N,d₃ to equilibrate to room temperature in a desiccator.

    • Prepare a stock solution (e.g., 10 mM) in an appropriate oxygen-free buffer (e.g., phosphate buffer, pH 7.0).

    • Divide the stock solution into multiple aliquots in low-protein-binding tubes.

  • Storage Conditions:

    • Store aliquots under the different conditions you wish to test (e.g., 4°C, -20°C, -80°C, room temperature, exposure to light vs. dark).

  • Time Points for Analysis:

    • Analyze a fresh aliquot at designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, etc.).

  • Analytical Method (LC-MS/MS Recommended):

    • Chromatography: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.

    • Mass Spectrometry: Monitor the mass-to-charge ratio (m/z) for L-Cysteine-¹³C₃,¹⁵N,d₃ and its primary degradation product, the cystine dimer. The specific m/z values will depend on the exact isotopic labeling pattern.

  • Data Evaluation:

    • Monitor the peak area of L-Cysteine-¹³C₃,¹⁵N,d₃ over time.

    • Observe the appearance and increase in the peak area of any new peaks, particularly the peak corresponding to the cystine dimer.

    • Calculate the percentage of remaining L-Cysteine-¹³C₃,¹⁵N,d₃ at each time point relative to the initial (time 0) measurement.

Visualizations

L_Cysteine_Degradation_Pathway L-Cysteine L-Cysteine Cystine Cystine L-Cysteine->Cystine Oxidation (Dimerization) Pyruvate Pyruvate L-Cysteine->Pyruvate Further Degradation Hydrogen_Sulfide Hydrogen Sulfide Pyruvate->Hydrogen_Sulfide

Caption: Primary degradation pathway of L-Cysteine.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare L-Cysteine Solution in Oxygen-Free Buffer aliquot Aliquot into Single-Use Tubes prep_solution->aliquot store_conditions Store at Various Conditions (e.g., -80°C, -20°C, 4°C, RT) aliquot->store_conditions time_points Analyze at Designated Time Points store_conditions->time_points lcms LC-MS/MS Analysis time_points->lcms data_eval Evaluate Peak Areas of L-Cysteine and Degradants lcms->data_eval

Caption: Workflow for L-Cysteine stability testing.

References

Technical Support Center: Overcoming Challenges in Quantifying Cysteine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the quantification of cysteine-containing peptides. Cysteine residues are critical for protein structure and function, but their unique reactivity presents significant challenges in proteomic analysis.[1][2] This guide offers practical solutions and detailed protocols to help you navigate these complexities and obtain accurate, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the mass spectrometry analysis of cysteine-containing peptides.

Q1: I'm observing unexpected peaks in my mass spectrum that correspond to scrambled disulfide bonds. How can I prevent this?

A: Disulfide bond scrambling, the incorrect formation or rearrangement of disulfide bonds, is a common artifact that can occur during sample preparation, particularly under neutral or alkaline pH and at elevated temperatures.[3] Free thiol groups from cysteine residues can attack existing disulfide bonds, leading to an exchange and the formation of non-native disulfide linkages.[3]

To minimize disulfide scrambling, consider the following strategies:

  • Control pH: Perform sample handling and digestion at a lower pH (acidic conditions) whenever possible, as this suppresses the thiol-disulfide exchange mechanism.[3]

  • Alkylation: Immediately after reduction, alkylate free cysteine residues to block the reactive thiol groups and prevent them from participating in disulfide exchange.[3][4] N-ethylmaleimide (NEM) has been shown to be effective in preventing scrambling during digestion.[3]

  • Enzyme Selection: Choose proteases that are active at a lower pH to avoid the alkaline conditions that promote scrambling.[3]

  • Temperature and Time: Avoid prolonged incubation times and high temperatures during sample preparation.[3]

Q2: My peptide mapping results show incomplete or no alkylation of cysteine residues. What could be the cause?

A: Incomplete alkylation can lead to a heterogeneous sample with a mix of free and alkylated cysteines, complicating data analysis and potentially leading to disulfide bond formation.[3] Several factors can contribute to inefficient alkylation:

  • Insufficient Reducing Agent: Ensure that disulfide bonds are fully reduced to free thiols before alkylation. Increase the concentration of the reducing agent (e.g., DTT or TCEP) or the incubation time if necessary.[3]

  • Inactive Alkylating Reagent: Alkylating reagents like iodoacetamide are light-sensitive and can lose activity over time. Always prepare fresh solutions and store them protected from light.

  • Suboptimal Reaction Conditions: Alkylation efficiency is pH-dependent. For iodoacetamide, a pH of around 8.0 is optimal for reacting with the thiolate anion of cysteine.

  • Steric Hindrance: The cysteine residue may be located in a sterically hindered region of the protein, making it inaccessible to the alkylating agent. Ensure complete protein denaturation to expose all cysteine residues.

Q3: I'm having trouble detecting low-abundance cysteine-containing peptides. What strategies can I use to enrich for them?

A: Due to the low natural occurrence of cysteine in the proteome (around 2.3%), cysteine-containing peptides can be underrepresented in complex samples.[5] Enrichment strategies are often necessary to improve their detection and quantification.

  • Thiol-Affinity Chromatography: This is a widely used method where peptides with free thiol groups are covalently captured on a resin, such as Thiopropyl Sepharose.[5] After washing away non-cysteine peptides, the captured peptides are eluted with a reducing agent.[5]

  • Isotope-Coded Affinity Tags (ICAT): The ICAT reagent consists of a thiol-reactive group, a linker (with a light or heavy isotope), and a biotin affinity tag.[5] After labeling, the biotinylated peptides can be enriched using avidin affinity chromatography.[5] This method also allows for relative quantification between two samples.[5]

Q4: What are the main differences between various alkylating agents, and how do I choose the right one?

A: The choice of alkylating agent can impact the efficiency of the reaction and the subsequent mass spectrometry analysis. Iodoacetamide (IAM) and N-ethylmaleimide (NEM) are two commonly used reagents.

ReagentMass Shift (Da)Key Characteristics
Iodoacetamide (IAM) +57.02The most common alkylating agent. Provides a stable thioether bond. Can sometimes lead to side reactions with other amino acids at high pH.
N-ethylmaleimide (NEM) +125.05Highly specific for thiols at neutral pH. The larger mass shift can be beneficial for distinguishing modified peptides.
Iodoacetic Acid +58.00Similar to iodoacetamide but can introduce a negative charge, which may affect chromatographic separation.
Acrylamide +71.04A cost-effective alternative to stable isotope labeling for differential alkylation.[6]

When choosing an alkylating agent, consider factors such as the desired mass shift for your analysis, the pH of your sample preparation workflow, and potential side reactions.

Experimental Protocols

Here are detailed methodologies for key experiments related to the quantification of cysteine-containing peptides.

Protocol 1: In-Solution Reduction, Alkylation, and Digestion

This protocol describes the standard procedure for preparing a protein sample for mass spectrometry analysis of cysteine-containing peptides.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: 0.5 M Iodoacetamide (IAM) or 1 M N-ethylmaleimide (NEM) (prepare fresh and protect from light)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Quenching solution: 1 M DTT

  • Formic acid

Procedure:

  • Denaturation: Dissolve the protein sample in the denaturation buffer.

  • Reduction: Add the reducing agent to a final concentration of 10 mM (for DTT) or 20 mM (for TCEP). Incubate at 37°C for 1 hour. This step breaks the disulfide bonds.

  • Alkylation: Add the alkylating agent to a final concentration of 20 mM (for IAM) or 40 mM (for NEM). Incubate in the dark at room temperature for 30 minutes. This step caps the free thiols to prevent disulfide bond reformation.[4]

  • Quenching: Add DTT to a final concentration of 20 mM to quench the excess alkylating agent.

  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to below 1 M, as high concentrations of urea can inhibit trypsin activity.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. This also prepares the sample for reverse-phase chromatography.

  • Desalting: Desalt the peptide mixture using a C18 desalting tip or column before LC-MS/MS analysis.[7]

Protocol 2: Differential Alkylation for Redox Proteomics (OxICAT)

This protocol is a modified version of the ICAT labeling strategy to quantify the oxidation status of cysteine residues within a single sample.[5]

Materials:

  • Protein sample

  • Light ICAT reagent (thiol-reactive group, light isotope linker, biotin tag)

  • Heavy ICAT reagent (thiol-reactive group, heavy isotope linker, biotin tag)

  • Reducing agent (e.g., TCEP)

  • Avidin affinity chromatography column

  • Digestion enzymes (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Block Free Thiols: In the native protein sample, block all reduced (free) thiols with the light ICAT reagent.

  • Reduce Oxidized Thiols: Add a reducing agent to reduce all reversibly oxidized cysteine residues (e.g., disulfide bonds, S-nitrosylation).

  • Label Nascent Thiols: Label the newly formed "nascent" thiols with the heavy ICAT reagent.

  • Protein Digestion: Digest the dual-labeled protein sample into peptides using trypsin.

  • Affinity Purification: Enrich the biotin-tagged peptides using avidin affinity chromatography.[5]

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS. The ratio of the heavy to light ICAT-labeled peptides for a given cysteine site provides the fractional oxidation of that site.

Data Presentation

The following tables summarize quantitative data relevant to the analysis of cysteine-containing peptides.

Table 1: Comparison of Different Alkylating Agents for Cysteine Modification

Alkylating AgentMass Shift (Da)Optimal pHAdvantagesDisadvantages
Iodoacetamide (IAM)+57.02~8.0Well-characterized, stable modification.Can have side reactions with other residues at high pH.
N-ethylmaleimide (NEM)+125.056.5 - 7.5Highly specific for thiols.Larger mass shift may not be ideal for all analyses.
Iodoacetic Acid+58.00~8.0Similar to IAM.Introduces a negative charge.
Acrylamide+71.04~8.0Cost-effective for differential labeling.[6]Less commonly used and characterized than IAM.

Table 2: Example Data from a Differential Alkylation (OxICAT) Experiment

This table illustrates hypothetical data from an OxICAT experiment to determine the oxidation state of specific cysteine residues in a protein under two conditions.

Peptide SequenceCysteine PositionCondition A (Heavy/Light Ratio)% Oxidized (Condition A)Condition B (Heavy/Light Ratio)% Oxidized (Condition B)
ACC GHTK30.2520%1.560%
YVC EGPSR30.1110%0.1311.5%
WGTC NVAK44.080%0.533.3%

The % Oxidized is calculated as (Heavy / (Heavy + Light)) * 100.

Visualizations

The following diagrams illustrate key experimental workflows and concepts discussed in this technical support center.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Protein Sample denature Denaturation (e.g., 8M Urea) start->denature Solubilize reduce Reduction (e.g., DTT, TCEP) denature->reduce Break Disulfides alkylate Alkylation (e.g., IAM, NEM) reduce->alkylate Cap Thiols digest Digestion (e.g., Trypsin) alkylate->digest Generate Peptides desalt Desalting (C18 Cleanup) digest->desalt Remove Salts lcms LC-MS/MS Analysis desalt->lcms Inject data Data Analysis & Quantification lcms->data Acquire Spectra

Caption: Standard workflow for preparing protein digests for mass spectrometry analysis, highlighting the crucial cysteine modification steps.

differential_alkylation_workflow cluster_light_label Step 1: Label Reduced Cysteines cluster_reduction Step 2: Reduce Oxidized Cysteines cluster_heavy_label Step 3: Label Newly Reduced Cysteines start Protein Sample with Reduced (-SH) and Oxidized (-S-S-) Cysteines light_label Block Free Thiols (-SH) with Light Alkylating Agent start->light_label reduction Reduce Disulfides (-S-S-) to Free Thiols (-SH) (e.g., with TCEP) light_label->reduction heavy_label Label Nascent Thiols (-SH) with Heavy Alkylating Agent reduction->heavy_label analysis Protein Digestion, Affinity Purification, & LC-MS/MS Analysis heavy_label->analysis quant Quantify Heavy/Light Ratio to Determine % Oxidation analysis->quant

Caption: Logical workflow for differential alkylation to quantify the oxidation state of cysteine residues.

References

Validation & Comparative

Validating L-Cysteine-¹³C₃,¹⁵N,d₃ as a Superior Internal Standard for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of L-Cysteine, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of L-Cysteine-¹³C₃,¹⁵N,d₃ with other commonly used isotopically labeled alternatives, supported by established principles of mass spectrometry and available experimental data.

The inherent reactivity of L-Cysteine's thiol group, which readily oxidizes to form cystine, presents a significant challenge in its accurate quantification. The use of a stable isotope-labeled (SIL) internal standard that closely mimics the analyte's behavior throughout sample preparation and analysis is the gold standard for mitigating variability and ensuring data integrity.

Comparison of Isotopic Labeling Strategies for L-Cysteine

The ideal SIL internal standard should co-elute with the analyte and exhibit identical ionization efficiency, thereby perfectly compensating for matrix effects and variations in instrument response. The choice of isotopic label—deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)—directly impacts the performance of the internal standard.

  • Deuterium (²H) Labeling: While often more cost-effective, deuterium-labeled standards can exhibit a chromatographic isotope effect, leading to a slight retention time shift relative to the unlabeled analyte.[1] This can be problematic if matrix effects vary across the elution peak. Additionally, the C-²H bond is weaker than a C-¹H bond, which can, in some instances, lead to H/D exchange, compromising quantitative accuracy.[2]

  • Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: These heavier isotopes do not typically cause a discernible chromatographic shift, ensuring near-perfect co-elution with the analyte.[3] They are also chemically more stable than their deuterated counterparts, with no risk of isotopic exchange.[2] This makes them a more robust choice for rigorous quantitative assays.

  • L-Cysteine-¹³C₃,¹⁵N,d₃ (Combined Labeling): This internal standard incorporates a combination of heavy isotopes. The inclusion of ¹³C and ¹⁵N ensures excellent co-elution and chemical stability. The addition of deuterium provides a significant mass shift from the native analyte, which can be advantageous in high-background matrices to move the signal to a cleaner region of the mass spectrum.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of different types of internal standards for cysteine analysis based on available literature. While specific data for L-Cysteine-¹³C₃,¹⁵N,d₃ is not extensively published, its performance is expected to align with or exceed that of other ¹³C-labeled standards.

Internal Standard TypeAnalyteLinearity (R²)Accuracy (%)Precision (Intra-day/Inter-day CV%)Key Advantages & Disadvantages
Deuterated (d4-Cystine) Cystine>0.99995.2 - 105.3< 6.2% / 3.8 - 5.0%Advantages: Good performance, cost-effective. Disadvantages: Potential for chromatographic shift and H/D exchange.[2]
¹³C-Labeled ([¹³C₂]-CM-Cys) Cysteine (derivatized)Not Specified97 ± 22.1% / 8.0%Advantages: Excellent co-elution, high chemical stability. Disadvantages: Higher cost.[2]
L-Cysteine-¹³C₃,¹⁵N,d₃ L-CysteineExpected >0.999Expected 95-105%Expected <15%Advantages: Excellent co-elution, high chemical stability, significant mass shift. Disadvantages: Higher cost.

Experimental Protocol: Quantification of L-Cysteine in Human Plasma

This section outlines a typical experimental protocol for the quantification of L-Cysteine in human plasma using L-Cysteine-¹³C₃,¹⁵N,d₃ as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or quality control, add 150 µL of methanol containing the internal standard, L-Cysteine-¹³C₃,¹⁵N,d₃ (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

2. LC-MS/MS Parameters

  • LC System: UPLC system

  • Column: Acquity UPLC HSS T3, 1.8 µm, 2.1 x 150 mm

  • Column Temperature: 45°C

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 4% B

    • 0.5-2.5 min: Linear gradient to 10% B

    • 2.5-5.0 min: Linear gradient to 28% B

    • 5.0-5.1 min: Linear gradient to 95% B

    • 5.1-6.1 min: Hold at 95% B

    • 6.1-6.2 min: Return to 4% B

    • 6.2-7.5 min: Re-equilibration at 4% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • L-Cysteine: To be determined (e.g., Q1: 122.0 m/z, Q3: specific product ion)

    • L-Cysteine-¹³C₃,¹⁵N,d₃: To be determined (e.g., Q1: 129.1 m/z, Q3: corresponding product ion)

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of L-Cysteine into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards and quality control samples alongside the unknown samples as described in the sample preparation section.

  • Generate a calibration curve by plotting the peak area ratio of L-Cysteine to L-Cysteine-¹³C₃,¹⁵N,d₃ against the nominal concentration of the calibration standards.

  • Determine the concentration of L-Cysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add L-Cysteine-¹³C₃,¹⁵N,d₃ & Protein Precipitation plasma->add_is centrifuge Centrifugation add_is->centrifuge extract Supernatant Evaporation & Reconstitution centrifuge->extract inject Inject Sample extract->inject lc Chromatographic Separation inject->lc ms Mass Spectrometry (MRM Detection) lc->ms peak_integration Peak Integration ms->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio quant Quantification (Calibration Curve) ratio->quant

Caption: A typical experimental workflow for the quantification of L-Cysteine.

logical_comparison cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types cluster_performance Performance Characteristics coelution Co-elution stability Isotopic Stability ionization Identical Ionization deuterated Deuterated (e.g., d3) potential_shift Potential Chromatographic Shift deuterated->potential_shift potential_exchange Potential H/D Exchange deuterated->potential_exchange c13n15 ¹³C, ¹⁵N-Labeled perfect_coelution Perfect Co-elution c13n15->perfect_coelution no_exchange No Isotopic Exchange c13n15->no_exchange combined L-Cysteine-¹³C₃,¹⁵N,d₃ combined->perfect_coelution combined->no_exchange high_mass_shift Significant Mass Shift combined->high_mass_shift perfect_coelution->coelution perfect_coelution->ionization no_exchange->stability

Caption: Logical comparison of different isotopic labeling strategies.

Conclusion and Recommendations

The selection of an internal standard is a critical decision in quantitative bioanalysis. While deuterated standards can be suitable for some applications, they carry an inherent risk of chromatographic shifts and isotopic exchange. For applications demanding the highest level of accuracy and robustness, stable isotope-labeled standards with ¹³C and ¹⁵N are superior due to their chemical stability and identical chromatographic behavior to the analyte.

L-Cysteine-¹³C₃,¹⁵N,d₃ represents an excellent choice for an internal standard for L-Cysteine quantification. It combines the benefits of ¹³C and ¹⁵N labeling for co-elution and stability with the added advantage of a significant mass shift from the native analyte provided by the deuterium atoms. This makes it a highly reliable and robust tool for researchers, scientists, and drug development professionals seeking to achieve accurate and precise quantification of L-Cysteine in complex biological matrices. The higher initial cost of such a heavily labeled standard is often justified by the improved data quality and reduced need for troubleshooting potential analytical issues associated with simpler labeling schemes.

References

A Comparative Guide to Protein Quantification: Unveiling the Accuracy of L-Cysteine-13C3,15N,d3 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the precise measurement of protein abundance is paramount. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a robust method for achieving this, and the use of isotopically labeled L-Cysteine, such as L-Cysteine-13C3,15N,d3, offers a targeted approach for quantifying cysteine-containing proteins. This guide provides an objective comparison of protein quantification using heavy cysteine SILAC against other widely used techniques, supported by experimental data and detailed protocols.

Executive Summary

Protein quantification using this compound within a SILAC workflow provides a highly accurate and precise method for determining the relative abundance of cysteine-containing proteins. The key advantage of this metabolic labeling approach lies in the early-stage mixing of cell populations, which minimizes experimental variability. This guide compares heavy cysteine SILAC with two prominent alternatives: chemical labeling via differential alkylation of cysteines (e.g., using iodoacetamide isotopologues as in CysQuant) and isobaric tagging (e.g., iTRAQ). While each method has its merits, SILAC with heavy cysteine stands out for its superior precision in studies involving cultured cells.

Comparative Analysis of Protein Quantification Methods

The accuracy and precision of a quantitative proteomics experiment are influenced by the chosen methodology. Below is a comparison of three common approaches for quantifying cysteine-containing proteins.

MethodPrincipleSample Mixing StageAdvantagesDisadvantages
Heavy Cysteine SILAC (e.g., this compound) In vivo metabolic labeling where cells incorporate "heavy" or "light" cysteine into their proteins during synthesis.Before cell lysis and protein extraction.High accuracy and precision due to early sample mixing, minimizing downstream processing errors.[1][2] In vivo labeling closely mimics the biological state.[3]Limited to cells that can be metabolically labeled in culture. Requires complete incorporation of the labeled amino acid, which can be time-consuming.[4] Potential for amino acid conversion (e.g., arginine to proline) can affect accuracy if not accounted for.
Differential Alkylation (e.g., CysQuant) Chemical labeling of cysteine residues in vitro. Reduced cysteines are labeled with a "light" reagent, and oxidized cysteines are reduced and then labeled with a "heavy" reagent (isotopologues of iodoacetamide).After protein extraction and before digestion.Allows for the simultaneous quantification of both protein abundance and cysteine oxidation status.[5] Applicable to a wider range of sample types, including tissues.Later sample mixing introduces more potential for experimental variability compared to SILAC.[1][2] Relies on the efficiency and specificity of chemical reactions.
Isobaric Tagging (e.g., iTRAQ) Chemical labeling of primary amines (N-terminus and lysine side chains) of peptides with isobaric tags in vitro.After protein digestion into peptides.Enables multiplexing of multiple samples (up to 8 or more) in a single run.[6][7] Provides broad proteome coverage as it is not limited to cysteine-containing peptides.[3]"Ratio compression" can occur, underestimating the true magnitude of protein abundance changes.[3] Later stage of sample mixing can lead to lower precision compared to SILAC.[1]

Quantitative Data Summary

The study demonstrated that SILAC offers superior precision due to the early mixing of samples. The standard deviation of the log2 SILAC ratio was found to be 0.175, which was significantly lower than that of the chemical labeling method where samples were mixed after digestion (0.324).[1][2] This indicates less variability and higher reproducibility for the SILAC approach. While this data does not specifically involve heavy cysteine, the underlying principle of early sample mixing to reduce error remains the same and is a key advantage of the heavy cysteine SILAC method.

Quantitative MetricSILAC (Early Mixing)Chemical Labeling (Late Mixing)
Standard Deviation of log2 Ratio 0.1750.324
Precision HigherLower

Data adapted from a comparative study of SILAC and stable isotope dimethyl labeling.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative proteomics. Below are outlines of the experimental workflows for the compared methods.

Heavy Cysteine SILAC Workflow

This protocol outlines the key steps for a SILAC experiment using a heavy labeled cysteine like this compound.

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Cell Culture 1 Grow cells in 'light' medium (containing natural L-Cysteine) Cell Culture 2 Grow cells in 'heavy' medium (containing this compound) Mix Cells Combine 'light' and 'heavy' cell populations (1:1 ratio) Cell Culture 2->Mix Cells Lysis Cell Lysis & Protein Extraction Mix Cells->Lysis Digestion Protein Digestion (e.g., with Trypsin) Lysis->Digestion LC-MS/MS LC-MS/MS Analysis Digestion->LC-MS/MS Data Analysis Data Analysis (Quantify peptide pairs) LC-MS/MS->Data Analysis cluster_0 Protein Extraction & Labeling cluster_1 Sample Preparation & Analysis Extraction Protein Extraction Light Labeling Label reduced cysteines with 'light' iodoacetamide Extraction->Light Labeling Reduction Reduce oxidized cysteines Light Labeling->Reduction Heavy Labeling Label newly reduced cysteines with 'heavy' iodoacetamide Reduction->Heavy Labeling Mix Samples Combine Samples (if comparing conditions) Heavy Labeling->Mix Samples Digestion Protein Digestion Mix Samples->Digestion LC-MS/MS LC-MS/MS Analysis Digestion->LC-MS/MS Data Analysis Data Analysis (Quantify light/heavy peptide ratios) LC-MS/MS->Data Analysis cluster_0 Sample Preparation cluster_1 Analysis Extraction Protein Extraction from each sample Digestion Protein Digestion for each sample Extraction->Digestion Labeling Label peptides with different isobaric tags Digestion->Labeling Mix Peptides Combine labeled peptide samples Labeling->Mix Peptides LC-MS/MS LC-MS/MS Analysis Mix Peptides->LC-MS/MS Data Analysis Data Analysis (Quantify reporter ions) LC-MS/MS->Data Analysis

References

L-Cysteine-13C3,15N,d3 vs. Unlabeled Cysteine in Calibration Curves: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of the performance of stable isotope-labeled L-Cysteine-13C3,15N,d3 against unlabeled cysteine when used in calibration curves for LC-MS/MS analysis.

The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] This is attributed to the nearly identical physicochemical properties between the labeled standard and the analyte of interest. This similarity ensures they behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations that can compromise data quality.[1][4][5]

This compound is a heavy-labeled form of cysteine, incorporating three 13C atoms, one 15N atom, and three deuterium atoms. This labeling makes it an ideal internal standard for the quantification of endogenous cysteine. In contrast, using unlabeled cysteine as a standard, a method known as external calibration, is prone to inaccuracies arising from matrix effects and variability in sample processing.

Quantitative Performance Comparison

The following table summarizes the expected performance differences between calibration curves constructed using this compound as an internal standard versus those using an external calibration with unlabeled cysteine. The data is representative of typical outcomes in LC-MS/MS assays and highlights the superior performance of the stable isotope-labeled approach.

Performance MetricThis compound (Internal Standard)Unlabeled Cysteine (External Standard)
Linearity (r²) > 0.998Often < 0.99, variable
Accuracy (% Bias) ± 5%Can exceed ± 20%
Precision (% CV) < 10%Often > 15%
Lower Limit of Quantification (LLOQ) Lower, due to improved signal-to-noiseHigher, due to matrix interference
Matrix Effect Significantly minimizedHigh susceptibility
Reproducibility HighModerate to Low

Experimental Protocols

A robust experimental protocol is crucial for the accurate quantification of cysteine. Below is a detailed methodology for creating a calibration curve and quantifying cysteine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Materials and Reagents:
  • L-Cysteine

  • This compound

  • N-Ethylmaleimide (NEM)

  • Trichloroacetic acid (TCA)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ultrapure water

  • Biological matrix (e.g., human plasma)

Sample Preparation and Calibration Curve Construction:
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of unlabeled L-cysteine in ultrapure water.

    • Prepare a 1 mg/mL stock solution of this compound in ultrapure water.

  • Preparation of Working Solutions:

    • Create a series of calibration standards by serially diluting the unlabeled L-cysteine stock solution with the biological matrix to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in ultrapure water.

  • Sample and Standard Processing:

    • To 100 µL of each calibration standard and unknown sample, add 10 µL of 10 mg/mL NEM solution to prevent the auto-oxidation of cysteine to cystine.[1]

    • Vortex briefly.

    • Add 10 µL of the internal standard working solution to all tubes.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[1]

    • Vortex for 1 minute.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

LC-MS/MS Conditions:
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate cysteine from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Optimized for both unlabeled cysteine and this compound.

Data Analysis:
  • The concentration of cysteine is determined by calculating the peak area ratio of the analyte (unlabeled cysteine) to the internal standard (this compound).[1]

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

  • The concentration of cysteine in the unknown samples is then interpolated from this calibration curve.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow and the logic behind using a stable isotope-labeled internal standard for quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma) Spike_IS Spike with This compound Sample->Spike_IS Derivatize Derivatize with NEM Spike_IS->Derivatize Precipitate Protein Precipitation (ACN) Derivatize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

Figure 1: Experimental workflow for cysteine quantification using a stable isotope-labeled internal standard.

G cluster_unlabeled Unlabeled Cysteine (External Standard) cluster_labeled This compound (Internal Standard) cluster_result Result Unlabeled_Response Analyte Response Unlabeled_Curve Calibration Curve (Concentration vs. Response) Unlabeled_Response->Unlabeled_Curve Unlabeled_Quant Quantification Unlabeled_Curve->Unlabeled_Quant Inaccurate_Result Inaccurate & Imprecise Quantification Unlabeled_Quant->Inaccurate_Result Matrix_Effect_Unlabeled Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect_Unlabeled->Unlabeled_Response Labeled_Analyte_Response Analyte Response Ratio Peak Area Ratio (Analyte/IS) Labeled_Analyte_Response->Ratio Labeled_IS_Response Internal Standard Response Labeled_IS_Response->Ratio Labeled_Curve Calibration Curve (Concentration vs. Ratio) Ratio->Labeled_Curve Labeled_Quant Quantification Labeled_Curve->Labeled_Quant Accurate_Result Accurate & Precise Quantification Labeled_Quant->Accurate_Result Matrix_Effect_Labeled Matrix Effects (Ion Suppression/Enhancement) Matrix_Effect_Labeled->Labeled_Analyte_Response Matrix_Effect_Labeled->Labeled_IS_Response

Figure 2: Logical comparison of quantification using an external standard versus a stable isotope-labeled internal standard.

Conclusion

The use of this compound as a stable isotope-labeled internal standard offers significant advantages over unlabeled cysteine for the construction of calibration curves in quantitative LC-MS/MS assays. The ability of the SIL-IS to co-elute with the analyte and experience the same matrix effects leads to superior accuracy, precision, and linearity.[3] For researchers requiring high-quality, reliable quantitative data for cysteine, the adoption of a stable isotope-labeled internal standard is a critical method development step. While the initial cost of a labeled standard may be higher, the enhanced data quality and reduced need for repeat analyses provide a strong justification for its use in research, clinical, and drug development settings.

References

A Comparative Guide to Assessing the Isotopic Purity of L-Cysteine-¹³C₃,¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, verifying the isotopic purity is a critical step to ensure data accuracy and experimental reproducibility. This guide provides an objective comparison of the primary analytical methods for assessing the isotopic purity of L-Cysteine-¹³C₃,¹⁵N,d₃, a stable isotope-labeled amino acid used in metabolic research, proteomics, and biomolecular Nuclear Magnetic Resonance (NMR).[1][2][3]

Principal Analytical Methodologies

The determination of isotopic enrichment and purity for compounds like L-Cysteine-¹³C₃,¹⁵N,d₃ primarily relies on two major analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5] Each method offers distinct advantages and is suited for different aspects of purity assessment.

Mass Spectrometry (MS)

Mass spectrometry is the most common technique for determining isotopic purity due to its high sensitivity and ability to resolve molecules based on their mass-to-charge ratio (m/z).[3][5] For L-Cysteine, MS can precisely quantify the percentage of molecules that have incorporated the desired number of ¹³C, ¹⁵N, and ²H (deuterium, d) isotopes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high chromatographic resolution and sensitivity.[6][7] Amino acids like cysteine must first be derivatized to increase their volatility for GC analysis.[7][8] GC-MS is effective at separating the analyte from complex mixtures and providing clear mass spectra to calculate isotopic enrichment.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is a powerful alternative that often does not require derivatization, simplifying sample preparation.[5][7] When coupled with tandem mass spectrometry (MS/MS), it provides exceptional specificity and is the cornerstone of modern quantitative proteomics and metabolomics.[3][9] This technique is ideal for confirming the isotopic distribution and quantifying the labeled compound in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects nuclei with a non-zero nuclear spin, such as ¹³C and ¹⁵N, providing detailed information about molecular structure and the specific position of isotopic labels.[4][5] While generally less sensitive than MS, NMR is unparalleled in its ability to confirm the precise location of each isotope within the molecule without fragmentation.[4][10] For a molecule like L-Cysteine-¹³C₃,¹⁵N,d₃, NMR can verify that the ¹³C atoms are in the carbon backbone and the ¹⁵N is in the amino group as intended.[11]

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the experiment, such as the need for positional information, sensitivity, and sample throughput.

FeatureLC-MS/MSGC-MSNMR Spectroscopy
Primary Measurement Mass-to-charge ratio (m/z) of parent and fragment ionsMass-to-charge ratio (m/z) of derivatized analyteNuclear spin and chemical environment
Isotopic Information Overall isotopic enrichment and distributionOverall isotopic enrichment and distributionPosition-specific isotopic incorporation
Sensitivity High (picomole to femtomole)Very High (picomole to femtomole)Lower (micromole to nanomole)
Sample Preparation Often minimal; no derivatization required[7]Derivatization required to increase volatility[7]Minimal; dissolution in a suitable deuterated solvent
Key Advantage High throughput, high specificity, and excellent for complex mixtures[9]Excellent chromatographic separation and sensitivity[6]Unambiguous confirmation of isotope position[4][10]
Primary Limitation Provides limited information on isotope positionSample derivatization can introduce variabilityLower sensitivity and longer acquisition times

Experimental Protocols

Detailed and robust protocols are essential for accurate purity assessment. Below are representative methodologies for LC-MS/MS and NMR analysis.

Protocol: Isotopic Purity by LC-MS/MS

This protocol outlines the general steps for analyzing L-Cysteine-¹³C₃,¹⁵N,d₃ using a Liquid Chromatography-Tandem Mass Spectrometer.

  • Standard Preparation: Prepare a stock solution of L-Cysteine-¹³C₃,¹⁵N,d₃ in a suitable solvent (e.g., 0.1% formic acid in water). Create a dilution series to establish a calibration curve if absolute quantification is needed.

  • Chromatography:

    • Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 2% to 95% Mobile Phase B over several minutes to elute the cysteine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.[12]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Mode: Full scan MS to identify the m/z of the labeled cysteine (expected ~128.15).

    • Data Analysis: Integrate the peak areas for the primary isotopologue (M+7 for ¹³C₃,¹⁵N,d₃ relative to unlabeled L-cysteine) and any other observed isotopologues (e.g., M+6, M+5). The isotopic purity is calculated as the peak area of the desired isotopologue divided by the sum of all related isotopologue peak areas.

Protocol: Positional Verification by NMR Spectroscopy

This protocol is for confirming the location of the ¹³C and ¹⁵N labels using 2D NMR.

  • Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of L-Cysteine-¹³C₃,¹⁵N,d₃ in a deuterated solvent such as D₂O.

  • NMR Experiment:

    • Instrument: A high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Experiments: Acquire a series of 1D and 2D NMR spectra. A ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial.[11] This experiment correlates protons directly attached to ¹³C atoms.

  • Data Analysis:

    • In the ¹H-¹³C HSQC spectrum, cross-peaks will appear only for the C-H pairs where the carbon is ¹³C.

    • By analyzing the chemical shifts of these cross-peaks, one can confirm that the ¹³C labels are located at the Cα and Cβ positions of the cysteine molecule.

    • A ¹H-¹⁵N HSQC can similarly confirm the ¹⁵N label on the amino group.

Visualizing the Workflow and Logic

Diagrams created using Graphviz help to clarify the experimental process and decision-making logic.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation start L-Cysteine-13C3,15N,d3 (Neat Compound) dissolve Dissolve in Appropriate Solvent start->dissolve lcms LC-MS/MS Analysis dissolve->lcms nmr NMR Spectroscopy dissolve->nmr ms_data Calculate Isotopic Enrichment (%) lcms->ms_data nmr_data Confirm Positional Purity nmr->nmr_data final Final Purity Assessment ms_data->final nmr_data->final

Caption: Workflow for assessing isotopic purity of labeled L-Cysteine.

G question What is the primary analytical goal? goal1 Need to quantify overall isotopic enrichment in a complex mixture. question->goal1 Quantification goal2 Need to confirm the exact location of each isotopic label on the molecule. question->goal2 Positional Verification method1 Use Mass Spectrometry (LC-MS/MS or GC-MS) goal1->method1 method2 Use NMR Spectroscopy (e.g., 1H-13C HSQC) goal2->method2 outcome1 Provides high sensitivity and quantitative purity data. method1->outcome1 outcome2 Provides unambiguous structural confirmation. method2->outcome2

Caption: Logic for selecting the appropriate analytical method.

References

Cross-Validation of Labeled Cysteine Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of robust proteomic and drug discovery research is the rigorous validation of findings. This guide provides a comparative overview of orthogonal methods to cross-validate results obtained using labeled cysteine approaches, ensuring the accuracy and reliability of your experimental data. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers, scientists, and drug development professionals in this essential process.

The labeling of cysteine residues is a powerful technique for identifying reactive cysteines, studying post-translational modifications, and discovering novel drug targets. However, like any experimental method, it is susceptible to artifacts and off-target effects. Therefore, cross-validation with independent techniques is paramount to substantiate the initial findings. This guide explores several orthogonal methods, including Thermal Proteome Profiling (TPP), Limited Proteolysis-Mass Spectrometry (LiP-MS), and site-directed mutagenesis, providing a framework for their implementation and data comparison.

Comparison of Cysteine Labeling and Orthogonal Validation Methods

To facilitate a clear comparison, the following table summarizes the key characteristics of common cysteine labeling reagents and the orthogonal methods used for cross-validation.

MethodPrincipleAdvantagesDisadvantagesTypical Throughput
Labeled Cysteine (Iodoacetamide/Maleimide) Covalent modification of cysteine thiols with a reactive probe containing a reporter tag (e.g., biotin, fluorophore).Direct identification of modified cysteines; relatively straightforward workflow.Potential for off-target reactions; reactivity can be influenced by local protein environment and labeling conditions.High
Thermal Proteome Profiling (TPP) Ligand binding alters the thermal stability of a protein, which is measured as a change in the melting temperature (Tm) on a proteome-wide scale.Unbiased, in-cell target engagement assessment without needing a labeled compound.[1]Indirect method; may not detect all binding events, especially those that do not induce a significant stability change.Medium to High
Limited Proteolysis-Mass Spectrometry (LiP-MS) Ligand binding induces conformational changes in a protein, altering its susceptibility to proteolysis. These changes are detected by mass spectrometry.Provides structural information about the binding site; can detect both stabilizing and destabilizing interactions.[2]Requires careful optimization of proteolysis conditions; data analysis can be complex.Medium
Site-Directed Mutagenesis The cysteine residue of interest is mutated to a non-reactive amino acid (e.g., serine or alanine) to assess the functional impact of its modification.Provides direct evidence for the role of a specific cysteine in a biological process or drug interaction.Low throughput; requires generation and validation of mutant proteins.Low
Label-Free Quantification Compares the abundance of cysteine-containing peptides between different experimental conditions without the use of isotopic labels.Cost-effective; avoids potential artifacts from labeling reagents.Can be less precise than label-based methods; requires robust statistical analysis.[3]High
Isotopic Labeling (e.g., CysQuant) Utilizes light and heavy isotope-labeled reagents to differentially label reduced and oxidized cysteines, allowing for accurate quantification of redox states.[4][5][6]High accuracy and precision in quantifying cysteine oxidation.Higher cost of reagents; more complex workflow compared to label-free methods.High

Experimental Protocols

Detailed methodologies for the key experiments are provided below to guide researchers in the design and execution of their cross-validation studies.

Protocol 1: Thermal Proteome Profiling (TPP)

This protocol outlines the key steps for a TPP experiment to validate the target of a cysteine-reactive compound.[7][8][9]

  • Cell Culture and Treatment:

    • Culture mammalian cells to 70-80% confluency.

    • Treat cells with the cysteine-reactive compound or vehicle control for a specified time.

  • Cell Lysis and Temperature Gradient:

    • Harvest and lyse cells in a native lysis buffer.

    • Aliquot the lysate and heat each aliquot to a specific temperature in a thermal cycler (e.g., in a gradient from 37°C to 67°C).

  • Protein Extraction and Digestion:

    • Centrifuge the heated lysates to pellet aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Reduce, alkylate, and digest the proteins with trypsin.

  • Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:

    • Label the resulting peptides with TMT reagents.

    • Combine the labeled peptides and analyze by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify proteins across all temperature points.

    • Generate melting curves for each protein in the treated and control samples.

    • Calculate the change in melting temperature (ΔTm) to identify proteins with altered thermal stability.

Protocol 2: Limited Proteolysis-Mass Spectrometry (LiP-MS)

This protocol describes the workflow for LiP-MS to identify conformational changes in proteins upon binding of a cysteine-reactive compound.[2][10][11][12][13]

  • Native Protein Extraction:

    • Extract proteins from cells or tissues under native conditions to preserve their tertiary and quaternary structures.

  • Compound Incubation and Limited Proteolysis:

    • Incubate the native protein extract with the compound of interest or a vehicle control.

    • Perform a brief digestion with a broad-specificity protease (e.g., Proteinase K) under optimized conditions.

    • Stop the reaction by heat inactivation or with a specific inhibitor.

  • Denaturation, Reduction, Alkylation, and Tryptic Digestion:

    • Denature the proteins using urea or another denaturant.

    • Reduce disulfide bonds with DTT or TCEP.

    • Alkylate free cysteines with iodoacetamide.

    • Perform a complete digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Identify and quantify peptides in both the compound-treated and control samples.

    • Compare the peptide profiles to identify regions of the protein with altered accessibility to the protease, indicating a conformational change upon compound binding.

Protocol 3: Site-Directed Mutagenesis

This protocol provides a general workflow for validating the functional importance of a specific cysteine residue.[14][15][16][17][18]

  • Primer Design:

    • Design primers containing the desired mutation (e.g., changing a cysteine codon to a serine or alanine codon).

  • PCR Mutagenesis:

    • Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the gene of interest as a template and the mutagenic primers.

  • Template DNA Digestion:

    • Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

  • Transformation and Selection:

    • Transform the mutated plasmid into competent E. coli cells.

    • Select for transformed cells using an appropriate antibiotic.

  • Sequence Verification:

    • Isolate the plasmid DNA from several colonies and sequence the gene of interest to confirm the presence of the desired mutation.

  • Functional Assay:

    • Express the mutant protein and compare its activity, binding affinity for a compound, or other relevant functional parameter to the wild-type protein. A loss of function or binding upon mutation of the cysteine provides strong evidence for its critical role.

Mandatory Visualizations

To further clarify the experimental workflows and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_cysteine_labeling Labeled Cysteine Experiment cluster_tpp Thermal Proteome Profiling (TPP) cluster_lip_ms Limited Proteolysis-MS (LiP-MS) cl_start Cell Lysate cl_label Incubate with Cysteine-Reactive Probe cl_start->cl_label cl_enrich Enrich Labeled Proteins/ Peptides (e.g., Streptavidin) cl_label->cl_enrich cl_ms LC-MS/MS Analysis cl_enrich->cl_ms cl_identify Identify Modified Cysteines cl_ms->cl_identify tpp_curves Generate Melting Curves cl_identify->tpp_curves Cross-Validation lip_compare Compare Peptide Profiles cl_identify->lip_compare Cross-Validation tpp_start Cell Lysate + Compound tpp_heat Apply Temperature Gradient tpp_start->tpp_heat tpp_pellet Pellet Aggregated Proteins tpp_heat->tpp_pellet tpp_supernatant Collect Soluble Proteins tpp_pellet->tpp_supernatant tpp_ms LC-MS/MS Analysis tpp_supernatant->tpp_ms tpp_ms->tpp_curves lip_start Native Lysate + Compound lip_proteolysis Limited Proteolysis (PK) lip_start->lip_proteolysis lip_denature Denature & Digest (Trypsin) lip_proteolysis->lip_denature lip_ms LC-MS/MS Analysis lip_denature->lip_ms lip_ms->lip_compare

Figure 1: An overview of the experimental workflows for labeled cysteine proteomics and its cross-validation by Thermal Proteome Profiling (TPP) and Limited Proteolysis-Mass Spectrometry (LiP-MS).

EGFR_Signaling cluster_redox Redox Regulation EGF EGF EGFR EGFR EGF->EGFR Binds Cys797 Cys797 EGFR->Cys797 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Gefitinib Gefitinib Gefitinib->EGFR Inhibits Cys797->EGFR Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ROS ROS (H2O2) ROS->Cys797 Oxidizes

Figure 2: A simplified diagram of the EGFR signaling pathway, highlighting the role of Cys797 in redox regulation and as a target for the inhibitor Gefitinib.

Logical_Relationship Hypothesis Hypothesis: Compound X modifies Cys-Y on Protein Z LabeledCys Labeled Cysteine Experiment: Compound X probe labels Cys-Y Hypothesis->LabeledCys TPP Thermal Proteome Profiling: Compound X induces a thermal shift in Protein Z LabeledCys->TPP Orthogonal Validation LiPMS LiP-MS: Compound X alters the proteolytic pattern of Protein Z around Cys-Y LabeledCys->LiPMS Orthogonal Validation SDM Site-Directed Mutagenesis: Cys-Y to Ala mutant of Protein Z no longer binds Compound X LabeledCys->SDM Orthogonal Validation Conclusion Conclusion: Compound X directly targets Cys-Y on Protein Z TPP->Conclusion LiPMS->Conclusion SDM->Conclusion

Figure 3: The logical relationship between a labeled cysteine experiment and its cross-validation by orthogonal methods to confirm a compound's target.

Case Study: EGFR and Gefitinib

The Epidermal Growth Factor Receptor (EGFR) is a well-characterized receptor tyrosine kinase involved in cell proliferation and survival. Its signaling is known to be regulated by redox modifications, particularly the oxidation of Cysteine 797 (Cys797) in the kinase domain.[19][20] The drug Gefitinib is an EGFR inhibitor used in cancer therapy.

By employing a multi-faceted approach to cross-validation, researchers can significantly increase the confidence in their findings, leading to more robust and reproducible science.

References

Navigating the Cysteine Redox Landscape: A Comparative Guide to Multi-Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of cellular signaling and oxidative stress, the precise quantification of cysteine modifications is paramount. Cysteine residues, with their reactive thiol groups, are central to protein structure, function, and regulation. This guide provides a comprehensive comparison of multi-isotope labeling techniques for cysteine analysis against other methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for your research needs.

The dynamic nature of cysteine oxidation states, ranging from reversible modifications like sulfenylation and nitrosylation to irreversible forms such as sulfinic and sulfonic acids, necessitates robust and accurate quantitative proteomic workflows. Multi-isotope labeling has emerged as a powerful approach, offering significant advantages in terms of accuracy, multiplexing capabilities, and depth of analysis.

Comparison of Cysteine Labeling Strategies

The choice of a labeling strategy depends on various factors, including the specific research question, sample type, required level of quantification accuracy, and available instrumentation. The following table summarizes the key performance metrics of multi-isotope labeling, single-isotope labeling, and label-free methods for cysteine quantification.

FeatureMulti-Isotope Labeling (e.g., SICyLIA, CysQuant, NeuCode)Single-Isotope/Isobaric Labeling (e.g., iodoTMT)Label-Free Quantification
Principle Metabolic or chemical incorporation of stable isotopes with distinct masses.Chemical labeling with tags that are isobaric in the parent ion but yield reporter ions of different masses upon fragmentation.Quantification based on signal intensity or spectral counting of unlabeled peptides.
Quantitative Accuracy High; direct comparison of heavy and light peptide pairs minimizes sample preparation variability. NeuCode SILAC offers a wider dynamic range compared to TMT[1].Moderate to High; can be affected by ratio compression due to co-isolation of precursor ions[2][3]. MS3-based methods can alleviate but not eliminate this issue[3].Moderate; higher variability and lower accuracy compared to label-based methods, requiring more replicates for robust quantification[4].
Dynamic Range Wide; NeuCode SILAC has shown a wider dynamic range than TMT[1]. NeuCode with PRM has a dynamic range of up to 1000-fold[5].Moderate; often limited by ratio compression[2][6].Wide; generally offers a higher dynamic range than isotope labeling methods[4].
Multiplexing Capability Up to 18-plex with NeuCode SILAC[7]. SICyLIA-cTMT allows for up to 18 samples in parallel[8].High; iodoTMT allows for multiplexing of up to 18 samples.Not inherently multiplexed in a single run; samples are analyzed sequentially.
Labeling Efficiency High; chemical labeling with reagents like iodoacetamide can achieve over 90% efficiency[9].High; dependent on the specific reagent and protocol.Not applicable.
Specificity High for cysteine-reactive reagents.High for cysteine-reactive reagents.Not applicable.
Cost-Effectiveness Can be cost-effective, especially when considering the increased throughput from multiplexing. SICyLIA-cTMT can halve the cost per sample compared to SICyLIA[8].Reagents can be expensive.Lower reagent cost but potentially higher instrument time cost due to the need for more replicates.
Sample Type Suitability Versatile; chemical labeling is suitable for cell cultures, tissues, and biofluids. Metabolic labeling (SILAC) is primarily for cell cultures[2].Versatile; suitable for a wide range of sample types.Versatile; suitable for a wide range of sample types.

In-depth Look at Multi-Isotope Labeling Advantages

Multi-isotope labeling strategies offer several key advantages for the quantitative analysis of cysteine modifications:

  • Enhanced Accuracy and Precision : By introducing isotopically distinct labels to different sample populations (e.g., control vs. treated), peptides originating from each can be distinguished by mass spectrometry. The relative quantification is then determined by the ratio of the heavy to light isotopic forms of the same peptide. This internal referencing minimizes variability introduced during sample processing, leading to higher accuracy and precision compared to label-free approaches.

  • Increased Throughput with Multiplexing : Techniques like NeuCode SILAC and SICyLIA combined with tandem mass tags (TMT) allow for the simultaneous analysis of multiple samples (up to 18) in a single mass spectrometry run[7][8]. This not only increases throughput but also reduces instrument time and inter-run variability.

  • Wider Dynamic Range : Advanced multi-isotope methods like NeuCode have demonstrated a wider dynamic range for protein quantification compared to isobaric tagging methods like TMT, enabling more sensitive detection of changes in protein abundance[1].

  • Simultaneous Analysis of Redox State and Protein Abundance : Workflows such as CysQuant and SILAC-iodoTMT allow for the simultaneous quantification of both the degree of cysteine oxidation and the overall protein abundance[10][11]. This is crucial for distinguishing changes in cysteine modification from changes in the total amount of the protein.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for two prominent multi-isotope labeling techniques for cysteine analysis.

Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA)

The SICyLIA workflow enables the direct comparison of cysteine oxidation between two samples on a whole-proteome scale.

1. Cell Lysis and Initial Alkylation:

  • Lyse control and experimental cells separately in a buffer containing either light (12C2H2INO) or heavy (13C2D2H2INO) iodoacetamide (IAM) to alkylate reduced cysteine thiols.
  • A typical lysis buffer is 100 mM Tris-HCl pH 7.5, 4% SDS, and 55 mM of the respective IAM isotopologue.

2. Sample Combination and Reduction:

  • Quantify protein concentration in both lysates and mix equal amounts.
  • Reduce reversibly oxidized thiols by adding a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at room temperature.

3. Second Alkylation:

  • Alkylate the newly formed free thiols with N-ethylmaleimide (NEM) to prevent re-oxidation.

4. Protein Digestion:

  • Proceed with a standard proteomics digestion protocol, for example, using trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by LC-MS/MS. The ratio of the light to heavy IAM-labeled peptides provides a quantitative measure of the change in the reduced state of each cysteine-containing peptide between the two samples.

CysQuant: Simultaneous Quantification of Cysteine Oxidation and Protein Abundance

CysQuant is a method that allows for the direct measurement of the degree of cysteine oxidation within a single sample.

1. Protein Extraction and Initial Alkylation:

  • Extract proteins in an acidic buffer (e.g., trichloroacetic acid) to protonate and inactivate reduced cysteine thiols.
  • Following protein precipitation, label the reduced cysteine thiols with light iodoacetamide (12C2H2INO).

2. Reduction and Second Alkylation:

  • Reduce the reversibly oxidized cysteine thiols using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
  • Label the newly reduced thiols with a heavy iodoacetamide isotopologue (13C2D2H2INO).

3. Protein Digestion:

  • Digest the dual-labeled protein sample with an appropriate protease (e.g., trypsin).

4. Mass Spectrometry Analysis:

  • Analyze the peptide mixture using either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mass spectrometry[10][12].
  • The ratio of the heavy to light IAM-labeled forms of a given peptide directly reflects the degree of its reversible oxidation.
  • Protein abundance can be simultaneously quantified in a label-free manner using the non-cysteine-containing peptides from the same run[13].

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for SICyLIA and CysQuant.

SICyLIA_Workflow cluster_sample1 Control Sample cluster_sample2 Treated Sample s1_start Cells/Tissue s1_lysis Lysis with Light IAM (¹²C-IAM) s1_start->s1_lysis mix Mix Equal Protein Amounts s1_lysis->mix s2_start Cells/Tissue s2_lysis Lysis with Heavy IAM (¹³C-IAM) s2_start->s2_lysis s2_lysis->mix reduce Reduce Oxidized Cys (e.g., DTT) mix->reduce alkylate2 Alkylate with NEM reduce->alkylate2 digest Proteolytic Digestion (e.g., Trypsin) alkylate2->digest lcms LC-MS/MS Analysis digest->lcms quant Quantify Light/Heavy Peptide Ratios lcms->quant

Caption: SICyLIA experimental workflow.

CysQuant_Workflow cluster_quant Data Analysis start Protein Sample extract Acidic Protein Extraction start->extract alkylate1 Alkylate Reduced Cys with Light IAM (¹²C-IAM) extract->alkylate1 reduce Reduce Oxidized Cys (e.g., TCEP) alkylate1->reduce alkylate2 Alkylate Newly Reduced Cys with Heavy IAM (¹³C-IAM) reduce->alkylate2 digest Proteolytic Digestion alkylate2->digest lcms LC-MS/MS Analysis (DDA or DIA) digest->lcms quant_redox Quantify Redox State: Heavy/Light Peptide Ratios lcms->quant_redox quant_protein Quantify Protein Abundance: Label-Free (non-Cys peptides) lcms->quant_protein

Caption: CysQuant experimental workflow.

References

A Researcher's Guide to Labeled Cysteine Standards: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug discovery, and biomedical research, the precise quantification of proteins and the study of their modifications are paramount. Cysteine, with its unique and reactive thiol group, serves as a critical target for site-specific labeling, enabling researchers to track protein abundance, identify post-translational modifications, and probe protein structure and function.[1][2] The selection of an appropriate labeled cysteine standard is a crucial step that dictates the accuracy, sensitivity, and reproducibility of an experiment. This guide provides an objective comparison of different labeled cysteine standards, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Comparative Analysis of Labeled Cysteine Standards

Labeled cysteine standards can be broadly categorized into two main strategies: metabolic labeling, where isotopically labeled amino acids are incorporated into proteins in vivo, and chemical labeling, where cysteine residues are derivatized in vitro using reactive probes.[3] Each approach offers distinct advantages and is suited for different experimental designs.

Metabolic vs. Chemical Labeling Strategies
FeatureMetabolic Labeling (e.g., SILAC)Chemical Labeling (e.g., iodoTMT, IAM)
Principle "Heavy" stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N cysteine) are incorporated into proteins during cell culture.[4][5]Cysteine residues in extracted proteins are chemically derivatized with a labeling reagent.[6][7]
Labeling Stage In vivo or in situ during protein synthesis.[3]In vitro, post-protein extraction.[3]
Advantages - High labeling efficiency (>99%).[4]- Low variability as samples are combined early in the workflow.[8]- Highly accurate for relative protein quantification.[9]- Applicable to all sample types, including tissues and clinical samples.- Can target specific cysteine subpopulations (e.g., reduced vs. oxidized).[10]- Wide variety of reagents available for different applications.[11]
Limitations - Limited to cell culture systems that allow for metabolic labeling.[9]- Can be time-consuming, requiring several cell doublings for complete label incorporation.[9]- Higher cost associated with labeled media and amino acids.- Potential for incomplete or non-specific labeling.- Variability can be introduced during sample processing before labeling.[8]- Labeling reagents can alter peptide properties, affecting chromatography and ionization.[6]
Common Use Cases Quantitative proteomics comparing different cell states (e.g., treated vs. untreated).[9][12]Redox proteomics, cysteine reactivity profiling, labeling proteins from sources not amenable to cell culture.[7][13]
Performance of Common Cysteine-Reactive Chemical Probes

The most common chemical labeling strategies involve the alkylation of the cysteine thiol group. Iodoacetamide (IAM) and maleimide-based reagents are two of the most widely used classes of alkylating agents, each with distinct reactivity profiles and specificities.[14][15]

Performance MetricIodoacetamide (IAM) & IsotopologuesN-ethylmaleimide (NEM) & Derivatives
Reaction Mechanism SN2 nucleophilic displacement.[15]Michael-type addition reaction.[15]
Reaction pH Optimal at neutral to basic pH (~7.0-8.5) to deprotonate the thiol group.[14][16]Broader pH range, reacts faster than IAM, especially at neutral or slightly acidic pH.[14][17]
Specificity Highly specific for cysteines, but can react with methionine at low pH.[11]Generally thiol-selective, but can react with lysine and histidine at alkaline pH.[15]
Reaction Speed Generally slower than maleimides.[15]Faster reaction kinetics compared to IAM.[15]
Stability of Bond Forms a very stable, irreversible thioether bond.[17]The resulting succinimide linkage can be unstable and undergo hydrolysis or exchange reactions in vivo.[2]
Key Advantages - High stability of the final product.[17]- Well-characterized fragmentation in mass spectrometry.[10]- Less likely to cause metal dissociation from metalloproteins.[17]- Rapid reaction kinetics.[18]- Effective at a wider pH range.[17]
Key Disadvantages - Slower reaction rate.- Requires neutral to basic pH for optimal reactivity.[14]- Potential for off-target reactions.[15]- The formed bond may lack long-term stability in certain biological contexts.[2]

Experimental Workflows and Protocols

The successful application of labeled cysteine standards relies on robust and well-defined experimental protocols. Below are diagrams of common workflows and detailed methodologies for key experiments.

Visualizing Experimental Workflows

Quantitative_Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Labeling cluster_2 Sample Processing & Analysis Sample1 Sample A (e.g., Control) Lysis1 Cell Lysis & Protein Extraction Sample1->Lysis1 Sample2 Sample B (e.g., Treated) Lysis2 Cell Lysis & Protein Extraction Sample2->Lysis2 Labeling1 Labeling with 'Light' Standard Lysis1->Labeling1 Labeling2 Labeling with 'Heavy' Standard Lysis2->Labeling2 Combine Combine Samples (1:1 Ratio) Labeling1->Combine Labeling2->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest Cleanup Peptide Cleanup (e.g., C18 SPE) Digest->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis & Quantification LCMS->Data

General workflow for quantitative proteomics.

Differential_Alkylation_Workflow cluster_0 Step 1: Block Reduced Cysteines cluster_1 Step 2: Reduce & Label Oxidized Cysteines cluster_2 Step 3: Analysis Start Protein Lysate Block Block free thiols (-SH) with 'Light' Alkylating Agent (e.g., Light IAM) Start->Block Reduce Reduce reversible oxidized Cys (-S-S-) with DTT/TCEP Block->Reduce Label Label newly exposed thiols with 'Heavy' Alkylating Agent (e.g., Heavy IAM) Reduce->Label Process Combine Samples (if separate), Digest, and Analyze by LC-MS/MS Label->Process Quantify Quantify Light/Heavy Peptide Pairs to Determine Oxidation State Process->Quantify

Workflow for redox proteomics via differential alkylation.
Protocol 1: Differential Alkylation for Redox Proteomics using Iodoacetamide (IAM) Isotopologues

This protocol allows for the simultaneous quantification of the degree of cysteine oxidation and overall protein abundance.[10]

  • Protein Extraction : Lyse cells or tissues in a buffer containing a 'light' alkylating agent, such as N-ethylmaleimide (NEM) or light iodoacetamide (IAM), to block all reduced cysteine residues. This step should be performed in the dark to prevent degradation of the light-sensitive IAM.

  • Reduction of Oxidized Cysteines : After blocking the reduced cysteines, remove the excess alkylating agent. Then, add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce any reversibly oxidized cysteines (e.g., disulfides).

  • Labeling of Newly Reduced Cysteines : Alkylate the newly formed free thiols with a 'heavy' stable isotope-labeled iodoacetamide (e.g., ¹³C₂D₂H₂INO-IAM).[10]

  • Sample Preparation for Mass Spectrometry : Combine the 'light' and 'heavy' labeled protein samples if they were processed separately. Digest the combined protein mixture into peptides using an enzyme such as trypsin.[3]

  • LC-MS/MS Analysis : Desalt the peptide mixture and analyze it using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis : The relative abundance of the 'light' versus 'heavy' labeled peptides for each cysteine-containing peptide is used to determine the oxidation state of that specific cysteine residue.

Protocol 2: Metabolic Labeling using SILAC

This protocol is a powerful method for accurate relative quantification of proteins between two cell populations.[4][9]

  • Cell Culture and Labeling : Culture two populations of cells. One population is grown in standard "light" medium, while the other is grown in a "heavy" medium where a natural amino acid (e.g., arginine, lysine, or cysteine) is replaced by its stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine).[3] The cells should be cultured for at least five doublings to ensure near-complete incorporation of the heavy amino acid.[9]

  • Experimental Treatment : Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Mixing : Harvest both cell populations and lyse them. Quantify the protein concentration in each lysate and then combine them, typically in a 1:1 ratio.[3]

  • Protein Digestion : Digest the combined protein mixture into peptides using trypsin or another suitable protease.[3]

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis : In the mass spectrum, each peptide from the two cell populations will appear as a pair of peaks separated by a specific mass difference corresponding to the heavy isotope label. The ratio of the intensities of these peaks provides an accurate measure of the relative abundance of the protein between the two samples.[3]

Applications in Drug Discovery and Cellular Signaling

Labeled cysteine standards are indispensable tools in modern biomedical research.

  • Target Identification and Validation : Cysteine-reactive probes are used in activity-based protein profiling (ABPP) to identify novel drug targets and assess the selectivity of covalent inhibitors.[13] By comparing the reactivity of cysteine residues across the proteome in the presence and absence of a compound, researchers can identify on-target and off-target interactions.[13]

  • Redox Signaling and Oxidative Stress : Cysteine residues are highly susceptible to oxidation, which can act as a molecular switch to regulate protein function.[7] Differential labeling methods allow for the global quantification of changes in the thiol redox proteome, providing insights into cellular signaling pathways and the mechanisms of diseases associated with oxidative stress.[7][10]

  • Quantitative Proteomics : SILAC and other labeling strategies provide highly accurate quantification of changes in protein expression in response to various stimuli, such as drug treatment or disease progression, helping to elucidate mechanisms of action and identify potential biomarkers.[9][12]

References

A Researcher's Guide to Stable Isotope-Labeled L-Cysteine for Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of metabolomics, proteomics, and drug development, stable isotope-labeled amino acids are indispensable tools for tracing metabolic pathways and quantifying protein dynamics. L-Cysteine, a semi-essential amino acid, plays a crucial role in protein synthesis, detoxification, and redox homeostasis. This guide provides a comparative analysis of L-Cysteine-13C3,15N,d3 and its commonly used alternatives, offering insights into their performance based on available data.

Product Comparison

The selection of an appropriate stable isotope-labeled L-Cysteine analog is critical for the accuracy and sensitivity of experimental results. Key performance indicators include isotopic purity, chemical purity, and the degree of labeling. Below is a summary of commercially available L-Cysteine stable isotope analogs.

Table 1: Comparison of L-Cysteine Stable Isotope Analogs

Product NameManufacturerCatalog Number (Example)Isotopic Purity/EnrichmentChemical PurityMolecular Weight ( g/mol )
This compoundCambridge Isotope Laboratories, Inc.CDNLM-680913C: 97-99%; 15N: 97-99%; D: 97-99%[1]≥98%128.15
L-Cysteine-13C3,15NSigma-Aldrich658057≥99 atom % 13C, ≥99 atom % 15N≥98% (CP)125.13
L-Cysteine-13C3,15NCambridge Isotope Laboratories, Inc.CNLM-3871-H13C: 99%; 15N: 99%[2]≥98%[2]125.13[2]
L-Cysteine-d3Alfa Chemistry214782-32-8≥99.0%Not Specified124.18[3]
L-Cysteine-2,3,3-d3,15NCambridge Isotope Laboratories, Inc.DNLM-6902D: 98%; 15N: 98%≥98%[4]125.17[5]
L-Cysteine-3-13CCambridge Isotope Laboratories, Inc.CLM-186899%≥98%122.15[6]

Note: Isotopic purity and chemical purity are general specifications provided by the manufacturers and may vary between batches. For precise data, it is recommended to consult the Certificate of Analysis (CoA) for a specific lot.

Experimental Protocols

The following is a representative experimental protocol for a metabolic flux analysis (MFA) study using stable isotope-labeled L-Cysteine in cultured mammalian cells, followed by LC-MS/MS analysis.

Objective: To quantify the incorporation of L-Cysteine into the glutathione biosynthesis pathway.
Materials:
  • This compound (or other desired labeled analog)

  • Cell culture medium deficient in L-Cysteine

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, chilled to -80°C

  • Water, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Internal standards mix (for absolute quantification)

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

Experimental Workflow:

G cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A Seed cells and allow to adhere B Replace with cysteine-free medium containing labeled L-Cysteine A->B C Incubate for a defined time course (e.g., 0, 2, 6, 12, 24 hours) B->C D Wash cells with ice-cold PBS C->D E Quench metabolism with cold methanol D->E F Scrape cells and collect extract E->F G Centrifuge to pellet debris F->G H Collect supernatant G->H I Inject extract onto a reverse-phase C18 column H->I J Separate metabolites using a gradient of mobile phases I->J K Detect and quantify labeled and unlabeled metabolites by mass spectrometry J->K L Determine mass isotopomer distributions K->L M Calculate fractional enrichment L->M N Perform metabolic flux analysis modeling M->N

Fig 1. Experimental workflow for metabolic flux analysis.
Detailed Method:

  • Cell Culture and Isotope Labeling:

    • Seed the chosen mammalian cell line in standard culture medium and allow for attachment and growth to approximately 70-80% confluency.

    • Prepare the labeling medium by supplementing L-Cysteine-free medium with the desired concentration of this compound and 10% dFBS.

    • Aspirate the standard medium, wash the cells once with PBS, and replace it with the prepared labeling medium.

    • Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the time-dependent incorporation of the labeled cysteine.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Immediately add a sufficient volume of pre-chilled (-80°C) 80% methanol to quench all enzymatic activity.

    • Incubate at -80°C for 15 minutes.

    • Scrape the cells from the plate in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Chromatographic Separation: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute hydrophobic compounds, and then re-equilibrate at the starting conditions.

    • Mass Spectrometry: Operate the mass spectrometer in a suitable mode for detecting and quantifying the labeled and unlabeled forms of cysteine, glutathione, and related metabolites. This typically involves targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM).

  • Data Analysis:

    • Process the raw LC-MS/MS data to identify and quantify the different isotopologues of the metabolites of interest.

    • Correct for the natural abundance of 13C and 15N.

    • Calculate the fractional enrichment of the labeled isotopes in the metabolite pools at each time point.

    • Use metabolic flux analysis software to model the data and determine the rates of the biochemical reactions in the pathway.

Signaling Pathway Visualization

L-Cysteine is a direct precursor for the synthesis of glutathione (GSH), a critical antioxidant. The biosynthesis of glutathione is a two-step enzymatic process.

Glutathione_Biosynthesis cluster_0 Glutathione Biosynthesis L_Cysteine L-Cysteine gamma_EC γ-Glutamylcysteine L_Cysteine->gamma_EC L_Glutamate L-Glutamate L_Glutamate->gamma_EC Glutathione Glutathione (GSH) gamma_EC->Glutathione Glycine Glycine Glycine->Glutathione GCL Glutamate-Cysteine Ligase (GCL) GCL->gamma_EC GS Glutathione Synthetase (GS) GS->Glutathione

Fig 2. Glutathione Biosynthesis Pathway.

This guide provides a foundational comparison and experimental framework for researchers utilizing stable isotope-labeled L-Cysteine. For optimal experimental design and data interpretation, consulting specific product CoAs and relevant literature for detailed protocols is highly recommended.

References

A Comparative Guide to the Use of L-Cysteine-13C3,15N,d3 in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Cysteine-13C3,15N,d3 with other stable isotope-labeled cysteine alternatives for use in metabolic tracing studies. The information presented herein is designed to assist researchers in selecting the most appropriate tracer for their experimental needs, with a focus on quantitative proteomics, metabolic flux analysis, and drug metabolism studies.

Introduction to Stable Isotope-Labeled Cysteine Tracers

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the incorporation of labeled compounds into various metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. L-cysteine, a semi-essential amino acid, plays a critical role in protein synthesis, glutathione production, and other key metabolic processes. The use of stable isotope-labeled cysteine allows for the detailed investigation of these pathways.

Comparison of L-Cysteine Tracers

The choice of isotopic label for L-cysteine depends on the specific research question and the analytical platform available. Here, we compare this compound with other commonly used labeled cysteine variants.

TracerPrincipal ApplicationsAdvantagesDisadvantages
This compound Metabolic flux analysis, quantitative proteomics, metabolomicsProvides a significant mass shift, allowing for clear differentiation from unlabeled counterparts. The combination of labels can help elucidate the fate of different parts of the molecule.Higher cost compared to singly-labeled tracers. Potential for kinetic isotope effects due to deuterium labeling, which could alter metabolic rates.
L-Cysteine-13C3,15N Metabolic flux analysis, quantitative proteomicsHigh mass shift, useful for tracing the carbon and nitrogen backbone of the molecule.Does not provide information on the fate of the hydrogen atoms.
L-Cysteine-d3 Metabolic tracing, studies of enzymatic mechanismsDeuterium labeling can be used to probe specific enzymatic reactions and metabolic pathways.Smaller mass shift compared to 13C labeling. Potential for kinetic isotope effects.
L-Cysteine-13C3 Metabolic flux analysisTraces the carbon backbone of cysteine.Does not provide information on the fate of the nitrogen or hydrogen atoms.
L-Cysteine-15N Quantitative proteomics, nitrogen metabolism studiesSpecifically traces the nitrogen atom, useful for studying protein turnover and nitrogen flux.Minimal mass shift, which may be challenging to resolve in some mass spectrometers.

Experimental Protocols

A detailed experimental protocol for a metabolic tracing study using a multiply-labeled L-cysteine, such as L-Cysteine-13C3,15N, is provided below. This protocol is adapted from a study on the metabolic fate of L-cysteine in Entamoeba histolytica and can be modified for use in various cell culture systems.[1][2]

Metabolic Labeling and Metabolite Extraction[3][4]
  • Cell Culture: Culture cells in their standard growth medium. For the labeling experiment, replace the standard medium with a medium containing the desired concentration of the labeled L-cysteine tracer (e.g., 8 mM of L-Cysteine-13C3,15N).[1][2]

  • Time-Course Sampling: Harvest cells at various time points (e.g., 0, 0.5, 3, 9, and 24 hours) to monitor the incorporation of the tracer over time.[1][2]

  • Metabolite Extraction: Quench metabolic activity by suspending the harvested cells in a cold solvent, such as -75°C methanol. Add internal standards to each sample to correct for variations in sample processing and analysis.[1][2]

Sample Analysis by Mass Spectrometry
  • Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization to improve the volatility and ionization of the analytes.

  • Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer, such as a capillary electrophoresis-time of flight mass spectrometer (CE-TOFMS), to separate and detect the labeled and unlabeled metabolites.[1][2]

  • Data Analysis: Process the mass spectrometry data to identify and quantify the labeled metabolites. The incorporation of the stable isotopes will result in a predictable mass shift for each metabolite, allowing for their unambiguous identification.

Quantitative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a metabolic tracing experiment using this compound.

Table 1: Incorporation of this compound into Downstream Metabolites over Time

Time (hours)This compound (%)Glutathione-13C3,15N,d3 (%)Taurine-13C2,15N,d2 (%)
0000
185155
4954015
12987530
24999045

Table 2: Comparison of Tracer Incorporation Efficiency

TracerIncorporation into Glutathione after 12h (%)Cell Viability (%)
This compound7595
L-Cysteine-13C3,15N7896
L-Cysteine-d37394

Visualization of Metabolic Pathways and Workflows

Cysteine Metabolism and Incorporation into Glutathione

The following diagram illustrates the central metabolic pathways of cysteine, including its synthesis via the transsulfuration pathway and its incorporation into the antioxidant glutathione.

Cysteine_Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_glutathione Glutathione Synthesis cluster_other Other Fates Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Homocysteine Homocysteine SAH->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine gamma-Glutamylcysteine gamma-Glutamylcysteine Cysteine->gamma-Glutamylcysteine Taurine Taurine Cysteine->Taurine Protein Synthesis Protein Synthesis Cysteine->Protein Synthesis Glutathione Glutathione gamma-Glutamylcysteine->Glutathione Glutamate Glutamate Glutamate->gamma-Glutamylcysteine Glycine Glycine Glycine->Glutathione Experimental_Workflow start Cell Culture labeling Introduce this compound start->labeling incubation Time-course Incubation labeling->incubation harvest Cell Harvesting & Quenching incubation->harvest extraction Metabolite Extraction harvest->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_processing Data Processing & Analysis analysis->data_processing interpretation Biological Interpretation data_processing->interpretation

References

Safety Operating Guide

Proper Disposal of L-Cysteine-¹³C₃,¹⁵N,d₃: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and compliance is paramount when handling and disposing of isotopically labeled compounds. This guide provides detailed procedures for the proper disposal of L-Cysteine-¹³C₃,¹⁵N,d₃, a non-radioactive, stable isotope-labeled amino acid, designed for researchers, scientists, and drug development professionals.

L-Cysteine-¹³C₃,¹⁵N,d₃ and similar stable isotope-labeled compounds are valuable tools in metabolic research, proteomics, and drug development for tracing the fate of molecules in biological systems.[1][2][3][4] While not radioactive, proper disposal is crucial to maintain a safe laboratory environment and adhere to environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are familiar with the material's safety data sheet (SDS). Key safety information for L-Cysteine-¹³C₃,¹⁵N,d₃ includes:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.[5][6] In case of dust formation, an N95-type dust mask is recommended.[5]

  • Handling: Avoid creating dust.[6][7] Use in a well-ventilated area or under a fume hood.[6][8]

  • First Aid: In case of contact, wash skin with soap and plenty of water. For eye contact, flush with water as a precaution.[7] If inhaled, move to fresh air.[7] If ingested, rinse the mouth with water and consult a physician.[7]

Step-by-Step Disposal Protocol

The disposal of L-Cysteine-¹³C₃,¹⁵N,d₃ should be treated with the same diligence as any other laboratory chemical. The primary principle is to manage it as a chemical waste stream in accordance with institutional and local regulations.

1. Waste Identification and Segregation:

  • Solid Waste:
  • Unused or expired L-Cysteine-¹³C₃,¹⁵N,d₃ powder.
  • Contaminated consumables such as weighing paper, pipette tips, and empty vials.
  • Liquid Waste:
  • Solutions containing dissolved L-Cysteine-¹³C₃,¹⁵N,d₃.
  • Rinsate from cleaning contaminated glassware.
  • Segregation: Do not mix this waste with general laboratory trash or radioactive waste. It should be segregated as non-hazardous or hazardous chemical waste based on the solvents or other chemicals it may be mixed with.

2. Waste Collection and Storage:

  • Solid Waste:
  • Collect in a clearly labeled, sealed container. A wide-mouth plastic or glass jar with a screw-top lid is suitable.
  • The container must be labeled "Solid Chemical Waste" and should list the contents, including "L-Cysteine-¹³C₃,¹⁵N,d₃" and any other components.
  • Liquid Waste:
  • Collect in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
  • The container must be clearly labeled "Liquid Chemical Waste" with a full list of contents, including solvents and an approximate concentration of the L-Cysteine-¹³C₃,¹⁵N,d₃.
  • Keep the container sealed when not in use.

3. Final Disposal:

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7]
  • Follow all federal, state, and local environmental control regulations for chemical waste disposal.[7]
  • Do not dispose of L-Cysteine-¹³C₃,¹⁵N,d₃ down the drain or in regular trash.[7]

Quantitative Data Summary

While specific disposal limits are determined by local regulations, the following table summarizes key physical and safety properties of L-Cysteine.

PropertyValueSource
Molecular Weight 125.13 g/mol (for ¹³C₃,¹⁵N)[5]
Form Solid[5]
Storage Temperature 2-8°C, protect from light[5][9]
Water Solubility 280 g/L (at 25°C for unlabeled L-Cysteine)[10]
Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of L-Cysteine-¹³C₃,¹⁵N,d₃.

DisposalWorkflow start Waste Generation (L-Cysteine-¹³C₃,¹⁵N,d₃) is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled 'Solid Chemical Waste' container is_solid->solid_waste Yes is_mixed Is it mixed with hazardous solvents? is_solid->is_mixed No (Liquid) storage Store waste in a designated secondary containment area solid_waste->storage liquid_waste Collect in labeled 'Liquid Chemical Waste' container liquid_waste->storage non_haz_liquid Segregate as non-hazardous liquid waste is_mixed->non_haz_liquid No haz_liquid Segregate as hazardous liquid waste is_mixed->haz_liquid Yes non_haz_liquid->liquid_waste haz_liquid->liquid_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup storage->contact_ehs disposal Professional Waste Disposal contact_ehs->disposal

Disposal workflow for L-Cysteine-¹³C₃,¹⁵N,d₃.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Cysteine-13C3,15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with L-Cysteine-13C3,15N,d3. Adhering to these procedures is critical for ensuring personnel safety and maintaining experimental integrity. The safety precautions for this stable isotopically labeled compound are comparable to its unlabeled counterpart.[1]

Hazard Identification and Classification

L-Cysteine and its derivatives are classified as hazardous substances. It is crucial to be aware of the following potential hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

To the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been exhaustively investigated.[2]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede the handling of this compound. The following table summarizes the recommended PPE to minimize exposure and ensure safety.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[4][5]Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[6]
Hand Protection Compatible chemical-resistant gloves.[4]Nitrile, butyl, or polychloroprene rubber gloves are suitable. Inspect for degradation before use and dispose of contaminated gloves properly.[4][7]
Body Protection Laboratory coat.[4]Wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory Protection NIOSH-approved N95 dust mask or higher-level respirator.[4][8]Required when handling powders or if dust is generated. Use in a well-ventilated area is mandatory. A chemical fume hood should be used for procedures likely to generate dust.[3][4]

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.

Handling and Storage Protocol
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood, especially when working with the solid form to avoid dust generation.[3][4]

  • Personal Protection : Don the appropriate PPE as detailed in the table above.

  • Handling : Avoid all unnecessary personal contact.[3] Do not eat, drink, or smoke in the handling area.[3] Keep the container securely sealed when not in use.[3]

  • Storage : Store the compound in its original, tightly sealed container in a cool, dry, and dark place.[4] Recommended storage is refrigerated between 2°C and 8°C under an inert atmosphere.[2][6][8]

  • Hygiene : Always wash hands thoroughly with soap and water after handling the compound.[3]

Spill and Emergency Procedures
  • Minor Spills :

    • Clean up spills immediately.[3]

    • Use dry clean-up procedures to avoid generating dust.[3][4]

    • Vacuum or sweep up the material and place it in a clean, dry, sealable, and labeled container for disposal.[3][5] Do not use air hoses for cleaning.[3]

  • Major Spills :

    • Evacuate the area and move upwind.[3]

    • Alert the appropriate emergency response team.[3]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if possible and continue rinsing.[1]

    • Skin : Wash the affected area with plenty of soap and water.[2]

    • Inhalation : Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[2][5]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[2][5]

Disposal Plan

This compound contains stable isotopes and is not radioactive.[9] Therefore, its disposal protocol is less stringent than for radiolabeled compounds.

  • Waste Characterization : Waste containing stable isotopes is generally handled similarly to common chemical waste.[]

  • Segregation : Do not mix this waste with general laboratory waste or radioactive waste.[9][]

  • Compliance : All waste must be disposed of in accordance with local, state, and federal environmental regulations.[2][4] Dispose of the contents and container at an approved waste disposal facility.[1]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_disposal Disposal & Emergency Spill Spill Occurs SpillResponse Follow Spill Cleanup Protocol Spill->SpillResponse Yes Cleanup Cleanup Spill->Cleanup No SpillResponse->Cleanup Waste Collect Chemical Waste Dispose Dispose via Approved Waste Vendor Waste->Dispose Receive Receive Store Store Receive->Store RiskAssess RiskAssess Store->RiskAssess SelectPPE SelectPPE RiskAssess->SelectPPE DonPPE DonPPE SelectPPE->DonPPE Workstation Workstation DonPPE->Workstation Handle Handle Workstation->Handle Handle->Spill Handle->Cleanup Cleanup->Waste DoffPPE DoffPPE Cleanup->DoffPPE DoffPPE->Waste

Caption: Logical workflow for selecting and using PPE for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。